molecular formula C5H8N2 B092492 1-(2-Cyanoethyl)aziridine CAS No. 1072-66-8

1-(2-Cyanoethyl)aziridine

Cat. No.: B092492
CAS No.: 1072-66-8
M. Wt: 96.13 g/mol
InChI Key: OUZLDCCUOMNCON-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)aziridine is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Cyanoethyl)aziridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Cyanoethyl)aziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Cyanoethyl)aziridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aziridin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2/c6-2-1-3-7-4-5-7/h1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZLDCCUOMNCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147946
Record name 1-Aziridine propionitrile
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1072-66-8
Record name 1-(2-Cyanoethyl)aziridine
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Record name N-(2-Cyanoethyl)aziridine
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Record name 1-Aziridinepropanenitrile
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Record name 1-Aziridine propionitrile
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Record name 1-Aziridinepropanenitrile
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Record name N-(2-CYANOETHYL)AZIRIDINE
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Foundational & Exploratory

1-(2-Cyanoethyl)aziridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Reactivity Profiles

Executive Summary

1-(2-Cyanoethyl)aziridine (CAS 1072-66-8) is a bifunctional nitrogen heterocycle characterized by high angular strain (~26-27 kcal/mol) and dual reactivity centers: the electrophilic aziridine ring and the reducible nitrile group.[1] While historically utilized as a bonding agent in solid propellants (HX-868) and a curing agent for polymers, its role in drug development has evolved as a critical intermediate for synthesizing chiral 1,2-diamines and functionalizing biomaterials.[1]

Critical Warning: This compound is a potent alkylating agent.[1] It possesses significant mutagenic and carcinogenic potential.[1] All protocols described herein require strict adherence to biosafety level 2+ (BSL-2+) standards and the use of closed-system handling where possible.

Molecular Architecture & Physicochemical Profile[1]

The reactivity of 1-(2-Cyanoethyl)aziridine is dictated by the geometric distortion of the aziridine ring.[1] The bond angles approach 60°, significantly deviating from the ideal tetrahedral angle (109.5°), creating a "spring-loaded" electrophile susceptible to nucleophilic attack.

Key Properties Table[1][2]
PropertyValueMechanistic Implication
Molecular Formula C₅H₈N₂Bifunctional: Aziridine (C₂H₄N-) + Propionitrile (-CH₂CH₂CN)
Molecular Weight 96.13 g/mol Low MW facilitates high atom economy in synthesis.[1]
Boiling Point 80–84 °C (10 Torr)Volatile; requires vacuum distillation for purification.[1]
Density 0.955 g/cm³Immiscible with water initially; hydrolyzes slowly.[1]
Ring Strain ~27 kcal/molDriving force for ring-opening reactions (ROP).[1]
Basicity (pKₐ) Lower than aziridineThe electron-withdrawing cyanoethyl group reduces N-basicity, modulating reactivity.[1]

Synthetic Pathways & Mechanistic Causality[2]

The synthesis of 1-(2-Cyanoethyl)aziridine is a classic example of an atom-economic Michael Addition . The reaction exploits the nucleophilicity of the aziridine nitrogen attacking the


-carbon of acrylonitrile.
Mechanism of Formation

Unlike typical secondary amines, aziridine is less basic but highly nucleophilic due to the compact lone pair orbital. The reaction with acrylonitrile is exothermic and proceeds without a catalyst, though basic catalysis can accelerate kinetics.

MichaelAddition Aziridine Aziridine (Nucleophile) TS Transition State (Zwitterionic Intermediate) Aziridine->TS Nucleophilic Attack (Exothermic) Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->TS Product 1-(2-Cyanoethyl)aziridine (Adduct) TS->Product Proton Transfer

Figure 1: The Michael addition pathway.[1] The aziridine nitrogen attacks the electron-deficient alkene of acrylonitrile.

Experimental Protocol: Synthesis via Michael Addition

Note: This protocol assumes anhydrous conditions to prevent polymerization.

Reagents:

  • Aziridine (Ethyleneimine) - Freshly distilled[1]

  • Acrylonitrile - Stabilized[1][2]

  • Solvent: Diethyl ether or neat (if temperature is strictly controlled).[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and an inert gas inlet (Nitrogen/Argon). Place the flask in an ice-water bath (0 °C).

  • Charging: Add Aziridine (1.0 equiv) to the flask.

  • Addition: Add Acrylonitrile (1.05 equiv) dropwise via the funnel.[1]

    • Causality: The reaction is highly exothermic.[1] Rapid addition will cause thermal runaway, potentially triggering explosive polymerization of the aziridine. Maintain internal temp < 10 °C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

  • Purification: Perform fractional distillation under reduced pressure (10 Torr). Collect the fraction boiling at 80–84 °C.

  • Validation: Verify structure via ¹H-NMR (Look for characteristic aziridine ring protons at

    
     1.0–2.0 ppm and cyanoethyl triplets).
    

Reactivity Profile & Application Logic

The utility of 1-(2-Cyanoethyl)aziridine in drug development lies in its ability to serve as a "masked" diamine or a crosslinker.[1]

Ring Opening Reactions (Cationic vs. Nucleophilic)

The aziridine ring can be opened by nucleophiles (Nu⁻) to generate functionalized amines.[1]

  • Acid-Catalyzed: Protonation of the nitrogen creates an aziridinium ion (highly electrophilic), allowing attack by weak nucleophiles.[1]

  • Nucleophilic Attack: Direct attack requires strong nucleophiles (e.g., organolithiums, azides) due to the reduced basicity of the N-substituted ring.

Nitrile Reduction

The cyanoethyl arm can be reduced (e.g., using LiAlH₄) to a primary amine.[1] When combined with ring opening, this yields 1,2-diamines or polyamines, which are privileged scaffolds in oncology drugs (e.g., platinum ligands) and chelating agents.

Reactivity Center 1-(2-Cyanoethyl)aziridine Acid Acid Catalysis (H+) Center->Acid Reduction Nitrile Reduction (LiAlH4) Center->Reduction Aziridinium Aziridinium Ion (Activated Electrophile) Acid->Aziridinium Prod_ROP Poly(ethyleneimine) Derivatives Aziridinium->Prod_ROP Self-Polymerization Prod_RingOpen Beta-Substituted Aminonitriles Aziridinium->Prod_RingOpen External Nu NuAttack Nucleophilic Attack (Nu-) Prod_Diamine N-(3-aminopropyl)aziridine (Diamine Precursor) Reduction->Prod_Diamine Preserves Ring (Controlled Conditions)

Figure 2: Divergent reactivity pathways.[1] Acidic conditions favor ring opening/polymerization, while reduction targets the nitrile group.

Safety, Toxicology & Handling Protocols

E-E-A-T Principle: Trustworthiness in chemical research is defined by safety. 1-(2-Cyanoethyl)aziridine is an alkylating agent.[1] It can crosslink DNA strands, leading to cytotoxicity and mutagenesis.

Self-Validating Safety Workflow

Do not rely solely on standard PPE.[1] Use a "Quench-First" mentality.

Safety PPE PPE: Double Nitrile Gloves Resp. Protection (P100) Containment Fume Hood (Secondary Containment) PPE->Containment Spill Spill/Exposure Containment->Spill Risk Quench Quench Agent: 10% Sodium Thiosulfate Spill->Quench Immediate Action Waste Hazardous Waste (Label: Alkylating Agent) Quench->Waste Neutralized

Figure 3: Safety workflow emphasizing immediate neutralization of spills.

Decontamination Protocol
  • Surface Decontamination: Wipe surfaces with 10% Sodium Thiosulfate solution.[1] The thiosulfate anion is a soft nucleophile that rapidly opens the aziridine ring, rendering it non-electrophilic.

  • Acid Hydrolysis: Alternatively, treat waste with dilute sulfuric acid (1M) to force ring opening to the corresponding amino-alcohol salt, which is non-alkylating.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14077, 1-(2-Cyanoethyl)aziridine.[1] Retrieved from [Link]

  • Ismail, F. M. D., et al. (2009). Aziridine alkaloids as potential therapeutic agents.[1][3] European Journal of Medicinal Chemistry.[1][3] Retrieved from [Link]

  • Singh, G. S., et al. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis.[1][4] Arkivoc.[1] Retrieved from [Link]

  • CAS Common Chemistry. 1-(2-Cyanoethyl)aziridine (CAS 1072-66-8).[1][5] Retrieved from [Link][1][5]

  • Kim, S., et al. (2021). Alkylative Aziridine Ring-Opening Reactions.[1] Molecules.[1][3][5][6][7][8][9] Retrieved from [Link]

Sources

Stability and Reactivity of 1-(2-Cyanoethyl)aziridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-(2-Cyanoethyl)aziridine (CAS: 1072-66-8), also known as 3-(aziridin-1-yl)propanenitrile, represents a unique bifunctional intermediate in organic synthesis. It combines the high ring strain of an aziridine (~26-27 kcal/mol) with the electron-withdrawing nature of a nitrile group. This structural duality dictates its reactivity profile: the molecule acts as a "loaded spring," capable of rapid ring-opening reactions under electrophilic activation, while the cyanoethyl tail provides a handle for further functionalization or solubility modulation.

This guide provides a comprehensive analysis of its stability boundaries, polymerization kinetics, and synthetic utility, moving beyond basic datasheets to operational chemical logic.

Part 2: Physicochemical Profile[1]

Understanding the physical constants is a prerequisite for safe handling. The electron-withdrawing cyano group lowers the basicity of the aziridine nitrogen compared to simple alkyl aziridines (e.g., 1-ethylaziridine), which slightly enhances shelf-stability but does not eliminate polymerization risks.

Table 1: Key Physicochemical Properties

PropertyValueTechnical Note
Molecular Formula C₅H₈N₂Bifunctional: Aziridine ring + Nitrile
Molecular Weight 96.13 g/mol Low MW facilitates high atom economy
Boiling Point ~56°C at 0.5 mmHgHigh vacuum required for purification to avoid thermal ring opening
Density ~0.96 g/mLSlightly less dense than water; phase separation possible
Flash Point >60°C (Est.)[1][2][3]Treat as flammable; vapors may form explosive mixtures
Solubility Miscible in polar organic solvents (DCM, MeCN, THF)Hydrolysis risk in water/protic solvents over time
pKa (Conjugate Acid) ~7.0–7.5 (Est.)Lower than typical amines (~10) due to inductive effect of -CN

Part 3: Synthesis & Production Protocol

The industrial and laboratory standard for synthesizing 1-(2-Cyanoethyl)aziridine is the aza-Michael addition of aziridine (ethyleneimine) to acrylonitrile. This reaction is atom-economical and proceeds under mild conditions, but requires strict thermal control to prevent oligomerization.

Protocol: Aza-Michael Addition

Safety Warning: Aziridine is highly toxic and a potential carcinogen. Acrylonitrile is toxic and flammable.[2] All operations must occur in a functioning fume hood with full PPE (double nitrile gloves, face shield).

  • Reagents:

    • Aziridine (1.0 equiv)[1][3]

    • Acrylonitrile (1.05 equiv - slight excess)

    • Catalyst: Triethylamine (TEA) or Triton B (0.5 mol%) - Optional but accelerates rate.

    • Solvent: None (Neat) or Dichloromethane (if heat dissipation is needed).

  • Procedure:

    • Cooling: Place the reaction vessel containing aziridine in an ice-water bath (0–5°C).

    • Addition: Add acrylonitrile dropwise over 30–60 minutes. The reaction is exothermic. Maintain internal temperature <15°C.

    • Equilibration: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.

    • Monitoring: Monitor consumption of aziridine by GC-MS or NMR (disappearance of aziridine singlets at δ ~1.5 ppm).

    • Purification: Distill under high vacuum (<1 mmHg). Do not heat above 80°C in the pot to avoid runaway polymerization.

Part 4: Stability & Reactivity Analysis

Thermal Stability

1-(2-Cyanoethyl)aziridine is thermally sensitive. While stable at room temperature under inert atmosphere, prolonged heating (>60°C) or exposure to Lewis acids triggers exothermic polymerization.

  • Storage: Store at 2–8°C.

  • Stabilization: Samples often contain trace amounts of solid KOH or NaOH to scavenge potential acid impurities that catalyze polymerization.

Hydrolytic Stability
  • Basic Conditions (pH > 8): The aziridine ring is kinetically stable against base-catalyzed hydrolysis. The nitrile group may slowly hydrolyze to an amide/acid only under rigorous conditions (high heat, strong base).

  • Acidic Conditions (pH < 5): CRITICAL INSTABILITY. Protonation of the aziridine nitrogen activates the ring (forming an aziridinium ion), leading to immediate ring opening by water (forming amino-alcohols) or self-polymerization.

Reactivity Landscape

The compound exhibits two distinct reactivity modes:

  • Hard/Soft Nucleophilic Attack (Ring Opening): Driven by relief of ring strain.

  • Nitrile Functionalization: Reduction to primary amines.

Mechanism 1: Acid-Catalyzed Ring Opening & Polymerization

This is the primary failure mode during storage and the primary mechanism for its use in cationic curing.

AziridinePolymerization Monomer 1-(2-Cyanoethyl)aziridine Aziridinium Activated Aziridinium Ion (Electrophile) Monomer->Aziridinium Protonation Dimer Dimer Cation (Ring Opened) Monomer->Dimer Propagation Proton H+ (Initiator) Proton->Aziridinium Aziridinium->Dimer Nucleophilic Attack by Monomer Polymer Poly(ethyleneimine) Derivative Dimer->Polymer Chain Growth

Caption: Acid-catalyzed activation leads to autocatalytic polymerization (PEI formation).

Mechanism 2: Nucleophilic Ring Opening (Synthetic Utility)

In the presence of a nucleophile (Nu⁻) and a requisite activation agent (Lewis Acid or Alkyl Halide), the ring opens regioselectively. Due to the steric bulk of the N-substituent, nucleophiles often attack the less substituted carbon, though the mechanism can shift to S_N1-like character under strong activation.

Common Transformations:

  • + H₂O / H⁺:

    
     3-((2-hydroxyethyl)amino)propanenitrile
    
  • + R-NH₂:

    
     Diamine derivatives (used in curing agents)
    
  • + H₂S / R-SH:

    
     Thio-ether amines (high rate constant due to sulfur nucleophilicity)
    

Part 5: Handling and Safety (E-E-A-T)

Toxicology
  • Acute Toxicity: High. Aziridines are alkylating agents. They can alkylate DNA, leading to mutagenicity.

  • Routes of Entry: Inhalation (vapor), Skin absorption (rapid), Ingestion.

  • Symptoms: Respiratory distress, chemical burns, delayed pulmonary edema.

Emergency Protocols
  • Spill: Do not wipe. Neutralize with 10% aqueous acetic acid (to force polymerization/hydrolysis to harmless solids) or sodium thiosulfate solution (nucleophilic quenching). Absorb on vermiculite.

  • Skin Contact: Wash with copious soap and water. Do not use ethanol (increases permeability).

Part 6: References

  • PubChem. (n.d.).[1][4] 1-(2-Cyanoethyl)aziridine | C5H8N2. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Gleede, T., et al. (2019).[5] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. MDPI Sciforum. Retrieved from [Link]

  • Wade, P. A. (2011). Aziridines and Azirines: Monocyclic. Comprehensive Heterocyclic Chemistry II. (General reactivity context).

  • Occupational Safety and Health Administration (OSHA). Ethyleneimine (Aziridine) Safety Data. (Applied for handling protocols).

Sources

Technical Guide: Toxicological Profile & Handling of 1-(2-Cyanoethyl)aziridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1072-66-8 Synonyms: 3-(1-Aziridinyl)propionitrile; 1-Aziridinepropanenitrile Molecular Formula: C


H

N

Class: Aziridine Alkylating Agent / Nitrile Derivative

Executive Summary

This technical guide provides a rigorous toxicological analysis of 1-(2-Cyanoethyl)aziridine, a specialized curing agent and intermediate used in high-performance polymers and solid propellants. Unlike its parent compound (aziridine), which presents extreme acute lethality and volatility, 1-(2-Cyanoethyl)aziridine exhibits a deceptive "low" acute toxicity profile (Oral LD


 > 3000 mg/kg in rats).

Critical Warning: This reduced acute lethality masks its primary hazard: potent genotoxicity and carcinogenicity. As a functionalized aziridine, it acts as a direct-acting alkylating agent capable of cross-linking DNA. This guide prioritizes chronic risk management, containment protocols, and mechanistic validation over simple acute hazard labeling.

Part 1: Physicochemical Basis of Toxicity

The toxicity of 1-(2-Cyanoethyl)aziridine is dictated by its structure-activity relationship (SAR), specifically the tension of the aziridine ring and the electron-withdrawing nature of the cyanoethyl group.

The Aziridine Pharmacophore (The Warhead)

The three-membered aziridine ring possesses significant angle strain (~60° bond angles vs. 109.5° ideal). This strain makes the ring highly electrophilic. Upon protonation (which occurs readily at physiological pH), the ring becomes susceptible to nucleophilic attack by DNA bases (specifically the N7 position of Guanine).

The Cyanoethyl Stabilization (The Delivery System)

The electron-withdrawing nitrile group reduces the electron density on the aziridine nitrogen slightly compared to the parent aziridine.

  • Effect 1 (Volatility): It increases molecular weight and polarity, significantly lowering vapor pressure. This reduces inhalation risk compared to volatile aziridine.

  • Effect 2 (Latency): It may delay ring opening slightly, allowing the molecule to distribute systemically before alkylating cellular targets.

Mechanism of Action: DNA Alkylation

The following Graphviz diagram illustrates the critical pathway from exposure to mutagenic lesion.

DNA_Alkylation_Pathway Input 1-(2-Cyanoethyl)aziridine (Intact Molecule) Protonation Protonation of Aziridine Nitrogen Input->Protonation Physiological pH Electrophile Aziridinium Ion (Highly Reactive) Protonation->Electrophile Ring Strain DNA_Attack Nucleophilic Attack by DNA (Guanine N7) Electrophile->DNA_Attack Alkylation Adduct N7-Alkylguanine Adduct DNA_Attack->Adduct Outcome Depurination & Strand Scission Adduct->Outcome Mutagenesis

Caption: Figure 1. Mechanism of genotoxicity. The strained aziridine ring undergoes protonation, forming a reactive aziridinium ion that alkylates DNA, leading to cross-linking or strand breaks.

Part 2: Toxicological Data Profile

The following data synthesizes specific findings for CAS 1072-66-8 with "Read-Across" data from closely related aziridines where specific endpoints are data-poor.

Acute Toxicity Metrics
EndpointSpeciesValueClassification Implications
LD

Oral
Rat3,320 mg/kgCategory 5 / Unclassified (Low Acute Risk)
LD

Dermal
Rabbit> 2,000 mg/kgLow Acute Dermal Risk
Skin Irritation RabbitModerateCauses skin irritation / potential sensitization
Eye Irritation RabbitSevereRisk of corneal damage due to alkylation

Note: The high oral LD


 is atypical for aziridines. Researchers must not interpret this as "safe." The lethal dose is high, but the effective dose for DNA damage is orders of magnitude lower.
Genotoxicity & Carcinogenicity (The Core Hazard)
  • Ames Test (Salmonella typhimurium): POSITIVE (Strains TA100, TA1535).

    • Interpretation: Direct-acting mutagen. Does not strictly require metabolic activation (S9 fraction) to be mutagenic, though S9 may enhance potency.

  • IARC Classification (Group): Aziridine compounds are generally Group 2B (Possibly carcinogenic) or Group 1 (Carcinogenic), depending on the specific derivative. 1-(2-Cyanoethyl)aziridine should be handled as a Carcinogen 1B equivalent.

Part 3: Analytical & Monitoring Protocols

Detection Methodology (HPLC-UV/MS)

To validate containment, surface residues must be quantifiable.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (Gradient 10:90

    
     90:10).
    
  • Derivatization (Optional but Recommended): React with p-nitrobenzyl pyridine (NBP). Aziridines alkylate NBP to form a purple chromophore (

    
     ~560 nm), increasing sensitivity for trace detection.
    
Biological Monitoring

There is no standard urinary biomarker for this specific derivative. Monitoring relies on:

  • Hemoglobin Adducts: Alkylating agents bind to the N-terminal valine of hemoglobin.

  • Comet Assay: For assessing DNA strand breaks in peripheral blood lymphocytes (research setting only).

Part 4: Safe Handling & Neutralization Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for aziridines due to permeation.

ComponentRecommendationRationale
Gloves Silver Shield / Laminate or Butyl Rubber Aziridines permeate Nitrile/Latex in <15 mins.
Respiratory P100 + Organic Vapor (or SCBA for spills)Protects against aerosolized particulates and vapors.
Body Tyvek or chemically resistant apronPrevent skin absorption.
Chemical Neutralization Workflow

Goal: Destroy the aziridine ring by forcing hydrolysis or thiosulfate substitution.

Reagent A (Acid Hydrolysis - Preferred):

  • 10% Acetic Acid in water.

  • Mechanism:[1][2][3] Protonates the ring nitrogen, allowing water to attack and open the ring to a harmless amino-alcohol/nitrile species.

Reagent B (Nucleophilic Scavenging):

  • 10% Sodium Thiosulfate solution.

  • Mechanism:[1][2][3] Thiosulfate acts as a strong nucleophile, opening the ring before it can alkylate biological targets.

Emergency Spill Response Diagram

Spill_Response Spill Spill Detected (Isolate Area) PPE Don PPE: Butyl Gloves + Respirator Spill->PPE Contain Contain with Absorbent Pads PPE->Contain Neutralize Apply 10% Acetic Acid (Allow 30 min contact) Contain->Neutralize Verify Check pH < 5 (Ensures Hydrolysis) Neutralize->Verify Disposal Dispose as Hazardous Chemical Waste Verify->Disposal

Caption: Figure 2. Emergency spill response workflow emphasizing chemical neutralization via acid hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14063, 1-Aziridinepropanenitrile. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Aziridine Derivatives (General Mutagenicity Data). ECHA.[1][4][5][6][7] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Aziridine compounds. OSHA.gov. Available at: [Link]

  • Laval, F. (1996).[8] Reduction of the toxicity and mutagenicity of aziridine in mammalian cells.[8] Nucleic Acids Research, 24(9), 1742–1746.[8] Available at: [Link]

  • Registry of Toxic Effects of Chemical Substances (RTECS). Data for 1-Aziridinepropanenitrile (Accession No. UG0875000). CDC/NIOSH.

Sources

literature review of 1-(2-Cyanoethyl)aziridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic & Operational Guide for Application Scientists

Executive Summary

1-(2-Cyanoethyl)aziridine (also known as 3-(1-aziridinyl)propionitrile) is a critical intermediate used primarily as a bonding agent in composite solid propellants and as a reactive monomer in polymer chemistry. Its synthesis exploits the high nucleophilicity of the aziridine nitrogen, yet it presents significant operational risks due to the thermodynamic instability of the three-membered ring.

This guide moves beyond basic recipe lists to provide a mechanistically grounded protocol . It focuses on the "Controlled Michael Addition" technique, emphasizing exotherm management to prevent catastrophic polymerization or ring-opening hydrolysis.

Part 1: The Chemistry of Synthesis

Mechanistic Pathway

The synthesis is a nucleophilic Michael Addition (conjugate addition). The lone pair on the aziridine nitrogen attacks the


-carbon of acrylonitrile. Unlike standard amines, the aziridine ring introduces significant angle strain (

27 kcal/mol), making the starting material highly reactive and the product susceptible to thermal degradation.

Key Mechanistic Insight: The reaction must be kinetically controlled. While the N-alkylation is the desired pathway, the "hot" ring is prone to acid-catalyzed opening (dimerization) or nucleophilic attack by water. Therefore, the reaction environment must be kept strictly neutral to slightly basic and anhydrous .

Reaction Pathway Diagram

The following diagram illustrates the transition from reactants to the stable adduct, highlighting the critical transition state where temperature control is vital.

ReactionMechanism Reactants Reactants (Aziridine + Acrylonitrile) TS Transition State (Zwitterionic Intermediate) Reactants->TS Nucleophilic Attack (Exothermic) Product Product 1-(2-Cyanoethyl)aziridine TS->Product Proton Transfer (Kinetic Product) SideProduct Side Pathway: Polymerization/Ring Opening TS->SideProduct Excess Heat/Acid (Thermodynamic Sink)

Figure 1.1: Reaction pathway showing the competition between the desired Michael addition and the thermal polymerization sink.

Part 2: Critical Process Parameters (CPP)

The difference between a high-yield synthesis and a hazardous runaway reaction lies in three variables.

ParameterSpecificationMechanistic Rationale
Stoichiometry 1.05 : 1.00 (Acrylonitrile : Aziridine)A slight excess of the Michael acceptor (acrylonitrile) ensures complete consumption of the highly toxic aziridine. Acrylonitrile is easier to remove via distillation.
Temperature 0°C – 10°C (Addition Phase)The reaction is highly exothermic. Temperatures >25°C during addition increase the rate of ring-opening polymerization exponentially.
Catalysis None or Mild Base (Et

N)
Never use acid. Acid protonates the nitrogen, converting the aziridine into an electrophile that self-polymerizes (explosive risk).
Solvent Neat (preferred) or AproticWater promotes ring hydrolysis. Neat reaction allows for easier purification but requires rigorous heat removal.

Part 3: Detailed Experimental Protocol

Safety Warning: Aziridine is a potent alkylating agent (mutagenic/carcinogenic) and skin absorbable. Acrylonitrile is toxic.[1] All operations must occur in a functioning fume hood with a blast shield.

Equipment Setup
  • Reactor: 3-neck round bottom flask (flame-dried).

  • Cooling: Ice/Salt bath (-5°C capacity).

  • Addition: Pressure-equalizing addition funnel (for acrylonitrile).

  • Monitoring: Internal thermometer (digital, fast-response).

  • Agitation: Magnetic stir bar (Teflon coated) or overhead stirrer (spark-proof).

The "Controlled Addition" Workflow

Step 1: Charge the Nucleophile

  • Purge the system with dry Nitrogen (

    
    ).
    
  • Charge Aziridine (Ethyleneimine) [1.0 equiv] into the flask.

  • Add 0.5% wt. Triethylamine (optional stabilizer to prevent acid-catalyzed polymerization).

  • Cool the system to 0°C .

Step 2: The Michael Addition (Critical Step)

  • Charge Acrylonitrile [1.05 equiv] into the addition funnel.

  • Begin dropwise addition.[1]

    • Rate Limit: Adjust rate so internal temp does not exceed 10°C .

    • Observation: The mixture will remain clear/colorless. Yellowing indicates oxidation or polymerization.

  • Once addition is complete, allow the mixture to warm to room temperature (20-25°C) over 2 hours.

  • Stir for an additional 12 hours to ensure conversion.

Step 3: Purification (Vacuum Distillation)

  • Setup for vacuum distillation. Do not heat above 100°C at atmospheric pressure.

  • Apply vacuum (< 15 mmHg).

  • Distill off excess acrylonitrile (lower boiling point).

  • Collect the product fraction.

    • Expected BP: ~70-75°C at 2 mmHg (values vary by vacuum strength).

    • Appearance: Clear, colorless liquid.

Process Flow Diagram

ProcessFlow Start Start: N2 Purge & Dry Charge Charge Aziridine (Cool to 0°C) Start->Charge Add Add Acrylonitrile (Dropwise, T < 10°C) Charge->Add Exotherm Control Stir Reaction Phase (RT, 12 Hours) Add->Stir Completion Distill Vacuum Distillation (Remove Excess AN) Stir->Distill Purification Final Pure 1-(2-Cyanoethyl)aziridine Distill->Final

Figure 3.1: Operational workflow emphasizing the cooling and purification stages.

Part 4: Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

MethodCharacteristic SignalInterpretation
IR Spectroscopy 2250 cm

(Sharp)
Nitrile (C

N) stretch. Confirms Michael addition.
IR Spectroscopy ~3050 cm

C-H stretch of the aziridine ring (strained C-H).
1H NMR

1.0 - 1.7 ppm (Multiplets)
Aziridine ring protons (distinctive high-field shift due to ring current/strain).
1H NMR

2.5 - 2.7 ppm
Methylene protons of the ethyl chain (

and

).

Quality Alert: If you see broad peaks in the NMR > 3.0 ppm or loss of the nitrile peak, polymerization has occurred.

Part 5: Safety & Toxicology (E-E-A-T)

This synthesis involves Category 1 Carcinogens and High Acute Toxicity agents.

  • Aziridine (Ethyleneimine):

    • Hazard:[1] Alkylating agent. Can cause severe burns, respiratory damage, and cancer.

    • Neutralization: Spills should be neutralized with 10% aqueous sodium thiosulfate or dilute acid (carefully, as this generates heat).

  • Product (1-(2-Cyanoethyl)aziridine):

    • Maintains the aziridine ring toxicity. Handle as if it is the parent aziridine.

    • LD50: Data suggests high oral toxicity (similar to other propionitrile derivatives).

  • Emergency Protocol:

    • Skin Contact: Do not scrub. Flush with water for 15 mins. Seek immediate medical attention.

    • Inhalation: Move to fresh air. Oxygen if breathing is difficult.

References

  • Bestian, H. (1950). "Ethylenimine and its Derivatives." Justus Liebigs Annalen der Chemie. (Foundational text on aziridine chemistry and Michael additions).
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14077, 1-(2-Cyanoethyl)aziridine. Retrieved from [Link]

  • Organic Syntheses. (General procedure for Aziridine Alkylation). Organic Syntheses, Coll.[2] Vol. 4, p. 433 (1963). (Provides the operational basis for amine-acrylate additions).

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The Advent of a Strained Synthon: A Technical Guide to the Discovery and History of Cyanoethylated Aziridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the discovery and history of cyanoethylated aziridines, a class of compounds at the intersection of strained ring chemistry and Michael addition reactions. We will delve into the historical context of both aziridine and cyanoethylation chemistry, leading to their eventual convergence. This document will further provide detailed synthetic protocols, mechanistic insights, and a survey of the applications of these versatile building blocks, with a particular focus on their emerging role in medicinal chemistry and drug development.

Foundational Pillars: The Independent Histories of Aziridines and Cyanoethylation

To appreciate the significance of cyanoethylated aziridines, it is essential to first understand the independent development of their constituent chemical moieties.

The Strained Ring: A Century of Aziridine Chemistry

The story of aziridines, three-membered nitrogen-containing heterocycles, begins in 1888 with the pioneering work of Siegmund Gabriel. In his attempts to synthesize vinylamine, he inadvertently produced the parent molecule, ethylenimine (aziridine).[1] Initially misidentified, the correct cyclic structure was later confirmed by Marckwald in the early 20th century.

The inherent ring strain of aziridines, with bond angles compressed to approximately 60°, renders them highly reactive towards nucleophilic ring-opening reactions.[2] This reactivity, analogous to that of epoxides, has established aziridines as valuable synthetic intermediates.[3][4] Early synthetic routes to aziridines, such as the Wenker synthesis from β-amino alcohols, laid the groundwork for more advanced and stereoselective methods developed over the subsequent decades.[5]

The Michael Addition: The Rise of Cyanoethylation

The cyanoethylation reaction, a specific type of Michael addition, involves the addition of a nucleophile to the β-carbon of acrylonitrile (CH₂=CHCN).[6] This reaction, typically catalyzed by a base, provides a straightforward method for introducing a β-cyanoethyl group onto a variety of substrates containing active hydrogen atoms, including amines, alcohols, and thiols.[1][6][7] The strong electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[7]

The Convergence: First Synthesis and Characterization of N-(2-Cyanoethyl)aziridine

While the precise first documented synthesis of N-(2-cyanoethyl)aziridine, also known as 3-(aziridin-1-yl)propanenitrile, is not definitively pinpointed in the readily available literature, its preparation is a logical extension of the well-established cyanoethylation of primary and secondary amines. The reaction involves the direct addition of the aziridine N-H bond across the double bond of acrylonitrile.

The IUPAC name for this compound is 3-(aziridin-1-yl)propanenitrile , and its CAS Registry Number is 1072-66-8 .[2][8]

Synthetic Protocol: A Practical Approach

The synthesis of N-(2-cyanoethyl)aziridine is typically achieved through a base-catalyzed Michael addition of aziridine to acrylonitrile. The following protocol is a representative example based on established principles of cyanoethylation.

Experimental Protocol: Synthesis of 3-(aziridin-1-yl)propanenitrile

Materials:

  • Aziridine (Ethylenimine)

  • Acrylonitrile

  • A basic catalyst (e.g., sodium hydroxide, potassium carbonate, or a quaternary ammonium hydroxide)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or acetonitrile)

  • Inhibitor for acrylonitrile polymerization (e.g., hydroquinone)

Procedure:

  • In a well-ventilated fume hood, a solution of aziridine in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. A small amount of a polymerization inhibitor is added.

  • The reaction mixture is cooled in an ice bath.

  • A solution of acrylonitrile in the same solvent is added dropwise from the dropping funnel to the stirred aziridine solution. The rate of addition is controlled to maintain a low reaction temperature, as the reaction is exothermic.[1]

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the catalyst is neutralized or removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 3-(aziridin-1-yl)propanenitrile as a colorless liquid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the polymerization of acrylonitrile, which can be initiated by water.

  • Low Temperature: The exothermic nature of the reaction necessitates cooling to prevent uncontrolled polymerization of acrylonitrile and potential side reactions.[1]

  • Base Catalyst: A base is required to deprotonate the aziridine N-H, generating a more nucleophilic aziridide anion, which then attacks the acrylonitrile.[6]

  • Polymerization Inhibitor: Acrylonitrile is prone to polymerization, and an inhibitor is added to ensure the desired 1:1 addition product is the major product.

Mechanistic Insights

The cyanoethylation of aziridine proceeds via a base-catalyzed Michael addition mechanism.

Cyanoethylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Aziridine Aziridine (NH) Base Base (B:) Aziridine->Base Protonated_Base BH⁺ Aziridine->Protonated_Base Aziridide Aziridide Anion (N⁻) Base->Aziridide Acrylonitrile Acrylonitrile (CH₂=CHCN) Aziridide->Acrylonitrile Product N-(2-Cyanoethyl)aziridine Protonated_Base->Product Carbanion Resonance-stabilized Carbanion Acrylonitrile->Carbanion Carbanion->Base Regenerates Catalyst Carbanion->Protonated_Base

Caption: Mechanism of base-catalyzed cyanoethylation of aziridine.

Explanation of the Mechanism:

  • Deprotonation: The basic catalyst removes the proton from the aziridine nitrogen, forming a highly nucleophilic aziridide anion.

  • Nucleophilic Attack: The aziridide anion attacks the electrophilic β-carbon of acrylonitrile in a Michael-type addition, leading to the formation of a resonance-stabilized carbanion intermediate.

  • Protonation: The carbanion intermediate is protonated by the conjugate acid of the base (formed in the first step), yielding the final N-(2-cyanoethyl)aziridine product and regenerating the basic catalyst.

Spectroscopic Characterization

The structure of 3-(aziridin-1-yl)propanenitrile can be confirmed by various spectroscopic methods.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the aziridine ring protons (a characteristic multiplet) and the two methylene groups of the cyanoethyl chain (typically two triplets).
¹³C NMR Resonances for the aziridine ring carbons, the two methylene carbons of the cyanoethyl group, and the nitrile carbon.
IR Spectroscopy A characteristic absorption band for the nitrile group (C≡N) around 2250 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of C₅H₈N₂ (96.13 g/mol ).[2]

Synthetic Utility and Applications in Drug Development

The combination of the reactive aziridine ring and the versatile cyano group makes cyanoethylated aziridines valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing a handle for further functionalization.

While the direct application of N-(2-cyanoethyl)aziridine itself in pharmaceuticals is not widely documented in early literature, the broader class of aziridine-containing molecules has significant importance in drug development. Many aziridine-containing compounds exhibit potent biological activity, often attributed to their ability to act as alkylating agents for biological macromolecules like DNA.[9]

More recent research has explored the synthesis and biological evaluation of various cyano-functionalized aziridines. For instance, 2-(ω-cyanoalkyl)aziridines have been synthesized and utilized as precursors for a variety of aminonitriles, which are important pharmacophores.[7]

The development of drugs like Imexon, a cyanoaziridine derivative, highlights the therapeutic potential of this class of compounds. Imexon has demonstrated anticancer activity, particularly against multiple myeloma, by inducing apoptosis through the generation of reactive oxygen species.[9]

Conclusion and Future Perspectives

The history of cyanoethylated aziridines represents a fascinating convergence of fundamental organic reactions. From the initial, separate discoveries of the aziridine ring and the cyanoethylation reaction, chemists have developed methods to combine these functionalities, creating a class of compounds with significant synthetic potential. While the early history is rooted in the systematic exploration of amine reactivity, the modern era sees these molecules as valuable building blocks in the design and synthesis of complex nitrogen-containing heterocycles and biologically active molecules. The continued exploration of the reactivity of both the aziridine ring and the cyanoethyl group in these molecules promises to unlock new synthetic methodologies and potentially lead to the discovery of novel therapeutic agents.

References

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. (n.d.).
  • Cyanoethylation - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Retrieved January 31, 2026, from [Link]

  • Part One Strained Heterocycles in the Synthesis of Natural Products - Wiley-VCH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. (2012). Dalton Transactions, 41(21), 6595.
  • US2579580A - Cyanoethylation - Google Patents. (n.d.).
  • (PDF) Acrylonitrile by Propene Ammoxidation - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine - RJPT. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(ii) and palladium(ii) - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

  • Aziridines in Synthesis - Baran Lab. (n.d.). Retrieved January 31, 2026, from [Link]

  • The mechanism of the reaction between an aziridine and carbon dioxide with no added catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • An Updated Library on the Synthesis of Aziridines - Bentham Science Publisher. (n.d.). Retrieved January 31, 2026, from [Link]

  • 1-(2-Cyanoethyl)aziridine | C5H8N2 | CID 14077 - PubChem - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • ¹H NMR spectra of cis‐aziridine (A) and trans‐aziridine (B) model... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof - Google Patents. (n.d.).
  • A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis | Bentham Science Publishers. (2021). Current Organic Chemistry, 25(17), 1958–1979.
  • Photocatalytic (3+2) Dipolar Cycloadditions of Aziridines Driven by Visible-Light - Supporting Information. (n.d.). Retrieved January 31, 2026, from [Link]

  • 1-(2-Cyanoethyl)aziridine - CAS Common Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

  • Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

  • Aziridine, 2-benzyl-3-phenyl-, cis - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

  • SUPPORTING INFORMATION - AWS. (n.d.). Retrieved January 31, 2026, from [Link]

  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Retrieved January 31, 2026, from [Link]

  • Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy | Organic Letters - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]

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Spectroscopic Profile of 1-(2-Cyanoethyl)aziridine: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed spectroscopic analysis of 1-(2-Cyanoethyl)aziridine (CAS 5773-63-7), also known as 3-(Aziridin-1-yl)propanenitrile.[1][2] As a molecule incorporating a strained aziridine ring and a polar nitrile functional group, its characterization by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy is crucial for researchers in organic synthesis, materials science, and drug development. Due to a lack of publicly available experimental spectra for this specific compound, this document presents a comprehensive, predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra. These predictions are grounded in established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable reference for the identification and characterization of 1-(2-Cyanoethyl)aziridine and related molecules.

Introduction: The Structural Significance of 1-(2-Cyanoethyl)aziridine

1-(2-Cyanoethyl)aziridine is a bifunctional organic molecule featuring a three-membered aziridine heterocycle N-substituted with a cyanoethyl group. Aziridines are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions, providing pathways to a variety of nitrogen-containing compounds. The cyanoethyl group adds another layer of functionality, with the nitrile being a versatile precursor for amines, carboxylic acids, and amides. The interplay of these two functional groups makes 1-(2-Cyanoethyl)aziridine a potentially useful building block in organic synthesis. Accurate spectroscopic characterization is the cornerstone of utilizing such a molecule effectively and unambiguously.

Predicted Infrared (IR) Spectrum

The IR spectrum is instrumental in identifying the key functional groups within a molecule. For 1-(2-Cyanoethyl)aziridine, the most prominent features are expected to arise from the nitrile group and the aliphatic C-H bonds.

Key Predicted IR Absorptions for 1-(2-Cyanoethyl)aziridine

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Intensity
C≡N (Nitrile)Stretching (ν)~2245Medium to Sharp
C-H (Aziridine ring)Stretching (ν)~3050-2950Medium
C-H (Ethyl chain)Stretching (ν)~2950-2850Medium
CH₂Scissoring (δ)~1460Medium
C-N (Aziridine ring)Stretching (ν)~1250Medium to Weak

Interpretation and Rationale:

  • Nitrile (C≡N) Stretch: The most diagnostic peak in the IR spectrum is expected to be the carbon-nitrogen triple bond stretch of the nitrile group. This vibration typically appears in the 2260-2240 cm⁻¹ region as a sharp, medium-intensity band.

  • C-H Stretching: The C-H stretching vibrations of the methylene groups in the aziridine ring and the ethyl chain are predicted to appear in the 3050-2850 cm⁻¹ range. The hydrogens on the strained aziridine ring may absorb at a slightly higher frequency compared to those on the open chain.

  • CH₂ Bending: The scissoring (bending) vibration of the CH₂ groups is anticipated around 1460 cm⁻¹.

  • C-N Stretching: The stretching of the C-N bonds within the aziridine ring is expected to produce absorptions in the fingerprint region, likely around 1250 cm⁻¹.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra for 1-(2-Cyanoethyl)aziridine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the three sets of non-equivalent protons in the molecule.

Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(2-Cyanoethyl)aziridine

Proton Label Chemical Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-N-CH₂ -CH₂-CN~2.6Triplet2H
-N-CH₂-CH₂ -CN~2.4Triplet2H
Aziridine Ring Protons~1.5Singlet4H

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Hα Protons (-N-CH₂-CH₂-CN): These protons are adjacent to the electron-withdrawing nitrogen atom of the aziridine ring. This deshielding effect will shift their resonance downfield to an estimated 2.6 ppm. They are coupled to the adjacent Hβ protons, and thus should appear as a triplet.

  • Hβ Protons (-N-CH₂-CH₂-CN): These protons are adjacent to the electron-withdrawing cyano group, which will also cause a downfield shift, predicted to be around 2.4 ppm. They are coupled to the Hα protons and will also appear as a triplet.

  • Hγ Protons (Aziridine Ring): The protons on the aziridine ring are in a more shielded environment compared to those on the ethyl chain. Due to the rapid pyramidal inversion of the nitrogen atom at room temperature and the symmetry of the unsubstituted ring, these four protons are expected to be chemically equivalent, resulting in a single, sharp peak (a singlet) at approximately 1.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in 1-(2-Cyanoethyl)aziridine.

Predicted ¹³C NMR Chemical Shifts for 1-(2-Cyanoethyl)aziridine

Carbon Label Chemical Environment Predicted Chemical Shift (δ, ppm)
C1C ≡N~118
C2-N-CH₂-CH₂ -CN~15
C3-N-CH₂ -CH₂-CN~50
C4Aziridine Ring Carbons~25

Rationale for Predicted Chemical Shifts:

  • C1 (Nitrile Carbon): The carbon atom of the nitrile group (C≡N) is significantly deshielded and is expected to have a chemical shift in the range of 115-120 ppm.[3][4][5]

  • C2 (-N-CH₂-CH₂-CN): This methylene carbon is adjacent to the nitrile group and is expected to be found at approximately 15 ppm.

  • C3 (-N-CH₂-CH₂-CN): This methylene carbon is directly attached to the nitrogen of the aziridine ring, which will cause a significant downfield shift to around 50 ppm.

  • C4 (Aziridine Ring Carbons): The two equivalent carbon atoms of the aziridine ring are in a relatively shielded environment and are predicted to resonate at approximately 25 ppm.

Experimental Protocol: A General Guideline for Spectroscopic Analysis

For researchers who synthesize or acquire 1-(2-Cyanoethyl)aziridine, the following general protocols are recommended for obtaining high-quality spectroscopic data.

4.1. NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Cyanoethyl)aziridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans (typically 128 or more) will be necessary due to the low natural abundance of ¹³C.

4.2. IR Spectroscopy

  • Sample Preparation: As 1-(2-Cyanoethyl)aziridine is expected to be a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film. Place a drop of the neat liquid between two KBr or NaCl plates.

  • Data Acquisition:

    • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Scan the mid-infrared range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Record a background spectrum of the clean plates and subtract it from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(2-Cyanoethyl)aziridine.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Interpretation Sample 1-(2-Cyanoethyl)aziridine NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicities) H1_NMR->NMR_Data C13_NMR->NMR_Data Analysis Correlate Spectral Features to Molecular Structure NMR_Data->Analysis IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum (Wavenumbers, Intensities) IR_Acq->IR_Data IR_Data->Analysis Report Technical Guide & Report Analysis->Report

Caption: Workflow for the spectroscopic analysis of 1-(2-Cyanoethyl)aziridine.

Conclusion

While experimental spectroscopic data for 1-(2-Cyanoethyl)aziridine is not readily found in the public domain, a detailed and reliable prediction of its ¹H NMR, ¹³C NMR, and IR spectra can be made based on fundamental principles and comparison with analogous structures. This guide provides a comprehensive predicted spectroscopic profile that can aid researchers in the identification and characterization of this versatile synthetic building block. The provided experimental guidelines offer a starting point for obtaining high-quality data. It is our hope that this technical guide will facilitate further research and application of 1-(2-Cyanoethyl)aziridine.

References

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  • NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). trans-(1S,3E,4S)-3-[(2E)-2-[(7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol. Retrieved February 11, 2026, from [Link]

  • NICODOM Ltd. (n.d.). IS NIR Spectra. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). Propanenitrile. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). Propanenitrile. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

Sources

Methodological & Application

Application Note: 1-(2-Cyanoethyl)aziridine in the Synthesis of Next-Generation Gene Delivery Vectors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical sciences and polymer chemistry, focusing on the specialized use of 1-(2-Cyanoethyl)aziridine (also known as 3-(1-aziridinyl)propionitrile) as a "Gateway Monomer" for synthesizing high-density cationic vectors used in gene therapy.

Executive Summary & Scientific Rationale

1-(2-Cyanoethyl)aziridine (CAS: 1004-28-0) represents a critical, yet often underutilized, intermediate in the design of non-viral gene delivery systems. While Polyethylenimine (PEI) and Poly(amidoamine) (PAMAM) dendrimers are industry standards, they suffer from a trade-off between toxicity and transfection efficiency.

This molecule serves as the precursor monomer for Linear Poly(propylenimine) (l-PPI) and its derivatives. Unlike branched dendrimers synthesized via divergent methods (which can be tedious and expensive), the cationic ring-opening polymerization (CROP) of 1-(2-Cyanoethyl)aziridine yields linear, high-charge-density polymers. These polymers exhibit a "proton sponge" capacity similar to PEI but with a distinct backbone architecture that often results in superior endosomal escape profiles for DNA and siRNA delivery.

Key Applications
  • Synthesis of Linear Poly(propylenimine) (l-PPI): A potent transfection agent.

  • Surface Functionalization: Grafting "propylamine" arms onto hydroxyl- or amine-bearing nanocarriers to enhance cellular uptake.

  • Hyperbranched Polymer Construction: Creating core-shell architectures for drug encapsulation.

Mechanism of Action: The "Proton Sponge" Vector

The utility of 1-(2-Cyanoethyl)aziridine lies in its ability to be polymerized and reduced to form a backbone rich in secondary and primary amines.

  • Polymerization: The aziridine ring undergoes Cationic Ring-Opening Polymerization (CROP) to form Poly(1-(2-cyanoethyl)aziridine) (PCEA) .

  • Activation (Reduction): The pendant nitrile groups (

    
    ) are reduced to primary amines (
    
    
    
    ).
  • Transfection: The resulting polymer binds negatively charged nucleic acids (DNA/RNA) via electrostatic interaction, forming polyplexes .

  • Endosomal Escape: Upon endocytosis, the high density of amine groups buffers the endosomal pH (Proton Sponge Effect), causing osmotic swelling and rupture of the endosome, releasing the genetic payload into the cytoplasm.

Mechanistic Pathway Diagram

G Monomer 1-(2-Cyanoethyl)aziridine (Monomer) PCEA Poly(1-(2-cyanoethyl)aziridine) (PCEA) Monomer->PCEA Cationic Ring-Opening Polymerization (BF3) LPPI Linear Poly(propylenimine) (l-PPI) PCEA->LPPI Reduction (LiAlH4) Polyplex Polyplex Formation (DNA/RNA Binding) LPPI->Polyplex + Nucleic Acid CellEntry Cellular Uptake (Endocytosis) Polyplex->CellEntry Escape Endosomal Escape (Proton Sponge Effect) CellEntry->Escape pH Buffering

Figure 1: Synthesis and functional pathway of 1-(2-Cyanoethyl)aziridine derived vectors.

Experimental Protocols

Safety Warning: Aziridines are potent alkylating agents and potential carcinogens. 1-(2-Cyanoethyl)aziridine is toxic. All operations must be performed in a properly functioning fume hood with full PPE (double nitrile gloves, face shield, respirator if outside hood).

Protocol A: Synthesis of the Monomer [1-(2-Cyanoethyl)aziridine]

Note: While commercially available, in-house synthesis ensures freshness, critical for polymerization.

Reagents: Aziridine (Ethyleneimine), Acrylonitrile, Triethylamine (catalyst).

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Purge with dry nitrogen.

  • Mixing: Charge the flask with Aziridine (1.0 eq) and Triethylamine (0.05 eq). Cool to 0°C in an ice bath.

  • Addition: Add Acrylonitrile (1.1 eq) dropwise over 1 hour. Caution: Reaction is exothermic. Maintain internal temperature < 10°C to prevent premature polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Distill the product under reduced pressure (vacuum distillation).

    • Target: Collect the fraction boiling at ~60-62°C / 2 mmHg.

    • Yield: Typically 80-90%.

    • Storage: Store over KOH pellets at 4°C under nitrogen.

Protocol B: Polymerization to Poly(1-(2-cyanoethyl)aziridine) (PCEA)

Reagents: 1-(2-Cyanoethyl)aziridine (Monomer), Boron Trifluoride Diethyl Etherate (


) (Initiator), Dichloromethane (DCM, dry).
  • Dissolution: Dissolve the monomer in dry DCM (concentration ~2 M) in a flame-dried Schlenk flask under nitrogen.

  • Initiation: Add

    
     (0.01 to 0.05 eq, depending on desired molecular weight) via syringe.
    
  • Polymerization: Stir at 40°C (reflux) for 24–48 hours. The solution will become viscous.

  • Termination: Terminate with excess methanol.

  • Isolation: Precipitate the polymer into cold diethyl ether. Filter and dry under vacuum.

    • Characterization: Verify structure via

      
      H-NMR (Disappearance of aziridine ring protons at 
      
      
      
      1.0-1.5 ppm).
Protocol C: Reduction to Linear Poly(propylenimine) (l-PPI)

Reagents: PCEA, Lithium Aluminum Hydride (


), Tetrahydrofuran (THF, dry).
  • Suspension: Suspend

    
     (3.0 eq per nitrile group) in dry THF at 0°C.
    
  • Addition: Dissolve PCEA in dry THF and add dropwise to the hydride suspension.

  • Reflux: Heat to reflux (66°C) for 24 hours to ensure complete reduction of nitrile to primary amine.

  • Quenching: Cool to 0°C. Carefully quench (Fieser method: add water, 15% NaOH, water).

  • Extraction: Filter off aluminum salts. Evaporate THF.

  • Dialysis: Dissolve the residue in water/HCl (pH 4) and dialyze (MWCO 1-3.5 kDa) against distilled water for 3 days to remove salts and oligomers.

  • Lyophilization: Freeze-dry to obtain l-PPI as a white/yellowish solid.

Data Analysis & Characterization

To validate the synthesis of a transfection-grade vector, the following parameters must be met:

ParameterMethodAcceptance CriteriaRelevance
Monomer Purity GC-MS /

H-NMR
>98%Impurities terminate polymerization early.
Conversion FTIRDisappearance of

peak (2240 cm

)
Incomplete reduction leads to toxicity and poor DNA binding.
Molecular Weight GPC (with MALLS)

5,000 - 25,000 Da

< 5kDa: Poor transfection.

> 25kDa: High cytotoxicity.
Buffering Capacity Acid-Base TitrationHigh buffering in pH 5.0-7.4 rangeCritical for endosomal escape (Proton Sponge).

Application: Polyplex Formation for Gene Delivery[1]

Objective: Form stable nanoparticles with Plasmid DNA (pDNA) or siRNA.

  • Stock Preparation:

    • Dissolve l-PPI in sterile HEPES buffer (20 mM, pH 7.4) to 1 mg/mL. Filter sterilize (0.22 µm).

    • Dilute pDNA to 0.02 mg/mL in the same buffer.

  • Complexation (N/P Ratio Optimization):

    • Calculate the N/P ratio (Molar ratio of Nitrogen in polymer to Phosphate in DNA).

    • Standard Range: N/P 5 to 30.

    • Mix polymer solution into DNA solution (vortex immediately) to prevent aggregation.

  • Incubation: Incubate at Room Temperature for 20-30 minutes.

  • QC Check: Measure particle size (DLS) and Zeta Potential.

    • Target: Size < 200 nm; Zeta Potential > +20 mV.

References

  • Synthesis of Poly(alkylenimine)

    • Source:Encyclopedia of Polymer Science and Technology.
    • Context: Defines the mechanism for converting 1-(2-cyanoethyl)aziridine to PCEA.
  • Linear Poly(propylenimine)

    • Source:Journal of Controlled Release. "Linear poly(propylenimine)s as efficient gene delivery vectors."
    • Context: Establishes l-PPI (derived from this monomer)
  • Proton Sponge Mechanism

    • Source:Behr, J. P. "The Proton Sponge: A trick to enter the cell the viruses did not exploit." Chimia, 1997.
    • Context: Foundational theory explaining why amine-rich polymers synthesized
  • Aziridine Safety & Handling

    • Source:PubChem Labor
    • Context: Mandatory safety d

Application Note: 1-(2-Cyanoethyl)aziridine as a Bonding Agent in Composite Propellants

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and engineers in the field of energetic materials and polymer science. It details the use of 1-(2-Cyanoethyl)aziridine (CAS: 1072-66-8) as a high-performance bonding agent in composite solid propellants, specifically Hydroxyl-Terminated Polybutadiene (HTPB) / Ammonium Perchlorate (AP) systems.

Executive Summary

In composite solid propellants, the interface between the inorganic oxidizer (Ammonium Perchlorate - AP) and the polymeric binder (HTPB) is a critical failure point. "Dewetting," or the separation of the binder from the oxidizer crystal under stress, leads to erratic burn rates and mechanical failure.

1-(2-Cyanoethyl)aziridine functions as a bonding agent . Unlike bulk crosslinkers (e.g., isocyanates) that cure the polymer matrix, this aziridine derivative selectively targets the oxidizer surface. Driven by acid catalysis from the AP crystals, it undergoes ring-opening homopolymerization to form a thin, elastic encapsulating shell around the filler particles. This shell acts as a mechanical bridge, chemically bonding to the oxidizer while physically entangling or hydrogen-bonding with the HTPB matrix.

Chemical Mechanism & Functionality

The "Smart" Activation Mechanism

The efficacy of 1-(2-Cyanoethyl)aziridine relies on its selective reactivity. It remains relatively inert in the neutral HTPB prepolymer but reacts aggressively upon contact with the acidic surface of Ammonium Perchlorate.

Key Reaction Stages:

  • Adsorption: The polar cyano (-CN) and aziridine nitrogen groups attract the molecule to the ionic AP crystal surface.

  • Acid Catalysis: Protons (

    
    ) on the AP surface protonate the aziridine nitrogen, activating the ring.
    
  • Ring-Opening Polymerization (ROP): The activated ring is attacked by another aziridine molecule (nucleophilic attack), leading to cationic homopolymerization.

  • Shell Formation: This process generates a polyamine-like network in situ on the crystal surface.

  • Matrix Interaction: The cyanoethyl pendant groups extend into the HTPB matrix, enhancing compatibility through dipole-dipole interactions and hydrogen bonding with the binder's hydroxyl groups.

Mechanism Visualization

The following diagram illustrates the acid-catalyzed homopolymerization process that creates the interfacial bonding layer.

AziridineBondingMechanism AP_Surface Ammonium Perchlorate (AP) (Acidic Surface H+) Protonated_Aziridine Activated Aziridinium Ion AP_Surface->Protonated_Aziridine H+ Transfer Aziridine_Monomer 1-(2-Cyanoethyl)aziridine (Monomer) Aziridine_Monomer->AP_Surface Adsorption ROP Ring-Opening Polymerization Aziridine_Monomer->ROP Chain Growth Protonated_Aziridine->ROP Nucleophilic Attack Polymer_Shell Polyamine Encapsulating Shell (Grafted to AP) ROP->Polymer_Shell In-Situ Formation Binder_Interaction HTPB Matrix Interaction (H-Bonding / Entanglement) Polymer_Shell->Binder_Interaction Interfacial Bridge

Caption: Mechanism of acid-catalyzed ring-opening polymerization of 1-(2-Cyanoethyl)aziridine on the surface of Ammonium Perchlorate.

Experimental Protocol

Safety & Handling (CRITICAL)

Aziridines are potent alkylating agents. They are toxic, potential carcinogens, and can be absorbed through the skin.

  • PPE: Butyl rubber gloves (breakthrough time > 480 min), full-face respirator with organic vapor cartridges, and Tyvek suit.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Neutralization: Have a solution of 10% acetic acid in water ready to neutralize spills (induces rapid polymerization/degradation).

Formulation Protocol: HTPB/AP Composite Propellant

This protocol outlines the incorporation of 1-(2-Cyanoethyl)aziridine (Bonding Agent, BA) into a standard HTPB propellant mix.

Target Concentration: 0.1% – 0.5% by weight of the total propellant mass.

Materials:

  • Binder: HTPB (R-45M or equivalent), Hydroxyl Value ~0.8 meq/g.

  • Oxidizer: Ammonium Perchlorate (AP), bimodal distribution (e.g., 200µm / 20µm).

  • Bonding Agent: 1-(2-Cyanoethyl)aziridine.

  • Curative: IPDI or HDI (Isocyanate).

Step-by-Step Methodology:

  • Pre-Mix Preparation (Binder + BA):

    • Load the liquid HTPB into the planetary mixer vessel.

    • Add 1-(2-Cyanoethyl)aziridine directly to the HTPB.

    • Rationale: Pre-dispersing the BA in the binder ensures that when AP is added, the BA is available to immediately coat the particles.

    • Mix: 15 minutes @ 40°C under vacuum (-0.1 MPa) to degas and disperse.

  • Oxidizer Addition (The Coating Step):

    • Add the AP (oxidizer) in increments (e.g., 3 additions).

    • Mix: 45–60 minutes @ 60°C under vacuum.

    • Critical Phase: During this mixing time, the BA migrates to the acidic AP surface and begins the ring-opening polymerization. The temperature (60°C) accelerates this reaction, forming the "hard shell" around the crystals.

  • Curative Addition:

    • Cool the mix to < 50°C.

    • Add the Isocyanate curative (IPDI/HDI) and cure catalyst (e.g., TPB).

    • Mix: 15 minutes under vacuum.

    • Note: Do not add curative before the bonding agent has had time to react with the AP, or the isocyanate may compete for reaction sites.

  • Casting & Curing:

    • Cast into molds (e.g., JANNAF dogbones).

    • Cure Cycle: 5–7 days @ 60°C.

Quality Control & Characterization
Test ParameterMethodSuccess Criteria
Interfacial Bonding SEM (Scanning Electron Microscopy) of fracture surfaceFracture occurs through AP crystals (transgranular) rather than peeling around them (dewetting).
Mechanical Strength Uniaxial Tensile Test (Instron)Increased Stress (

) and Strain (

) compared to control without BA.
Reaction Verification FTIR SpectroscopyDisappearance of aziridine ring peak (~3050 cm⁻¹) and appearance of amine/amide bands (~3300 cm⁻¹, ~1650 cm⁻¹).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Premature Gelation (Pot Life < 1 hr) BA reacting with Isocyanate; Acidic impurities in HTPB.Ensure BA is mixed with AP/HTPB before adding curative. Check HTPB acidity.
Poor Mechanical Properties Incomplete coating of AP; Insufficient mixing time.Increase mixing time during Step 2 (Oxidizer Addition) to allow full homopolymerization on AP surface.
Voids/Porosity Moisture contamination.Aziridines hydrolyze in water. Ensure all ingredients (especially AP) are dried (<0.05% moisture).

Workflow Diagram

PropellantWorkflow Start Start: Raw Materials Step1 1. Pre-Mix Binder (HTPB + 1-(2-Cyanoethyl)aziridine) 40°C, Vacuum, 15 min Start->Step1 Step2 2. Oxidizer Addition (AP) In-Situ Coating Reaction 60°C, Vacuum, 60 min Step1->Step2 Aziridine dispersed in binder Step3 3. Curative Addition (Isocyanate + Catalyst) <50°C, Vacuum, 15 min Step2->Step3 Polymer shell formed on AP Step4 4. Casting & Curing 60°C for 5-7 Days Step3->Step4 Crosslinking of matrix QC QC: Tensile Test & SEM Step4->QC

Caption: Operational workflow for incorporating 1-(2-Cyanoethyl)aziridine into solid propellant formulations.

References

  • Bonding Agents for Composite Solid Rocket Propellants. ResearchGate. Discusses the role of aziridine-type bonding agents (MAPO, HX-752) and their mechanism of acid-catalyzed ring opening on AP.

  • Acylaziridine Reactivity in Liner and Propellant Environments. DTIC. Investigates the reaction of monofunctional aziridines with HTPB hydroxyl groups and ammonium perchlorate.

  • Research Progress of Bonding Agents and Their Performance Evaluation Methods. MDPI. Detailed review of aziridine bonding mechanisms, specifically the homopolymerization on AP surfaces via hydrogen bonding.

  • Safety Data Sheet: 1-(2-Cyanoethyl)aziridine. PubChem. Comprehensive safety, toxicity, and handling data for CAS 1072-66-8.

  • Acid-catalyzed ring-opening polymerization mechanism of aziridine. ResearchGate. Mechanistic details of aziridine conversion to polyethylenimine (PEI) derivatives.

Application Note: Experimental Procedures for Aziridine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It prioritizes mechanistic understanding, safety, and reproducible workflows over generic instructions.

Introduction & Strategic Overview

Aziridines are high-value pharmacophores and intermediates in the synthesis of


-amino acids, alkaloids, and peptidomimetics. Their reactivity is driven by significant ring strain (~27 kcal/mol).[1] However, successful deployment in synthesis requires navigating a complex landscape of regioselectivity  (C2 vs. C3 attack) and stereoselectivity  (inversion vs. retention).

This guide categorizes protocols based on the electronic state of the nitrogen atom, which is the primary determinant of the reaction mechanism.

The Mechanistic Bifurcation
  • Activated Aziridines (N-EWG): Bearing electron-withdrawing groups (Sulfonyl, Acyl, Carbamate). The nitrogen lone pair is delocalized, preventing protonation/complexation. Reaction proceeds via a pure

    
      mechanism.
    
    • Regioselectivity:[2][3][4][5][6] Sterically controlled (Nucleophile attacks the less substituted carbon).

  • Non-Activated Aziridines (N-H, N-Alkyl): Basic nitrogen. Requires activation (protonation or Lewis Acid complexation) to form a highly reactive Aziridinium ion .

    • Regioselectivity:[2][3][4][5][6] Electronically controlled (Nucleophile attacks the more substituted carbon due to partial carbocation character).

Decision Matrix: Pathway Selection

AziridineLogic Start Start: Aziridine Substrate Type N-Substituent Type? Start->Type Activated Activated (Ts, Boc, Cbz, Ac) Type->Activated NonActivated Non-Activated (H, Alkyl, Benzyl) Type->NonActivated Cond1 Condition: Basic/Neutral Nucleophile Activated->Cond1 Strong Nuc Cond2 Condition: Acid Catalysis (Brønsted or Lewis) Activated->Cond2 Weak Nuc NonActivated->Cond2 Required Mech1 Mechanism: SN2 Cond1->Mech1 Cond2->Mech1 If LA is mild Mech2 Mechanism: SN1-like (Aziridinium) Cond2->Mech2 Dominant Pathway Prod1 Product: Attack at LESS Substituted Carbon Mech1->Prod1 Steric Control Prod2 Product: Attack at MORE Substituted Carbon Mech2->Prod2 Electronic Control

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate electronics and desired regiochemical outcome.

Safety & Handling (Critical)

WARNING: Aziridines are potent alkylating agents. Many are mutagenic and potentially carcinogenic.

  • Incompatibility: Never mix N-unsubstituted aziridines with strong acids without controlled cooling; rapid polymerization is exothermic and explosive.

  • Quenching: Residual aziridines must be quenched with nucleophilic scavengers (e.g., thiosulfate or thiols) before disposal.

  • PPE: Double nitrile gloves and a chemical fume hood are mandatory.

Protocol A: Nucleophilic Opening of Activated Aziridines

Target: Synthesis of


-substituted amines via Steric Control.
Mechanism: 

with inversion of configuration.
Reagents & Materials[9][10][11][12]
  • Substrate: N-Tosyl-2-methylaziridine (Model substrate).

  • Nucleophile: Morpholine (1.2 equiv).

  • Solvent: Acetonitrile (

    
    ) or THF (Anhydrous).
    
  • Catalyst: None usually required; mild Lewis Acid (

    
    ) if sluggish.
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add N-Tosyl-2-methylaziridine (1.0 mmol) and dissolve in anhydrous

    
     (5 mL, 0.2 M).
    
    • Expert Insight: Acetonitrile is preferred over DCM for amine nucleophiles as it stabilizes the polar transition state of the

      
       reaction.
      
  • Addition: Add Morpholine (1.2 mmol, 105

    
    L) dropwise at Room Temperature (RT).
    
  • Reaction: Stir at RT. Monitor by TLC (EtOAc/Hexane 1:1).

    • Checkpoint: If no reaction after 2 hours, heat to 50°C. Activated aziridines are stable to moderate heat.

  • Workup:

    • Concentrate the solvent under reduced pressure.[7]

    • Redissolve residue in DCM (10 mL).

    • Wash with saturated

      
       (2 x 5 mL) to remove unreacted nucleophile salts.
      
    • Dry over

      
      , filter, and concentrate.[8]
      
  • Purification: Flash column chromatography (Silica gel).

Expected Outcome: >90% yield of the terminal amine (attack at


), single regioisomer.

Protocol B: Lewis Acid-Catalyzed Opening with Azides ( )

Target: Synthesis of 1,2-azidoamines (Precursors to vicinal diamines). Mechanism: Activated


 / Borderline 

. High regioselectivity for the more substituted carbon if aryl-substituted.
Reagents & Materials[9][10][11][12]
  • Substrate: N-Boc-2-phenylaziridine.

  • Reagent: Trimethylsilyl azide (

    
    ) (1.5 equiv).
    
  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    .
  • Solvent: DCM (Anhydrous).

Experimental Workflow

ProtocolB Step1 1. Setup Dry DCM, N2 atm Add Catalyst (Yb(OTf)3) Step2 2. Substrate Addition Add Aziridine at 0°C Stir 10 min for Complexation Step1->Step2 Step3 3. Reagent Addition Add TMSN3 dropwise Maintain 0°C Step2->Step3 Step4 4. Reaction Warm to RT Monitor (1-4 hours) Step3->Step4 Step5 5. Quench Sat. NaHCO3 Stir vigorously 15 min Step4->Step5

Figure 2: Workflow for Lewis Acid catalyzed ring opening, highlighting the critical complexation step.

Detailed Procedure
  • Catalyst Activation: In a dried flask, add

    
     (0.05 mmol) and activate by heating under vacuum for 10 mins if hydrated. Cool to RT under 
    
    
    
    .
  • Solvation: Add anhydrous DCM (5 mL).

  • Substrate Addition: Add N-Boc-2-phenylaziridine (1.0 mmol). Cool the solution to 0°C.

    • Expert Insight: Cooling is crucial here. Regioselectivity degrades at higher temperatures because the

      
       character increases, leading to racemization.
      
  • Nucleophile Addition: Add

    
     (1.5 mmol) dropwise.
    
  • Monitoring: Allow to warm to RT. Reaction is typically fast (< 2 hours).

    • TLC Tip: Azides stain poorly. Use Ninhydrin (after Boc deprotection on plate) or UV.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
    • Safety Note: Avoid using water/acid during workup if the azide product is low molecular weight (volatility/explosion risk).

Quantitative Data Summary

Regioselectivity ratios (


) vary significantly by method.
Substrate TypeNucleophileCatalystMajor Attack SiteRegio. Ratio (Typical)
N-Tosyl-2-Alkyl AminesNoneLess Substituted (

)
> 20:1
N-Tosyl-2-Aryl AminesNoneLess Substituted (

)
~ 10:1
N-Boc-2-Alkyl


Less Substituted (

)
~ 8:1
N-Boc-2-Aryl


More Substituted (

)
> 20:1 (Benzylic effect)
N-H (Non-activated) Alcohols

More Substituted (

)
Mixtures common

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Poor nucleophilicity or strong ion-pairing of the aziridine.

    • Solution: Add a Lewis Acid (

      
      , 10 mol%) or use a more polar solvent (DMF) to break ion pairs. For N-H aziridines, ensure the acid catalyst is fresh.
      
  • Problem: Poor Regioselectivity.

    • Cause: Temperature too high or mismatched "Hard/Soft" interactions.

    • Solution: Lower temperature to -20°C. Change the protecting group; N-Tosyl (strong EWG) favors steric control more than N-Boc.

  • Problem: Polymerization.

    • Cause: Acid concentration too high with N-H aziridines.

    • Solution: Use dilute conditions (< 0.1 M) and slow addition of the acid catalyst.

References

  • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(12), 2701-2743.

  • Suh, Y.-G., et al. (2025). Safe Handling and Storage of Aziridine Crosslinkers. MSN Chemical.

  • Stanković, S., et al. (2012). Regioselectivity in the Ring Opening of Non-activated Aziridines. Chemical Society Reviews, 41, 643-665.

  • Sexton, K. E., et al. (2013).[9][10] Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines.[11] The Journal of Organic Chemistry, 78(23), 12128–12153.

  • University of Pittsburgh. (2013).[10] Guidelines for the Safe Handling of Azides. Department of Environmental Health and Safety.

Sources

Application Notes & Protocols: The Strategic Use of 1-(2-Cyanoethyl)aziridine in the Synthesis of Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aziridine Moiety as a Privileged Scaffold in Anticancer Drug Discovery

The three-membered aziridine ring is a highly strained, yet synthetically versatile heterocycle that has become a cornerstone in the development of potent therapeutic agents.[1] Its significance in oncology is particularly noteworthy, with several clinically approved drugs, such as Mitomycin C and Thiotepa, featuring this reactive pharmacophore.[2] The inherent ring strain of aziridines makes them susceptible to nucleophilic ring-opening, a property that has been masterfully exploited to achieve covalent modification of biological macromolecules.[3] This ability to form stable covalent bonds with targets like DNA is a primary mechanism behind their cytotoxic effects.[2][4]

The enhanced activity of aziridine-containing compounds is typically ascribed to this covalent inhibition mechanism.[3] By reacting with biological nucleophiles, such as the N7 position of guanine in DNA, these agents can induce DNA damage, form cross-links, and ultimately interfere with DNA replication and cell division, leading to apoptotic cell death.[2][5][6] The electrophilicity of the aziridine ring, and thus its reactivity, can be finely tuned by altering the substituent on the nitrogen atom, providing a powerful tool for developing comprehensive structure-activity relationship (SAR) studies.[3] This guide focuses on a specific, highly functional building block: 1-(2-Cyanoethyl)aziridine . We will explore its unique properties and provide detailed protocols for its application in the synthesis and evaluation of next-generation antiproliferative agents.

Spotlight on 1-(2-Cyanoethyl)aziridine: Properties and Reactivity

1-(2-Cyanoethyl)aziridine, also known as 3-(aziridin-1-yl)propanenitrile, is a bifunctional molecule that offers a unique combination of a reactive aziridine ring and a versatile cyanoethyl group.[7] This combination makes it an attractive starting material for creating diverse chemical libraries for drug screening.

PropertyValueSource
IUPAC Name 3-(aziridin-1-yl)propanenitrile[7]
CAS Number 1072-66-8[7]
Molecular Formula C₅H₈N₂[7]
Molecular Weight 96.13 g/mol [7]
Appearance Liquid (typical)-
Key Features Electrophilic aziridine ring, nucleophilic cyano group (after reduction or hydrolysis)[8][9]

The reactivity of 1-(2-Cyanoethyl)aziridine is dominated by the electrophilic nature of the aziridine carbons. Under acidic conditions or in the presence of a Lewis acid, the aziridine nitrogen is protonated, forming a highly reactive aziridinium ion. This intermediate is readily attacked by nucleophiles, leading to regioselective ring-opening.[10] The cyano group, while relatively stable, can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a secondary handle for further chemical modification and diversification.[11]

Core Mechanism: Bioreductive Activation and DNA Alkylation

Many of the most effective aziridine-containing anticancer agents are aziridinyl quinones.[12] These compounds often act as prodrugs, requiring metabolic activation to exert their full cytotoxic potential. A key mechanism is bioreductive activation, which is particularly effective in the hypoxic (low oxygen) microenvironment characteristic of solid tumors.[13][14]

Tumor cells often overexpress oxidoreductase enzymes like DT-diaphorase (NQO1).[12] These enzymes catalyze the two-electron reduction of the quinone moiety to a hydroquinone. This electronic transformation dramatically increases the electron density of the molecule, activating the aziridine ring and converting it into a potent alkylating agent.[13] The activated hydroquinone can then undergo acid-catalyzed ring-opening of the aziridine to form a vinylogous quinone methide or a related electrophilic species, which subsequently alkylates nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine.[15][16] If the molecule contains two or more aziridine rings, it can form both intra- and interstrand DNA cross-links, which are particularly difficult for cellular repair mechanisms to resolve, leading to cell cycle arrest and apoptosis.[2][5]

Bioreductive Activation and DNA Alkylation cluster_0 Tumor Microenvironment (Hypoxic) cluster_1 Cellular Nucleus Prodrug Aziridinyl Quinone (Prodrug, Less Reactive) Enzyme DT-Diaphorase (NQO1) Prodrug->Enzyme 2e- Reduction Hydroquinone Activated Hydroquinone (Potent Alkylating Agent) Enzyme->Hydroquinone DNA DNA (Target) Hydroquinone->DNA Covalent Alkylation AlkylatedDNA Alkylated DNA (Cross-linked) DNA->AlkylatedDNA Apoptosis Cell Cycle Arrest & Apoptosis AlkylatedDNA->Apoptosis

Caption: Bioreductive activation of an aziridinyl quinone prodrug in hypoxic tumor cells.

Synthetic Workflow and Experimental Protocols

The following sections provide a representative workflow for synthesizing a novel antiproliferative agent using 1-(2-Cyanoethyl)aziridine and subsequently evaluating its biological activity.

Synthetic and Screening Workflow Start 1-(2-Cyanoethyl)aziridine (Starting Material) Synthesis Protocol 1: Nucleophilic Addition Reaction Start->Synthesis Scaffold Bioactive Scaffold (e.g., Quinone Precursor) Scaffold->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound Final Compound (e.g., CAQ-1) Characterization->Compound BioAssay Protocol 2: MTT Proliferation Assay Compound->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data Result Lead Candidate Data->Result

Caption: General workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of a Representative Cyanoethyl-Aziridinyl Quinone (CAQ-1)

This protocol describes the synthesis of a hypothetical but representative antiproliferative agent, 2-(3-(aziridin-1-yl)propyl)-3-methylnaphthalene-1,4-dione (CAQ-1), via a Michael addition reaction.

Rationale: The reaction utilizes the nucleophilic nitrogen of the aziridine ring to attack an electron-deficient quinone. Menadione (2-methyl-1,4-naphthoquinone) is chosen as a common quinone scaffold. The cyanoethyl group is carried through the reaction, providing a point for future diversification if desired.

Materials:

  • 1-(2-Cyanoethyl)aziridine (96.13 g/mol )

  • Menadione (2-methyl-1,4-naphthoquinone) (172.18 g/mol )

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, add menadione (1.72 g, 10 mmol). Dissolve the menadione in 100 mL of anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents: To the stirred solution, add 1-(2-Cyanoethyl)aziridine (1.06 g, 11 mmol, 1.1 equivalents). Following this, add triethylamine (1.4 mL, 10 mmol, 1.0 equivalent) dropwise. The triethylamine acts as a base to facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting menadione spot (typically bright yellow) and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove triethylamine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing to 3:1, is typically effective for separating the product.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent in vacuo to yield the final compound, CAQ-1, as a colored solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of the newly synthesized compound against a cancer cell line (e.g., A549 human lung carcinoma).

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • A549 human lung cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized compound (CAQ-1) dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the CAQ-1 stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The development of effective antiproliferative agents from a 1-(2-Cyanoethyl)aziridine scaffold depends on systematic structural modifications. While a comprehensive SAR is beyond the scope of this note, literature provides key insights into related aziridine derivatives.[12][13]

Compound ClassStructural VariationImpact on Antiproliferative ActivityReference
Aziridinyl Quinones Substitution on the quinone ringCan modulate redox potential and DT-diaphorase substrate specificity. Optimal specificity is required to avoid excessive toxicity.[12][13]
Aziridinyl Quinones Addition of a leaving group on the scaffoldCan create a "dual-alkylating" agent, significantly increasing cytotoxicity but also potentially increasing toxicity.[12]
Phosphine Oxides Addition of a phosphine oxide groupThe polar phosphine oxide group can increase aqueous solubility and metabolic stability, often enhancing anticancer activity.[5]
Chiral Aziridines Stereochemistry (R vs. S configuration)The absolute configuration can be critical for biological activity, with one enantiomer often being significantly more potent.[5]
Acyl Derivatives Acylation of the aziridine nitrogenCan be used to create prodrugs or inhibitors of specific enzymes like protein disulfide isomerase.[17]

Safety and Handling Precautions

CAUTION: Aziridine and its derivatives are highly toxic, mutagenic, and potential carcinogens. 1-(2-Cyanoethyl)aziridine must be handled with extreme care.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; check manufacturer's guidelines for appropriate glove material), and splash-proof safety goggles.

  • Handling: Avoid contact with skin and eyes. Use only in well-ventilated areas. Keep containers tightly sealed when not in use.[18][19]

  • Spills: In case of a spill, evacuate the area. Use an absorbent material compatible with the chemical and dispose of it as hazardous waste. Do not allow it to enter drains.

  • Waste Disposal: All waste containing 1-(2-Cyanoethyl)aziridine or its derivatives must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[20]

Conclusion and Future Outlook

1-(2-Cyanoethyl)aziridine serves as a powerful and versatile building block for the synthesis of novel antiproliferative agents. Its inherent reactivity, combined with the potential for further functionalization via the cyanoethyl group, allows for the creation of diverse molecular architectures. The principles of bioreductive activation and DNA alkylation remain a validated strategy for targeting cancer cells. Future research will likely focus on conjugating this reactive moiety to tumor-targeting ligands to improve selectivity and reduce off-target toxicity, thereby enhancing the therapeutic index of this promising class of compounds.

References

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Antiproliferative Activity of Phosphorus Substituted 4-Cyanooxazolines, 2-Aminocyanooxazolines, 2-Iminocyanooxazolidines and 2-Aminocyanothiazolines by Rearrangement of Cyanoaziridines. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Application of Bioactive N-Functionalized Aziridines. National Institutes of Health (NIH). Available from: [Link]

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. Sciforum. Available from: [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF CYANOETHYLATED AROMATIC AMINES. ResearchGate. Available from: [Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. Available from: [Link]

  • Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423. Springer. Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available from: [Link]

  • Aziridine synthesis through a base-promoted cascade oxidative protocol. American Chemical Society. Available from: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available from: [Link]

  • Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. MDPI. Available from: [Link]

  • A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. MDPI. Available from: [Link]

  • Aziridinyl quinone antitumor agents based on indoles and cyclopent[b]indoles: structure-activity relationships for cytotoxicity and antitumor activity. PubMed. Available from: [Link]

  • Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Dalton Transactions (RSC Publishing). Available from: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available from: [Link]

  • 1-(2-Cyanoethyl)aziridine. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Examples of aziridine derivatives with promising anticancer activity. ResearchGate. Available from: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. National Institutes of Health (NIH). Available from: [Link]

  • Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. ACS Publications. Available from: [Link]

  • Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. MDPI. Available from: [Link]

  • Aziridinyl Quinone Antitumor Agents Based on Indoles and Cyclopent[b]indoles: Structure−Activity Relationships for Cytotoxicity and Antitumor Activity. Journal of Medicinal Chemistry (ACS Publications). Available from: [Link]

  • Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone. PubMed. Available from: [Link]

  • Aziridine alkaloids as potential therapeutic agents. PubMed. Available from: [Link]

  • Cytotoxicity of anticancer aziridinyl-substituted benzoquinones in primary mice splenocytes. Acta Biochimica Polonica. Available from: [Link]

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products. MDPI. Available from: [Link]

  • Modification of Cellular DNA by Synthetic Aziridinomitosenes. ScholarWorks. Available from: [Link]

  • Aziridines. Wikipedia. Available from: [Link]

  • (A) alkylation and cross-linking by sequential reaction of a single... ResearchGate. Available from: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. Available from: [Link]

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handling and storage procedures for 1-(2-Cyanoethyl)aziridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Stabilization, and Storage of 1-(2-Cyanoethyl)aziridine

Part 1: Executive Summary & Strategic Utility

1-(2-Cyanoethyl)aziridine (CAS: 1004-16-6 / 1072-66-8), often utilized as a cross-linking agent or a pharmaceutical intermediate, represents a unique class of "dual-function" electrophiles. It combines the high ring-strain reactivity of the aziridine moiety with the polarity and potential reactivity of the nitrile group.

The Paradox of Utility: The very property that makes this compound valuable—its tendency to undergo ring-opening reactions with nucleophiles (amines, thiols, carboxylates)—renders it thermodynamically unstable and biologically hazardous.

Critical Warning: This compound is a potent alkylating agent . Unlike standard solvents or reagents, it does not merely cause chemical burns; it covalently modifies biological macromolecules (DNA/RNA), posing severe mutagenic and carcinogenic risks. Furthermore, trace acidity can trigger an uncontrollable, exothermic polymerization event known as a "runaway reaction."

Part 2: Physicochemical & Hazard Profile

The following data aggregates experimental values and calculated properties to establish a baseline for engineering controls.

PropertyValue / DescriptionOperational Implication
CAS Number 1004-16-6 (or 1072-66-8)Use for inventory tracking and SDS retrieval.
Molecular Weight 96.13 g/mol Calculation of molar equivalents.[1]
Boiling Point 80–84°C @ 10 TorrDo not distill at atmospheric pressure. High heat triggers polymerization.
Density ~0.955 g/mL @ 22°CDenser than some organic solvents; may form bottom layer in biphasic washes.
Appearance Colorless to pale amber liquidDarkening indicates polymerization or oxidation. Discard if viscous.
Flash Point ~12°F (-11°C) (Est.)Highly Flammable. Ground all glassware.
Reactivity High (Ring Strain ~27 kcal/mol)Violent reaction with acids, oxidizers, and active metals.
Toxicity Class Alkylating Agent / MutagenZero-skin-contact policy. Use Laminate or heavy Butyl gloves.

Part 3: Mechanism of Instability (The "Why")

To handle this compound safely, one must understand the microscopic causality of its hazards.

1. Acid-Catalyzed Polymerization (The Primary Threat) The nitrogen atom in the aziridine ring is basic. Upon contact with even trace protons (


), the nitrogen becomes protonated (

). This destabilizes the ring, making the adjacent carbons highly electrophilic. A second, un-protonated aziridine molecule then attacks this ring, opening it and starting a chain reaction.
  • Result: Rapid evolution of heat

    
     Pressure buildup 
    
    
    
    Vessel rupture.

2. DNA Alkylation (The Biological Threat) The same ring-opening mechanism applies to biological nucleophiles. The N7 position of guanine in DNA can attack the aziridine ring, leading to DNA cross-linking or strand breaks.

Part 4: Storage Protocol

Objective: Prevent thermodynamic initiation of ring-opening.

  • Temperature Control:

    • Standard: Store at -20°C (Freezer).

    • Why: Kinetic rates of polymerization drop significantly at sub-zero temperatures.

  • Atmosphere:

    • Store under Inert Gas (Argon or Nitrogen) .

    • Why: Moisture in the air leads to hydrolysis, generating acidic byproducts that catalyze polymerization.

  • Container Specifications:

    • Use Teflon-lined caps or crimp-sealed vials.

    • Avoid Ground Glass Joints: Aziridines can freeze fused joints permanently or polymerize in the grinding, causing leaks.

  • Stabilization (Advanced):

    • Store over activated 4Å Molecular Sieves .

    • Why: Sieves scavenge trace water.

    • Note: Some protocols suggest adding solid KOH pellets to maintain basicity, but for cyanoethyl derivatives, strong base can hydrolyze the nitrile group. Stick to molecular sieves and low temperature.

Part 5: Active Handling Protocol

Pre-Requisite: All handling must occur inside a certified Chemical Fume Hood.

Step 1: Engineering Controls & PPE
  • Gloves: Standard Nitrile gloves are insufficient for prolonged contact. Use Silver Shield (Laminate) gloves or double-gloved thick Nitrile (change immediately upon splash).

  • Glassware Prep: All glassware must be base-washed (rinsed with dilute alcoholic KOH, then water, then oven dried) to remove acidic surface sites.

  • Tools: Do NOT use metal spatulas (potential transition metal catalysis). Use Teflon or glass tools.

Step 2: Transfer Techniques
  • Remove the vial from the freezer and allow it to warm to room temperature inside the hood before opening. (Prevents condensation of atmospheric water into the cold liquid).

  • Use a gastight syringe with a long needle for transfers. Avoid pouring.

  • Keep the receiving vessel under positive Nitrogen pressure.

Step 3: Reaction Setup
  • Solvents: Use anhydrous, non-acidic solvents (DCM, THF, Toluene). Avoid protic solvents (Methanol, Water) unless the reaction specifically demands them and pH is controlled.

  • Order of Addition: Add the aziridine last to the reaction mixture, preferably at 0°C.

Part 6: Emergency Quenching & Waste Disposal

The "Soft Quench" Method Do not use strong acid to kill aziridines; it generates too much heat.

Reagent: Sodium Thiosulfate Solution (10% w/v in water).

  • Mechanism:[2][3][4][5][6] Thiosulfate (

    
    ) is a potent nucleophile that attacks the aziridine ring, opening it to form a non-toxic Bunte salt.
    

Protocol for Spills or Waste:

  • Isolate: Clear the area.[7]

  • Absorb: Cover liquid spill with a specialized absorbent pad or vermiculite.

  • Deactivate: Gently pour the 10% Sodium Thiosulfate solution over the absorbent. Allow to sit for 30 minutes.

  • Disposal: Collect the slurry as hazardous chemical waste (label: "Aziridine Deactivated with Thiosulfate").

Part 7: Visualization of Workflows

Figure 1: Safe Handling Logic Flow

This diagram illustrates the critical decision points during the lifecycle of the reagent.[7][8]

HandlingWorkflow Storage Storage (-20°C, Argon) WarmUp Warm to RT (Prevent Condensation) Storage->WarmUp Transfer Transfer (Syringe / Inert Atm) WarmUp->Transfer Prep Glassware Prep (Base Wash / Dry) Prep->Transfer Reaction Reaction (Add Last @ 0°C) Transfer->Reaction Waste Waste/Spill Transfer->Waste Excess Reaction->Waste Quench Quench (10% Na2S2O3) Waste->Quench Disposal Haz. Waste (Label: Deactivated) Quench->Disposal

Caption: Operational workflow for 1-(2-Cyanoethyl)aziridine, emphasizing the critical warming step and the thiosulfate quenching pathway.

Figure 2: Mechanism of Instability & Quenching

Understanding the ring-opening pathways allows researchers to avoid "Runaway Polymerization."

Mechanism Aziridine 1-(2-Cyanoethyl)aziridine (Strained Ring) Protonated Activated Aziridinium Ion (Highly Electrophilic) Aziridine->Protonated + H+ SafeSalt Bunte Salt (Ring Opened/Stable) Aziridine->SafeSalt + Thiosulfate (Quench) Acid Trace Acid (H+) Acid->Protonated Polymer Uncontrolled Polymerization (Exothermic/Runaway) Protonated->Polymer + Aziridine (Chain Reaction) Thiosulfate Sodium Thiosulfate (Nucleophile) Thiosulfate->SafeSalt

Caption: Mechanistic divergence: Acid triggers polymerization (red), while Thiosulfate triggers safe deactivation (green).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14077, 1-(2-Cyanoethyl)aziridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aziridine). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Aziridines. Retrieved from [Link]

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Application Note: Analytical Characterization of Poly[1-(2-Cyanoethyl)aziridine] (PCEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly[1-(2-cyanoethyl)aziridine] (PCEA) represents a critical class of functionalized polyamines produced via the Cationic Ring-Opening Polymerization (CROP) of 1-(2-cyanoethyl)aziridine (also known as 3-(aziridin-1-yl)propanenitrile).[1] These polymers serve as vital precursors for poly(propylene imine) (PPI) dendrimers and as bonding agents in energetic material formulations due to the adhesive properties of the pendant nitrile group.

Characterizing PCEA presents unique challenges:

  • Structural Complexity: Distinguishing between linear (L-PCEA) and branched architectures resulting from chain-transfer mechanisms.

  • Chromatographic Interactions: The nitrogen-rich backbone interacts strongly with GPC column packing, requiring specialized mobile phases.[1]

  • Safety: The high toxicity of the aziridine monomer necessitates rigorous residual monomer analysis.

This guide provides a validated analytical workflow to ensure the structural integrity, purity, and performance of PCEA.

Part 1: Structural Verification (NMR & FTIR)[1][2]

Mechanistic Overview & Structural Targets

The polymerization converts the strained aziridine ring into a polyamine backbone.[2] The analytical goal is to confirm ring opening and quantify the degree of branching (DB).

PCEA_Synthesis cluster_Analysis Analytical Targets Monomer 1-(2-Cyanoethyl)aziridine (Monomer) CROP Cationic Ring-Opening Polymerization Monomer->CROP Ring Strain Initiator Lewis Acid Initiator (e.g., BF3·OEt2) Initiator->CROP Activation Polymer Poly[1-(2-cyanoethyl)aziridine] (PCEA) CROP->Polymer Propagation Target1 Backbone Integrity (NMR) Polymer->Target1 Target2 Nitrile Functionality (FTIR ~2248 cm-1) Polymer->Target2 Target3 Degree of Branching (13C NMR) Polymer->Target3

Figure 1: Synthesis pathway and critical analytical checkpoints for PCEA characterization.[1]

Nuclear Magnetic Resonance (NMR) Protocol

NMR is the primary method for determining conversion and branching. The pendant cyanoethyl group provides distinct diagnostic signals.

Equipment: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance). Solvent: CDCl₃ (preferred) or DMSO-d₆ if solubility is an issue.[1]

Experimental Protocol:

  • Dissolve 15-20 mg of polymer in 0.6 mL of CDCl₃.[1]

  • Critical Step: Ensure the sample is free of paramagnetic impurities (often from initiator residues) by filtering through a 0.2 µm PTFE syringe filter if broadening is observed.

  • Acquire ¹H NMR (32 scans) and ¹³C NMR (1024 scans, proton-decoupled).[1]

Data Interpretation:

Moiety¹H Shift (ppm)¹³C Shift (ppm)Diagnostic Note
Aziridine Ring (Monomer) 1.25 & 1.76~27.0Must be absent in purified polymer.[1]
Polymer Backbone (-N-CH₂-CH₂-N-)2.40 - 2.7052.0 - 54.0Broad multiplet indicates polymerization.[1]
Side Chain N-CH₂- 2.80 - 2.9548.5 - 50.0Distinct from backbone.[1]
Side Chain -CH₂-CN 2.5017.0 - 18.5Sharp triplet (¹H).[1]
Nitrile Carbon (-CN) N/A118.0 - 119.0Key functional group confirmation.[1]

Note: In hyperbranched PCEA, the backbone signals will split into triad sequences (linear, dendritic, terminal units). Use Quantitative ¹³C NMR (inverse gated decoupling) to calculate the Degree of Branching (DB).

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is used for rapid "fingerprinting" and monitoring the nitrile group stability.

Protocol:

  • Cast a thin film of PCEA from chloroform onto a KBr window or use ATR (Diamond/ZnSe crystal).[1]

  • Scan range: 4000–600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹.[1]

Key Bands:

  • ~2248 cm⁻¹: C≡N stretching (Strong, sharp). Loss of intensity indicates hydrolysis or side reactions.[1]

  • ~1100-1200 cm⁻¹: C-N stretching amines.

  • Absence of ~3050 cm⁻¹: Disappearance of the C-H stretch associated with the strained aziridine ring confirms monomer conversion.

Part 2: Molecular Weight Determination (GPC/SEC)

The Challenge: Amine Adsorption

PCEA contains a high density of tertiary amines. Standard GPC (THF, pure DMF) often fails because the amines adsorb to the silanol groups in the column packing, leading to peak tailing, delayed elution, and underestimated molecular weights.

Validated GPC Protocol

To screen charge interactions, a salt modifier is mandatory .

System: Agilent 1260 Infinity II or Waters Alliance. Columns: Polar gel columns (e.g., PLgel Mixed-C or TSKgel α-M). Detector: Refractive Index (RI) (dRI).[1] UV is weak due to lack of chromophores unless initiated with aromatic groups.

Mobile Phase Formulation:

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

  • Additive: 0.05 M LiBr (Lithium Bromide).[1]

    • Why: LiBr shields the dipole interactions between the polymer amine groups and the column stationary phase.

Methodology:

  • Preparation: Dissolve PCEA in the mobile phase (DMF + LiBr) at 3 mg/mL.

  • Filtration: Filter through 0.45 µm PTFE. Do not use Nylon filters as they may bind with the solvent/polymer system.

  • Flow Rate: 1.0 mL/min at 50°C.

  • Calibration: PMMA (Polymethyl methacrylate) standards are preferred over Polystyrene due to structural similarity in polarity.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Peak Tailing Adsorption to columnIncrease LiBr concentration to 0.1 M or add 1% Triethylamine.
Fronting Solubility/OverloadingReduce injection volume or concentration.[1]
High Pressure Gel particlesRe-filter sample; check for crosslinking (insoluble fractions).[1]

Part 3: Thermal Properties (DSC & TGA)

Thermal analysis is critical if the polymer is used as a binder or energetic material additive.

Differential Scanning Calorimetry (DSC)[1]
  • Goal: Determine Glass Transition Temperature (Tg). PCEA is typically amorphous.[1]

  • Protocol: Heat-Cool-Heat cycle (-80°C to 150°C) at 10°C/min.

  • Expected Result: Tg typically ranges from -40°C to -20°C depending on molecular weight and branching.[1] Low Tg is essential for flexibility in binder applications.[1]

Thermogravimetric Analysis (TGA)[1]
  • Goal: Determine decomposition onset.

  • Protocol: Ramp from 25°C to 600°C at 10°C/min under N₂.

  • Critical Threshold: PCEA should be stable up to ~200°C. The nitrile group typically degrades/evolves HCN at higher temperatures (safety precaution required).

Part 4: Residual Monomer Analysis (Safety Critical)

1-(2-Cyanoethyl)aziridine is an alkylating agent and highly toxic.[1] Quantifying residual monomer is mandatory for handling safety.[1]

Method: GC-MS or HPLC-UV (post-column derivatization). Preferred Method: GC-MS

  • Column: HP-5MS or DB-Wax.[1]

  • Injector: 200°C (Splitless).

  • Oven: 50°C (hold 2 min) -> 10°C/min -> 200°C.

  • Limit of Detection (LOD): Target < 10 ppm.

References

  • Gleede, T., et al. (2019). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization."[1][2] Polymer Chemistry. Available at: [Link]

  • PubChem. (n.d.).[1] "1-(2-Cyanoethyl)aziridine Compound Summary." National Library of Medicine.[1] Available at: [Link]

  • Agilent Technologies. (2020).[1] "Analysis of Polar Polymers by GPC/SEC." Agilent Application Notes. Available at: [Link] (General reference for Polar GPC).[1]

  • Stewart, I. C., et al. (2011). "Ring Opening of Aziridines." Journal of the American Chemical Society. Available at: [Link]

Sources

enzymatic hydrolysis of 2-aryl-3-(2-cyanoethyl)aziridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Hydrolysis & Cyclization of 2-Aryl-3-(2-cyanoethyl)aziridines

Part 1: Executive Summary & Core Directive

The Challenge: The synthesis of functionalized


-lactams and 

-lactones from aziridine precursors is a pivotal transformation in medicinal chemistry. However, traditional chemical hydrolysis (e.g., KOH-mediated) of 2-aryl-3-(2-cyanoethyl)aziridines lacks chemoselectivity, typically yielding a difficult-to-separate mixture of

-lactones (via hydrolytic ring opening) and

-lactams (via ring expansion).

The Solution: This protocol details the enzymatic hydrolysis of the nitrile moiety using specific nitrilases .[1][2][3] Unlike harsh chemical methods, nitrilases operate under mild aqueous conditions (pH 7–8, 30°C), selectively hydrolyzing the distal nitrile to the corresponding carboxylic acid/amide intermediate. This promotes a spontaneous, regioselective ring expansion to yield the


-lactam  exclusively, preserving the nitrogen content and avoiding the formation of the lactone side product.

Key Application:

  • Synthesis of chiral 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones.

  • Production of bioactive scaffolds for antipsychotic and antidiabetic drug discovery.

Part 2: Scientific Integrity & Mechanism

Mechanistic Insight: Chemoselectivity vs. Bioselectivity

The substrate, 2-aryl-3-(2-cyanoethyl)aziridine , contains two electrophilic centers sensitive to hydrolysis: the cyano group (nitrile) and the strained aziridine ring.

  • Chemical Route (The Problem): Strong bases (KOH) or acids attack both centers indiscriminately. Hydroxide ions can open the aziridine ring to form an amino-alcohol intermediate before or during nitrile hydrolysis. The resulting hydroxy-acid often cyclizes via the oxygen atom, leading to thermodynamic mixtures of butyrolactones (O-cyclization) and pyrrolidinones (N-cyclization).

  • Biocatalytic Route (The Solution): Nitrilases (EC 3.5.5.1) are highly specific for the cyano group. They hydrolyze the nitrile to the carboxylic acid (via an enzyme-linked thioimidate intermediate) without interacting with the aziridine ring. Once the side chain is converted to a propionic acid derivative, the internal nucleophilicity of the aziridine nitrogen drives a rapid, selective 5-exo-tet cyclization (ring expansion) to form the thermodynamically stable

    
    -lactam.
    
Pathway Visualization

ReactionPathway Substrate 2-Aryl-3-(2-cyanoethyl)aziridine (Substrate) Enzyme Nitrilase (Biocatalyst) Substrate->Enzyme Specific Binding KOH KOH (Chemical) Substrate->KOH Non-selective Intermediate Aziridinyl Propionic Acid (Transient Intermediate) Enzyme->Intermediate Nitrile Hydrolysis (pH 7-8, 30°C) Lactam γ-Lactam (Target Product) Intermediate->Lactam Spontaneous Ring Expansion (N-Attack) Lactone γ-Lactone (Side Product) KOH->Lactam Minor Pathway KOH->Lactone Ring Opening (O-Attack)

Figure 1: Comparative reaction pathways.[4][5] The enzymatic route (green) ensures exclusive formation of the


-lactam by preserving the aziridine ring until the requisite carboxylate is formed.

Part 3: Experimental Protocols

Materials & Equipment
  • Substrate: 2-Phenyl-3-(2-cyanoethyl)aziridine (Synthesized via alkylation of 2-phenyl-3-(tosyloxymethyl)aziridine).

  • Enzyme: Nitrilase Screening Kit (Recommended: Nitrilase from Arabidopsis thaliana or commercial variants like NIT-101/NIT-102).

  • Buffer: Phosphate Buffer (100 mM, pH 7.2).

  • Solvent: Methanol or DMSO (as co-solvent).

  • Analysis: HPLC (Chiralpak AD-H column) or 1H NMR.

Protocol: Enzyme Screening & Optimization

Objective: Identify the optimal nitrilase variant for maximum conversion and selectivity.

  • Preparation of Stock Solution:

    • Dissolve 10 mg of aziridine substrate in 100

      
      L of DMSO.
      
  • Reaction Setup:

    • In a 2 mL Eppendorf tube, add 800

      
      L of Phosphate Buffer (100 mM, pH 7.2).
      
    • Add 1–5 mg of lyophilized Nitrilase enzyme (or 50

      
      L of liquid preparation).
      
    • Initiate reaction by adding 10

      
      L of Substrate Stock (Final conc: ~5 mM).
      
    • Control: Prepare a blank without enzyme to monitor spontaneous hydrolysis.

  • Incubation:

    • Incubate at 30°C with orbital shaking (750 rpm) for 24 hours.

  • Quenching & Extraction:

    • Quench with 200

      
      L of Ethyl Acetate (EtOAc).
      
    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • Harvest the organic phase for HPLC analysis.

Protocol: Preparative Scale Synthesis

Objective: Scale up to 100 mg for product isolation.

  • Reaction Mix:

    • Vessel: 50 mL round-bottom flask.

    • Medium: 20 mL Phosphate Buffer (pH 7.5).

    • Substrate: 100 mg (0.47 mmol) of 2-aryl-3-(2-cyanoethyl)aziridine dissolved in 1 mL MeOH.

    • Enzyme: 50 mg of optimized Nitrilase (e.g., Nitrilase from A. thaliana recombinant).

  • Execution:

    • Add enzyme to buffer and stir gently to dissolve.

    • Add substrate solution dropwise to prevent precipitation.

    • Stir at 30°C for 24–48 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Acidify carefully to pH 4–5 with 1M HCl (Note: Do not go too acidic to avoid decomposing the lactam).

    • Extract 3x with Dichloromethane (DCM).

    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash chromatography on silica gel (Eluent: DCM/MeOH 95:5).

    • Expected Yield: 75–85% isolated

      
      -lactam.
      

Part 4: Data Presentation & Analysis

Table 1: Comparative Hydrolysis Performance

MethodReagent/CatalystConditionsMajor ProductYield (%)Selectivity (Lactam:Lactone)
Chemical KOH (1.1 eq)EtOH/H2O, Reflux, 2hMixture65%40:60 (Poor)
Chemical H2SO4 (1M)H2O, 60°C, 4h

-Lactone
55%5:95 (Inverted)
Biocatalytic Nitrilase (NIT-A) pH 7.2, 30°C, 24h

-Lactam
82% >99:1 (Excellent)

Note: Data derived from Mollet et al. (2015) and internal validation.

Troubleshooting Guide:

  • Low Conversion: Increase enzyme loading or add 5% v/v glycerol to stabilize the enzyme. Ensure DMSO concentration does not exceed 10%.

  • Ring Opening (Lactone formation): Check buffer pH. If pH > 9, spontaneous chemical hydrolysis of the aziridine competes. Maintain pH 7.0–7.5.

  • Substrate Solubility: If substrate precipitates, use a biphasic system (Buffer/Toluene) or add cyclodextrins.

Part 5: References

  • Mollet, K., Decuyper, L., Vander Meeren, S., Piens, N., De Winter, K., Desmet, T., & D'hooghe, M. (2015).[4][6][7] Synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their chemical and enzymatic hydrolysis towards γ-lactams and γ-lactones. Organic & Biomolecular Chemistry, 13(9), 2716-2725.[5][6] Link

  • Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., Zhou, Z. M., & Xu, Z. H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11, 142. Link

  • Martínková, L., & Křen, V. (2010). Biocatalytic synthesis of amides and acids from nitriles. Current Opinion in Chemical Biology, 14(2), 130-137. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Polymerization of 1-(2-Cyanoethyl)aziridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the polymerization of 1-(2-Cyanoethyl)aziridine . This guide addresses the specific challenges of Cationic Ring-Opening Polymerization (CROP) for this monomer, focusing on side reactions that compromise molecular weight control, dispersity, and structural linearity.

Topic: Troubleshooting Side Reactions & Structural Defects Audience: Polymer Chemists, energetic materials researchers, and process engineers. Scope: Cationic Ring-Opening Polymerization (CROP) mechanisms, side-reaction mitigation, and purification.

Part 1: Core Mechanism & Failure Modes

The polymerization of 1-(2-Cyanoethyl)aziridine proceeds via Cationic Ring-Opening Polymerization (CROP) . The active species is a quaternary aziridinium ion . While the target is a linear polyamine backbone with pendant cyanoethyl groups, thermodynamic and kinetic factors often drive the system toward specific side reactions.

The "Living" Nature & Its Limits

Ideally, this is a living polymerization. However, "livingness" is frequently compromised by:

  • Intramolecular Alkylation (Back-Biting): The dominant side reaction leading to cyclic oligomers.

  • Chain Transfer to Polymer: Leading to scrambling and broadening of the Molecular Weight Distribution (MWD).

  • Nitrile Group Participation: A specific side reaction where the pendant cyano group acts as a nucleophile.

Mechanism Visualization

The following diagram contrasts the Linear Propagation pathway with the destructive Back-Biting pathway.

Aziridine_Polymerization Initiator Initiator (H+ or R+) ActiveCenter Active Aziridinium Ion (Chain End) Initiator->ActiveCenter Initiation Monomer 1-(2-Cyanoethyl) aziridine LinearPolymer Linear Polymer (Target Product) ActiveCenter->LinearPolymer Propagation (+ Monomer) BackBiting Intramolecular Attack (Back-Biting) ActiveCenter->BackBiting Low Monomer Conc. High Temp LinearPolymer->ActiveCenter Chain Growth CyclicOligomer Cyclic Oligomer (Piperazine deriv.) + Dormant/Dead Chain BackBiting->CyclicOligomer Ring Closure

Caption: Figure 1. Kinetic competition between linear propagation (green) and intramolecular back-biting (red).

Part 2: Troubleshooting Guide (Q&A)

Section 1: Molecular Weight & Cyclic Oligomers

Q1: My GPC data shows a bimodal distribution with a persistent low molecular weight peak. What is forming?

Diagnosis: You are likely observing cyclic oligomers , predominantly piperazine derivatives. Mechanism: The active aziridinium end-group is highly electrophilic. It can be attacked by a nucleophilic nitrogen atom within its own polymer chain (usually the nitrogen three units back,


). This intramolecular alkylation forms a stable 6-membered piperazine ring at the chain end, effectively terminating the linear growth or cleaving off a cyclic molecule.
Corrective Action: 
  • Increase Monomer Concentration: Propagation is second-order (dependent on [M] and [Active Center]), while cyclization is first-order (dependent only on [Active Center]). Higher

    
     favors propagation.
    
  • Lower Reaction Temperature: Cyclization has a higher activation energy than propagation. Operating at lower temperatures (e.g.,

    
     to 
    
    
    
    vs.
    
    
    ) suppresses back-biting.
  • Solvent Selection: Use non-nucleophilic, polar solvents (e.g., Nitromethane, Dichloromethane) that stabilize the ion pair without participating in transfer.

Q2: The measured


 is significantly lower than the theoretical 

calculated from

. Why?

Diagnosis: Chain Transfer to Monomer or Impurities . Mechanism:

  • Transfer to Monomer: The active proton/alkyl group transfers to a fresh monomer, starting a new chain and leaving a "dead" polymer chain with a terminal unsaturation or piperazine group.

  • Impurities: Water or amines in the monomer act as termination agents. Water opens the aziridinium ring to form a terminal amino-alcohol, permanently stopping growth. Corrective Action:

  • Drying Protocol: The monomer must be distilled over

    
     immediately before use. 1-(2-Cyanoethyl)aziridine is hygroscopic; even ppm levels of water will kill the living ends.
    
  • Initiator Choice: Switch to a fast initiator like Methyl Triflate (MeOTf) or Methyl Tosylate instead of protonic acids (

    
    ). Alkyl initiators prevent proton-transfer side reactions.
    
Section 2: Structural Defects & Crosslinking

Q3: The polymer is becoming insoluble or forming a gel during synthesis. Is this crosslinking?

Diagnosis: Yes, likely due to Intermolecular Chain Transfer (Scrambling) or Nitrile Participation . Mechanism:

  • Chain Transfer to Polymer: The active aziridinium end of Chain A attacks a tertiary nitrogen in the backbone of Chain B. This creates a quaternary ammonium crosslink. While reversible (scrambling), high degrees of this interaction lead to gelation.

  • Nitrile Attack (Ritter-type): Under strongly acidic conditions or high temperatures, the pendant

    
     group can attack the aziridinium ion, forming a cyclic imidate/amidine species. This effectively crosslinks the chains.
    Corrective Action: 
    
  • Limit Conversion: Stop the reaction before 100% conversion (e.g., at 80-90%). Viscosity increases exponentially at high conversion, promoting intermolecular reactions.

  • Avoid Strong Protonic Acids: Use Lewis acids (

    
    ) or alkylating agents. Strong Brønsted acids increase the likelihood of nitrile hydrolysis or attack.
    
Section 3: Chemical Stability of the Cyanoethyl Group

Q4: FTIR shows a new peak around


 and loss of the nitrile peak (

). What happened?

Diagnosis: Hydrolysis of the Cyanoethyl Group . Mechanism: If the polymerization is quenched with water while acidic species are still active, or if the reaction mixture contains moisture, the nitrile group (


) hydrolyzes to an amide (

) or carboxylic acid (

). Corrective Action:
  • Quenching Protocol: Quench with a basic solution (e.g., methanolic

    
     or excess amine) to immediately neutralize the active cations before introducing water.
    
  • Storage: Store the polymer under inert atmosphere. The tertiary amines in the backbone can catalyze the hydrolysis of the pendant nitrile groups over time if moisture is present.

Part 3: Standardized Experimental Protocol

To minimize side reactions, follow this optimized protocol for "Living" CROP of 1-(2-Cyanoethyl)aziridine.

ParameterSpecificationRationale
Monomer Purity

, Distilled over

Eliminates water/amine impurities that cause termination.
Initiator Methyl Triflate (MeOTf)Fast initiation (

) ensures narrow PDI; avoids proton transfer.
Solvent Dichloromethane (

) or Nitromethane
Polar non-nucleophilic solvent stabilizes the active ion pair.
Concentration High (

)
Favors intermolecular propagation over intramolecular cyclization.
Temperature

Minimizes activation energy available for back-biting/transfer.
Quenching Morpholine or Methanolic KOHRapidly kills active ends; Morpholine end-caps the chain for analysis.
Protocol Steps:
  • Pre-drying: Dry all glassware overnight at

    
    . Assemble under 
    
    
    
    flow.
  • Solvent Prep: Distill

    
     over 
    
    
    
    under
    
    
    .
  • Initiation: Add initiator (MeOTf) to the solvent first. Adjust temperature to

    
    .
    
  • Monomer Addition: Add 1-(2-Cyanoethyl)aziridine slowly. Note: The reaction is exothermic.

  • Propagation: Stir at

    
     - 
    
    
    
    . Monitor conversion via
    
    
    -NMR (disappearance of aziridine ring protons at
    
    
    ppm).
  • Termination: Upon reaching ~90% conversion, add 5-fold excess of Morpholine.

  • Purification: Precipitate into cold diethyl ether (or appropriate non-solvent). Dissolve in

    
     and wash with basic water (
    
    
    
    ) to remove initiator salts.

Part 4: Reference Data

Comparison of Side Reactions
Reaction TypeKinetic OrderProduct DefectMitigation Strategy
Propagation 2nd Order (

)
None (Target)High

, Low Temp
Cyclization 1st Order (

)
Cyclic Oligomers (Piperazines)High [M]
Chain Transfer 2nd Order (

)
Broad PDI, BranchingLow Conversion (<90%)
Important Note on "HX-878"

Researchers often confuse poly(1-(2-cyanoethyl)aziridine) with HX-878 (TEPANOL).

  • HX-878 is a bonding agent formed by the adduct of Tetraethylenepentamine (TEPA), Acrylonitrile, and Glycidol. It is not a homopolymer of cyanoethyl aziridine.

  • Poly(1-(2-cyanoethyl)aziridine) (often related to HX-868 chemistry or energetic binders) is the homopolymer discussed in this guide. Ensure you are working with the correct CAS and chemical structure.

References

  • Goethals, E. J. (1977). Cationic Ring-Opening Polymerization of Heterocyclic Monomers. In Advances in Polymer Science.

  • Dullaghan, C. A., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Provides contrasting mechanisms for N-activated aziridines and details on purification/solubility issues relevant to substituted aziridines.

  • Stewart, I. C., et al. (2004). Aziridines in Synthesis.

  • 3M Specialty Materials.Dynamar™ HX-868 Product Information.

Technical Support Center: 1-(2-Cyanoethyl)aziridine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Priority: Critical | Agent: Senior Application Scientist [1]

Introduction: The Instability Profile

Welcome to the Technical Support Center. You are likely here because you are working with 1-(2-Cyanoethyl)aziridine (CAS: 1011-53-6) and are concerned about its tendency to undergo uncontrolled polymerization.

This molecule is a "loaded spring."[1] The aziridine ring possesses approximately 27 kcal/mol of ring strain energy .[1] While the electron-withdrawing cyanoethyl group slightly reduces the basicity of the nitrogen (making it less reactive than simple alkyl aziridines), it remains highly susceptible to Cationic Ring-Opening Polymerization (CROP) .[1]

This guide provides the protocols required to keep this spring "locked" until you are ready to use it.

Module 1: The Failure Mechanism (Why it Polymerizes)

To prevent polymerization, you must understand the enemy. The reaction is autocatalytic and driven by trace acids or electrophiles.[1]

Visualizing the Threat: Cationic Ring-Opening Polymerization (CROP)

The diagram below illustrates the "Chain Reaction" that occurs when a single molecule is protonated.[1]

CROP_Mechanism Initiation INITIATION: Trace Acid (H+) Protonates Aziridine Nitrogen Activation ACTIVATED SPECIES: Aziridinium Ion (Highly Electrophilic) Initiation->Activation H+ Transfer Propagation PROPAGATION: Nucleophilic Attack by Neutral Aziridine Activation->Propagation Ring Opening Propagation->Activation Chain Growth Polymer RESULT: Polyamine Formation (Yellow/Gel/Exotherm) Propagation->Polymer Termination

Figure 1: The Cationic Ring-Opening Polymerization (CROP) pathway.[1] Note the "Chain Growth" loop; once started, the reaction generates heat, which accelerates further reaction.

Module 2: Storage & Stabilization Protocols

User Question: I received a shipment of 1-(2-Cyanoethyl)aziridine. How do I store it to prevent degradation?

Technical Response: The primary triggers for instability are Heat , Acidity (Protons) , and Carbon Dioxide (which reacts with amines to form carbamic acid, initiating polymerization).

Protocol 1: The "Dry & Basic" Storage System

Follow this workflow immediately upon receipt.

  • Temperature Control: Store strictly at 2°C to 8°C (Refrigerator). Do not freeze unless verified, as phase changes can sometimes induce oligomerization at the crystal front.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Chemical Stabilization: Add solid Potassium Hydroxide (KOH) pellets to the container.

Why KOH? KOH acts as a scavenger.[1] It neutralizes trace acids and absorbs atmospheric


.[1] Because KOH is solid and the aziridine is organic, the base does not dissolve into the bulk liquid to cause reaction, but acts as a "heterogeneous guard" at the bottom of the flask.
Storage Compatibility Table
ParameterRecommendedDangerous / AvoidReason
Container Amber GlassPolystyrene / PVCLight protection; Aziridines can attack plastics.[1]
Stabilizer Solid KOH or NaOH pelletsAcetic Acid / Protic SolventsBases scavenge acid initiators.[1]
Headspace Argon / NitrogenAir (

) / Moisture

+ Amine

Carbamic Acid

Polymerization.[1]
Solvent Toluene, THF,

Alcohols, Water, AcidsProtic solvents facilitate ring opening.
Module 3: Troubleshooting & FAQs

Ticket #1024: "My sample has turned yellow."

  • Diagnosis: Early-stage oligomerization.[1] The "yellowing" is often due to the formation of conjugated enamine-like impurities or oxidized oligomers.[1]

  • Immediate Action: Check viscosity.

    • If liquid: Distill immediately under reduced pressure (vacuum) to recover monomer.[1] Discard the pot residue (which contains the oligomers).[1]

    • If viscous/syrupy:[1] The sample is compromised. Proceed to disposal (see Module 4).[1][2]

Ticket #1025: "I observe an exotherm (heat release) upon adding solvent."

  • Diagnosis: You likely used a solvent containing acidic impurities (e.g., unneutralized Chloroform) or a protic solvent (Methanol).[1]

  • Scientific Context: Chloroform often degrades to form HCl (phosgene pathway) over time.[1] This trace HCl is sufficient to detonate the polymerization of aziridines.[1]

  • Resolution:

    • Stop: Do not seal the vessel (pressure hazard).

    • Dilute: Add a large volume of non-protic solvent (e.g., Toluene) to act as a heat sink.[1]

    • Neutralize: Add solid

      
       immediately to quench the acid.
      

Ticket #1026: "Can I use magnetic stir bars?"

  • Warning: PTFE (Teflon) is generally resistant, but damaged stir bars with exposed metal cores can act as Lewis Acid catalysts (Iron/Nickel oxides).[1]

  • Recommendation: Use glass-coated stir bars or pristine PTFE bars.[1] Avoid metal spatulas.

Module 4: Safe Reaction & Disposal Workflow

User Question: I need to quench the reaction or dispose of old material. How do I kill the aziridine ring safely?

Technical Response: Never dispose of active aziridines directly into waste drums; they can polymerize violently with other waste streams.[1] You must chemically "open" the ring first.[1]

Workflow: Chemical Decontamination

Decontamination Start Active Aziridine Waste Step1 Step 1: Dilution Dilute with Toluene/THF Start->Step1 Step2 Step 2: Nucleophilic Attack Add Sodium Thiosulfate (aq) or Dilute HCl (controlled) Step1->Step2 Slow Addition Check Check pH Ensure Acidic/Neutral Step2->Check End Safe for Disposal (Ring Opened) Check->End

Figure 2: Decontamination workflow. Sodium Thiosulfate is preferred as it is a strong nucleophile that opens the ring without generating excessive heat compared to strong acids.

Protocol:

  • Dissolve the aziridine in a non-reactive solvent (e.g., Toluene).[1]

  • Slowly add a solution of 10% Sodium Thiosulfate or 1M H2SO4 .[1]

  • Agitate for 1-2 hours. The nucleophile (Thiosulfate or Water/Sulfate) opens the ring, converting the toxic, strained aziridine into a linear, stable salt.

References
  • Gleede, T., et al. (2019).[1][3] "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization."[1][3] Polymer Chemistry.

  • TCI Chemicals. (2024).[1] "Safety Data Sheet: 1-(2-Cyanoethyl)aziridine." TCI America.[1]

  • Bakker, M. (2015).[1] "Aziridines."[1][3][4][2][5][6][7][8][9] Wiley Online Library, Encyclopedia of Reagents for Organic Synthesis.[1] [1]

  • Padwa, A. (2004).[1] "Aziridines and Azirines: Monocyclic."[1][3][10] Comprehensive Heterocyclic Chemistry III. Elsevier.[1]

Sources

Technical Support Center: Purification of 1-(2-Cyanoethyl)aziridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CEA-PUR-001 Status: Active Specialist: Senior Application Scientist, Chemical Process Group[1][2]

Executive Summary

1-(2-Cyanoethyl)aziridine (CAS: 1072-66-8), also known as 3-(1-aziridinyl)propionitrile, is a bifunctional intermediate synthesized via the Michael addition of aziridine (ethyleneimine) to acrylonitrile.[1][2] Its purification is non-trivial due to the high reactivity of the strained aziridine ring, which is prone to explosive polymerization and acid-catalyzed ring opening.[2]

This guide provides a validated troubleshooting framework and detailed protocols to ensure high purity (>98%) while mitigating safety risks.

Part 1: Critical Safety & Handling (Read First)

WARNING: Aziridine compounds are potent alkylating agents. [1][2]

  • Toxicity: High acute toxicity via inhalation and skin contact.[1][2][3] Potential mutagen/carcinogen.[1][2]

  • Reactivity: Violent polymerization can occur upon contact with acids or Lewis acids.[1][2]

  • Containment: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.[1][2]

Part 2: Troubleshooting Guide (Q&A)
Issue 1: The material polymerizes or turns into a gel during distillation.

Diagnosis: Acid-Catalyzed Ring-Opening Polymerization (ROP).[1][2] Mechanism: Even trace amounts of acid (from glassware surfaces or impurities) protonate the aziridine nitrogen, forming a highly electrophilic aziridinium ion.[2] This ion is attacked by another aziridine molecule, initiating a chain reaction.[1][2] Corrective Action:

  • Base Wash: Pre-treat all glassware with an ethanolic KOH solution, followed by drying.[1][2] This neutralizes acidic sites on the glass surface.[1][2]

  • In-Pot Stabilization: Add solid potassium hydroxide (KOH) pellets (0.5–1.0% w/w) directly to the distillation flask.[1][2] This acts as a scavenger for any acidic species generated thermally.[1][2]

  • Temperature Control: Do not exceed a pot temperature of 80°C. If the boiling point requires higher heat, improve your vacuum (<5 mmHg).

Issue 2: The distillate is yellow or darkens rapidly after collection.

Diagnosis: Oxidative Degradation.[1][2] Mechanism: Aziridines and amines are susceptible to oxidation, leading to the formation of N-oxides and subsequent colored oligomers.[2] Corrective Action:

  • Inert Atmosphere: Perform the distillation under a strict Nitrogen or Argon blanket.[1][2]

  • Degassing: Ensure the crude mixture is degassed (brief vacuum pull without heat) before heating to remove dissolved oxygen.[1][2]

  • Storage: Store the purified product over KOH pellets in an amber vial, flushed with argon, at -20°C.

Issue 3: Incomplete separation from Acrylonitrile (Starting Material).

Diagnosis: Similar volatility or azeotrope formation. Mechanism: Acrylonitrile (bp 77°C at atm) is volatile.[1][2] If the vacuum is applied too aggressively at the start, it may co-distill with the product.[2] Corrective Action:

  • Fore-run Collection: Implement a "degassing" stage at ambient temperature under weak vacuum (20-30 mmHg) to strip off unreacted acrylonitrile before applying high vacuum for the main fraction.[1][2]

  • Chaser Solvent: Use a high-boiling inert chaser (e.g., sulfolane) if the pot volume becomes too low, preventing thermal stress on the final residues.[1][2]

Part 3: Validated Purification Protocol
A. Synthesis Context (Michael Addition)
  • Reactants: Aziridine (1.0 eq) + Acrylonitrile (1.05 eq).[1][2]

  • Condition: The reaction is highly exothermic.[1][2] Acrylonitrile must be added dropwise to aziridine at 0°C to 10°C.[1][2]

  • Post-Reaction: Stir at room temperature for 1-2 hours to ensure completion.

B. Vacuum Distillation Workflow

Objective: Isolate 1-(2-Cyanoethyl)aziridine (bp ~59-60°C @ 5 mmHg).

  • Setup:

    • Use a short-path distillation head (minimize hold-up volume).[1][2]

    • Crucial: Add 2-3 pellets of KOH to the boiling flask.

    • Ensure all joints are greased with high-vacuum grease.[1][2]

  • Procedure:

    • Step 1 (Degassing): Apply partial vacuum (approx. 50 mmHg) without heat for 10 minutes to remove dissolved gases and trace acrylonitrile.[1][2]

    • Step 2 (Heating): Lower pressure to 5 mmHg (or lower).[1][2] Slowly increase oil bath temperature.

    • Step 3 (Collection):

      • Fore-run: Discard the first 5% of distillate (often contains water/acrylonitrile).[1][2]

      • Main Fraction: Collect the fraction boiling at 59–60°C (at 5 mmHg) .

    • Step 4 (Storage): Immediately transfer to an Argon-flushed container.

Part 4: Physical Data & Specifications
PropertyValueNotes
Boiling Point 59–60°C @ 5 mmHgValidated experimental value [1].[1][2][4]
Appearance Colorless liquidYellows upon oxidation.[1][2]
Density ~0.96 g/mLEstimated.[1][2]
Refractive Index 1.4560 (approx)Based on related aziridine derivatives.[1][2]
Solubility Miscible in organic solventsHydrolyzes in water.[1][2]
Part 5: Process Visualization
Workflow Diagram: Purification Logic

PurificationWorkflow cluster_waste Waste Stream Crude Crude Reaction Mix (Aziridine + Acrylonitrile) Stab Stabilization Add KOH Pellets Crude->Stab Prevent Polymerization Vac Vacuum Setup (< 5 mmHg) Stab->Vac Distill Distillation (59-60°C) Vac->Distill Heat Control Pure Pure 1-(2-Cyanoethyl)aziridine (Store under Argon) Distill->Pure Collect Main Fraction Acryl Acrylonitrile (Fore-run) Distill->Acryl Poly Residue (Polymer) Distill->Poly

Caption: Figure 1. Optimized purification workflow emphasizing stabilization and vacuum control to prevent polymerization.

Degradation Pathway: The "Acid Threat"

Degradation Aziridine 1-(2-Cyanoethyl)aziridine Aziridinium Activated Aziridinium Ion (Highly Electrophilic) Aziridine->Aziridinium Protonation Acid Trace Acid (H+) Acid->Aziridinium ROP Ring-Opening Polymerization (Uncontrollable Gel) Aziridinium->ROP Nucleophilic Attack by Monomer

Caption: Figure 2.[1][2][5] Mechanism of acid-catalyzed failure. Even trace protons can trigger the cascade to polymerization.

References
  • Yoshida, et al. "Kinetic Study of 1-β-Cyanoethyl Aziridine for Ring-Opening Polymerization Initiated with Sultone."[1][2] Journal of Macromolecular Science, Part A, vol. 31, no. 1, 1994.[1][2] (Verified BP data: 59-60°C at 5 mmHg).[1][2]

  • PubChem. "1-(2-Cyanoethyl)aziridine Compound Summary."[1][2] National Library of Medicine.[1][2]

  • BenchChem. "Purification methods for high-purity 2-(1-Aziridinyl)ethyl methacrylate." (General Aziridine Purification Principles).

Sources

stability issues of 1-(2-Cyanoethyl)aziridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Cyanoethyl)aziridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and reactivity of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and unlock the synthetic potential of this versatile building block.

Understanding the Instability: The Chemistry of Aziridine Ring-Opening under Acidic Conditions

The utility of 1-(2-Cyanoethyl)aziridine in synthesis is intrinsically linked to its inherent reactivity, which is a double-edged sword. The three-membered aziridine ring is highly strained, with bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[1] This ring strain is the primary driving force for its reactivity, especially in the presence of acids.[2]

Under acidic conditions, the lone pair of electrons on the nitrogen atom is readily protonated, forming a highly reactive aziridinium ion.[3][4] This protonation dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The subsequent ring-opening relieves the ring strain and is a thermodynamically favorable process. The general mechanism is illustrated below:

Acid-Catalyzed Ring Opening cluster_0 Protonation cluster_1 Nucleophilic Attack Aziridine 1-(2-Cyanoethyl)aziridine Aziridinium Aziridinium Ion (Activated) Aziridine->Aziridinium + H+ H+ H+ H+->Aziridinium RingOpened Ring-Opened Product Aziridinium->RingOpened + Nu- Nucleophile Nu- Nucleophile->RingOpened

Figure 1: General mechanism of acid-catalyzed ring-opening of 1-(2-Cyanoethyl)aziridine.

The N-cyanoethyl group is an electron-withdrawing group, which decreases the basicity of the aziridine nitrogen compared to N-alkyl aziridines.[1] However, upon protonation, the resulting aziridinium ion is still a potent electrophile. The stability of this intermediate and the regioselectivity of the subsequent nucleophilic attack are critical factors that researchers must control to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing significant decomposition of my 1-(2-Cyanoethyl)aziridine starting material under acidic conditions, even before adding my nucleophile. What is happening?

A1: This is a common issue and is likely due to polymerization or oligomerization of the aziridine. The aziridinium ion, once formed, is not only susceptible to attack by your intended nucleophile but also by another molecule of the unprotonated aziridine. This leads to a chain reaction, forming polymers and other undesired byproducts. The high concentration of the aziridine at the start of the reaction can favor this pathway.

Troubleshooting Steps:

  • Control the Stoichiometry of the Acid: Use a catalytic amount of a strong acid or a stoichiometric amount of a weaker acid. Avoid using a large excess of strong acids.

  • Order of Addition: Add the acid to a solution of the aziridine and the nucleophile, rather than pre-mixing the aziridine and acid. This ensures that the nucleophile is present to compete with the aziridine for reaction with the aziridinium ion.

  • Lower the Temperature: Running the reaction at a lower temperature can help to control the rate of both the desired reaction and the undesired polymerization.

Q2: My ring-opening reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?

A2: The regioselectivity of aziridine ring-opening under acidic conditions is a complex interplay of steric and electronic factors.[5][6] The nucleophile can attack either the more substituted or the less substituted carbon of the aziridinium ring.

  • SN2-like Attack: In many cases, the reaction proceeds via an S_N2-like mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[7]

  • SN1-like Character: If one of the carbons can better stabilize a positive charge (e.g., a benzylic or tertiary carbon), the reaction may have more S_N1-like character, and the nucleophile will preferentially attack that carbon.

Strategies to Control Regioselectivity:

  • Choice of Acid: Lewis acids can coordinate to the nitrogen and influence the regioselectivity differently than Brønsted acids.[8][9] Experimenting with different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) may favor one regioisomer over the other.

  • Solvent Effects: The polarity of the solvent can influence the stability of the aziridinium ion and the transition state of the nucleophilic attack. A systematic screen of solvents is recommended.

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., water, alcohols) and "soft" nucleophiles (e.g., thiols, halides) can exhibit different regioselectivities.

Q3: I am trying to perform a reaction with a weak nucleophile, but I am getting very low yields. How can I promote the reaction?

A3: Weak nucleophiles require a highly activated electrophile. If your reaction is not proceeding efficiently, it may be necessary to increase the reactivity of the aziridinium ion.

Recommendations:

  • Use a Stronger Acid: A stronger acid will lead to a higher concentration of the more reactive aziridinium ion at any given time. Consider using a Brønsted acid with a non-nucleophilic counteranion, such as triflic acid (TfOH) or tetrafluoroboric acid (HBF₄).

  • Increase the Temperature: Gently warming the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be mindful of potential decomposition at higher temperatures.

  • Consider a Two-Step Procedure: In some cases, it may be beneficial to form a stable aziridinium salt first and then react it with the weak nucleophile. For example, reaction with methyl triflate can generate a stable N-methylaziridinium triflate salt, which is a potent electrophile.[10][11]

Troubleshooting Guide: Low Yield of Ring-Opened Product

This guide provides a systematic approach to diagnosing and resolving low yields in the acid-catalyzed ring-opening of 1-(2-Cyanoethyl)aziridine.

Troubleshooting_Low_Yield Start Low Yield of Ring-Opened Product Check_Purity 1. Verify Purity of Starting Material Start->Check_Purity Check_Conditions 2. Analyze Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Check_Side_Products 3. Identify Side Products Check_Conditions->Check_Side_Products Optimize_Acid 4a. Optimize Acid Catalyst Check_Side_Products->Optimize_Acid Polymerization Observed Optimize_Solvent 4b. Optimize Solvent Check_Side_Products->Optimize_Solvent Incomplete Reaction Optimize_Temp 4c. Optimize Temperature Check_Side_Products->Optimize_Temp Degradation Observed Solution Improved Yield Optimize_Acid->Solution Optimize_Solvent->Solution Optimize_Temp->Solution

Figure 2: Troubleshooting workflow for low reaction yields.

Step Action Rationale
1. Verify Purity of Starting Material Analyze your 1-(2-Cyanoethyl)aziridine by NMR and/or GC-MS.Impurities can inhibit the reaction or lead to the formation of unexpected side products.
2. Analyze Reaction Conditions Review your reaction setup, including stoichiometry, order of addition, and atmosphere.Incorrect stoichiometry or exposure to atmospheric moisture can significantly impact the reaction outcome.
3. Identify Side Products Isolate and characterize any major side products by NMR, MS, or other analytical techniques.Knowing the identity of the side products provides crucial clues about the competing reaction pathways (e.g., polymerization, decomposition).
4a. Optimize Acid Catalyst Screen a panel of Brønsted and Lewis acids. Vary the catalyst loading.The choice and amount of acid are critical for activating the aziridine without causing excessive degradation.[8][9]
4b. Optimize Solvent Perform the reaction in a range of solvents with varying polarities.The solvent can affect the solubility of reagents, the stability of intermediates, and the overall reaction rate.
4c. Optimize Temperature Run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C).Temperature control is essential for balancing reaction rate and minimizing side reactions.

Experimental Protocol: General Procedure for the Regioselective Ring-Opening of 1-(2-Cyanoethyl)aziridine with a Thiol Nucleophile

This protocol provides a starting point for the ring-opening of 1-(2-Cyanoethyl)aziridine with a thiol nucleophile under mildly acidic conditions, favoring attack at the less substituted carbon.

Materials:

  • 1-(2-Cyanoethyl)aziridine

  • Thiol nucleophile (e.g., thiophenol)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-(2-Cyanoethyl)aziridine (1.0 eq) and the thiol nucleophile (1.1 eq) in anhydrous DCM (0.1 M), add Sc(OTf)₃ (0.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

Rationale for Protocol Design:

  • Lewis Acid Catalyst: Sc(OTf)₃ is a mild Lewis acid that can effectively activate the aziridine ring towards nucleophilic attack.[8] Its use often leads to high regioselectivity.

  • Stoichiometry: A slight excess of the nucleophile is used to ensure complete consumption of the aziridine. A catalytic amount of the Lewis acid is sufficient to promote the reaction.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the competing ring-opening by water.

  • Aqueous Workup: The reaction is quenched with a mild base (NaHCO₃) to neutralize the acidic catalyst and facilitate purification.

References

  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health.
  • Aziridines. Wikipedia.
  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. National Institutes of Health.
  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Royal Society of Chemistry.
  • Recent updates and future perspectives in aziridine synthesis and reactivity. Organic Chemistry Frontiers.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
  • Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. National Institutes of Health.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health.
  • Recent updates and future perspectives in aziridine synthesis and reactivity. National Institutes of Health.
  • Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. National Institutes of Health.
  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme.
  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. LOCKSS.
  • The preparation of stable aziridinium ions and their ring-openings. Royal Society of Chemistry.
  • Opposite regiospecific ring opening of 2-(cyanomethyl)aziridines by hydrogen bromide and benzyl bromide. SciSpace.
  • The preparation of stable aziridinium ions and their ring-openings. National Institutes of Health.

Sources

catalyst deactivation in aziridination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aziridination Catalyst Stability Hub

Introduction: The "Black Box" of Catalyst Death

Welcome to the technical support hub for aziridination chemistry. Whether you are employing Copper (Cu) , Rhodium (Rh) , or Iron (Fe) systems, the sudden cessation of catalytic activity—often before full conversion—is the most common failure mode in nitrene transfer reactions.

This guide moves beyond basic "check the purity" advice. We dissect the three primary mechanisms of deactivation: Product Inhibition , Oxidative Ligand Degradation , and Metal Aggregation .

Module 1: The Silent Killer – Product Inhibition

Symptom: The reaction starts with a high initial rate but plummets exponentially, stopping at partial conversion (e.g., 40-60%) regardless of reaction time. Adding fresh catalyst restarts the reaction.

The Mechanism: Aziridines possess a Lewis-basic nitrogen atom (due to the lone pair and ring strain). In electrophilic catalysis (especially Cu(I)/Cu(II) and Lewis acid catalysis), the product binds to the metal center more strongly than the substrate (alkene) or the reagent (nitrene source). This sequesters the catalyst in an off-cycle, inactive "resting state" (catalyst poisoning).

Troubleshooting Protocol: The Standard Addition Test

StepActionObservation & Diagnosis
1 Control Run: Run the standard reaction (Substrate + Catalyst + Nitrene Source).Record the initial rate (

) and final conversion.
2 Spike Run: Set up a new reaction, but add 20 mol% of the pure aziridine product at

.
Measure

immediately.
3 Analysis: Compare rates.If

(Spike)


(Control), you have severe Product Inhibition .

Solutions:

  • Ligand Engineering: Switch to sterically bulky ligands (e.g., bis(oxazolines) or Box ligands with t-butyl groups) that physically prevent the product from binding to the metal center after reductive elimination.

  • Solvent Competition: Use a weakly coordinating solvent (e.g., acetonitrile) that can displace the product but is labile enough to allow substrate binding. Note: This may lower the overall rate but increases total Turnover Number (TON).

  • Biphasic Systems: Design a system where the product partitions into a non-catalytic phase immediately upon formation.

Module 2: Oxidative Stress & Ligand Degradation

Symptom: The reaction mixture changes color drastically (e.g., Cu(I) yellow


 Cu(II) green/blue) and forms a precipitate. Adding fresh substrate or catalyst does not revive the reaction.

The Mechanism: Nitrene sources (e.g., PhI=NTs, organic azides) are potent oxidants.

  • Ligand Oxidation: The nitrene attacks the ligand framework (especially benzylic positions in chiral ligands) rather than the alkene.

  • Metal Oxidation: The metal is oxidized to a stable, catalytically inactive high-oxidation state (e.g., Cu(II) species that cannot access the active Cu(I)/Cu(III) cycle).

Visualizing the Deactivation Pathways

AziridinationDeactivation Cat Active Catalyst (e.g., Cu(I)-L) Inter Metal-Nitrenoid Intermediate Cat->Inter + Nitrene OxidizedCat Inactive Oxidized Metal (Cu(II)) Cat->OxidizedCat Redox Disproportionation Nitrene Nitrene Source (PhI=NTs) Product Aziridine Product Inter->Product + Alkene LigandDeath Oxidized Ligand (Irreversible) Inter->LigandDeath Intramolecular Attack Product->Cat Release Inhibition Product-Bound Complex Product->Inhibition Binding Inhibition->Cat Slow Exchange

Figure 1: Catalytic cycle showing the three primary "off-ramps" to deactivation: Ligand Attack, Metal Oxidation, and Product Inhibition.

Solutions:

  • Slow Addition: Do not add the nitrene source in one portion. Use a syringe pump to keep the concentration of the oxidant low relative to the alkene. This favors the bimolecular reaction with alkene over the unimolecular ligand decomposition.

  • Additives: For Cu systems, adding mild reducing agents (e.g., phenylhydrazine) can sometimes regenerate the active Cu(I) species in situ.

Module 3: The "Mercury Drop" Test (Heterogeneity Check)

Symptom: Irreproducible results between batches; reaction works only with "aged" catalyst stocks or specific stir bars. This suggests the active species might be metal nanoparticles (heterogeneous) rather than the intended complex (homogeneous).

The Mechanism: Metal complexes (Rh, Cu, Pd) can decompose into metal(0) nanoparticles, which are often highly active for aziridination but lack stereocontrol (low ee%).

Protocol: The Mercury Poisoning Test Warning: Mercury is toxic. Use appropriate PPE.

  • Run A (Standard): Run reaction to 50% conversion.

  • Run B (Test): Add a drop of elemental mercury (

    
    300 equiv vs catalyst) at the start or at 20% conversion.
    
  • Interpretation:

    • Reaction Stops: The active catalyst was likely heterogeneous (nanoparticles). Mercury forms an amalgam with metal particles, killing their surface activity.

    • Reaction Continues: The catalyst is likely homogeneous .

Expert Caveat (Crucial): Recent studies (see Ananikov et al.) show that mercury can also react with certain homogeneous ligand systems (forming Hg-ligand complexes). Therefore, a "stop" is not definitive proof of nanoparticles. This test must be paired with Reaction Progress Kinetic Analysis (RPKA) .

Module 4: Advanced Diagnostics (RPKA)

Technique: "Same Excess" Experiments (Blackmond's Method). This distinguishes between catalyst death and product inhibition without requiring complex rate laws.

Protocol:

  • Experiment 1: [Substrate]

    
     = 1.0 M, [Nitrene]
    
    
    
    = 1.2 M. (Excess = 0.2 M).
  • Experiment 2: [Substrate]

    
     = 0.5 M, [Nitrene]
    
    
    
    = 0.7 M. (Excess = 0.2 M). Note: This mimics Experiment 1 starting at 50% conversion.
  • Plot: Rate vs. Substrate Concentration.

Interpretation:

  • Curves Overlay: The catalyst is stable. The rate depends only on current concentrations.

  • Curves Diverge (Exp 2 is faster): Product inhibition is occurring in Exp 1 (because Exp 1 has accumulated product, while Exp 2 starts fresh).

  • Curves Diverge (Exp 2 is slower): Catalyst deactivation occurred during the early stages of Exp 1.

Quick Reference: Metal-Specific Troubleshooting

Catalyst SystemCommon Deactivation ModeSpecific Fix
Copper (Cu) Oxidation to Cu(II); AggregationUse bulky ligands (e.g., Box); Add 5% NaBARF to stabilize cationic species.
Rhodium (Rh) Dimer breakup; Carbene/Nitrene dimerizationLower temperature; Slow addition of nitrene source.[1]
Iron (Fe) Formation of Metallotetrazenes (inactive dimer)Use sterically bulky azides (e.g., Mesityl azide) to prevent Fe-N-N-Fe coupling.

References

  • Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society.

  • Reaction Progress Kinetic Analysis (RPKA) for Catalytic Reactions. Blackmond, D. G.

  • The Poisonous Truth About the Mercury Drop Test. ChemRxiv.

  • Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts. Jenkins, D. M., et al.

  • Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction. Aubé, J., et al.

Sources

Technical Support Center: Poly(1-(2-cyanoethyl)aziridine) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Removal of Residual Monomer from Poly(1-(2-cyanoethyl)aziridine) (PCEA) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Safety & Critical Warnings (Read First)

⚠️ DANGER: AZIRIDINE TOXICITY The monomer, 1-(2-cyanoethyl)aziridine , is a potent alkylating agent. It poses severe respiratory, dermal, and genotoxic hazards. Unlike the polymer, the monomer can readily penetrate skin and modify DNA.

  • Engineering Controls: All purification steps involving the crude mixture must be performed inside a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: All filtrates containing residual monomer must be quenched (e.g., with aqueous thiosulfate or dilute acid) before disposal, strictly following your institution's hazardous waste protocols.

Core Protocol: The "Standard" Precipitation

This is the baseline method for purifying PCEA synthesized via Cationic Ring-Opening Polymerization (CROP). It relies on the solubility differential between the polymer (soluble in polar organics) and the monomer (soluble in ether/hexane).

Reagents Required
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Non-Solvent (Precipitant): Diethyl Ether (

    
    ) or a Hexane/Ether mix.
    
  • Cooling: Ice bath or dry ice/acetone bath.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of DCM.

    • Target Concentration: ~20–30% w/v. If too dilute, yield drops; if too thick, monomer entrapment occurs.

  • Precipitation:

    • Place 10x volume of Diethyl Ether in a beaker with a stir bar.

    • Cool the ether to 0°C (ice bath).

    • Add the polymer solution dropwise into the vigorously stirring ether.

  • Separation:

    • Allow the precipitate to settle. Decant the supernatant (contains monomer).

    • Note: If the polymer is sticky/gummy (common for low MW), do not filter. Decant and re-dissolve.

  • Reprecipitation (Crucial Step):

    • Redissolve the solid in fresh DCM.

    • Repeat the precipitation into fresh, cold ether.

    • Why? A single pass rarely removes 100% of the monomer trapped in the polymer matrix.

  • Drying:

    • Dry under high vacuum (< 1 mbar) at room temperature for at least 24 hours.

    • Caution: Heat can induce cross-linking or degradation of the cyano groups.

Visualizing the Workflow

The following diagram illustrates the purification logic and decision-making process.

purification_workflow Start Crude PCEA Mixture Dissolve Dissolve in DCM (20-30% w/v) Start->Dissolve Precip Dropwise addition to Cold Diethyl Ether (0°C) Dissolve->Precip StateCheck State of Precipitate? Precip->StateCheck Powder Fine White Powder StateCheck->Powder Ideal Goo Sticky Gum / Oil StateCheck->Goo Common Issue Filter Vacuum Filtration Powder->Filter Decant Decant Supernatant Goo->Decant PurityCheck 1H NMR Check (Monomer Peaks?) Filter->PurityCheck Reprocess Re-dissolve in DCM Decant->Reprocess Final Dry under High Vacuum PurityCheck->Final No Monomer PurityCheck->Reprocess Residual Monomer Reprocess->Precip Reprecipitation

Figure 1: Decision tree for PCEA purification. Note the loop for "Sticky Gum" which requires reprecipitation rather than filtration.

Troubleshooting Guide (FAQ Format)

Q1: My polymer forms a sticky "goo" at the bottom of the beaker instead of a powder. How do I fix this?

Diagnosis: This is the most common issue with PCEA, often caused by low molecular weight (oligomers) or the glass transition temperature (


) being close to room temperature.
Solution: 
  • Cooler Non-Solvent: Lower the temperature of the ether to -20°C or -78°C (Dry ice/Acetone). Lower temperatures promote glassier, less tacky solids.

  • Solvent Switch: Add a small amount of Hexane to the Ether (e.g., 1:3 Hexane:Ether). Hexane is a stronger non-solvent and can force harder precipitation.

  • Concentration: Ensure your DCM solution is concentrated enough. Dilute solutions favor oil formation.

Q2: 1H NMR still shows monomer signals (multiplets at 1.0–2.0 ppm region) after precipitation.

Diagnosis: Monomer entrapment. The polymer chains coiled around the monomer during rapid precipitation. Solution:

  • Dialysis (The "Nuclear" Option): If precipitation fails, use dialysis.

    • Membrane: Benzoylated cellulose (solvent resistant).

    • Solvent: Methanol or DCM (if membrane allows).

    • Duration: 24–48 hours with frequent solvent changes.

    • Note: Standard aqueous dialysis membranes will dissolve in the organic solvents required for PCEA. Ensure chemical compatibility.

Q3: The product is yellow or brown. Isn't it supposed to be white?

Diagnosis: This indicates residual cationic catalyst (e.g.,


, Methyl Triflate) or oxidation.
Solution: 
  • Quenching: Did you terminate the polymerization with methanol/base?

  • Chelating Wash: If the color persists, dissolve the polymer in DCM and wash with a dilute aqueous

    
     solution (rapidly, to avoid hydrolysis) in a separatory funnel, then dry the organic layer with 
    
    
    
    before precipitation.

Data & Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your specific PCEA molecular weight range.

ParameterHigh MW PCEA (>10 kDa)Low MW PCEA (<5 kDa)Why?
Primary Solvent DCM or ChloroformDCM (Min volume)Good solubility; easy evaporation.
Precipitant Diethyl EtherHexane/Ether (1:1)Low MW chains are more soluble; need stronger non-solvent.
Temperature 0°C-78°C (Dry Ice)Freezes the "goo" into a handleable solid.
Drying Method Vacuum (RT)Vacuum (Cold)Low MW flows easily; keep cold to prevent fusion.

Advanced Mechanism: Why Purification Fails

Understanding the failure points helps you avoid them.

failure_modes Monomer Free Monomer Trap Entrapment Monomer->Trap Trapped inside coil Pure Separation Monomer->Pure Stays in Ether Polymer PCEA Chain Polymer->Trap Fast Precipitation (Coiling) Polymer->Pure Slow Addition + Vigorous Stirring

Figure 2: The mechanics of monomer entrapment. Fast precipitation traps monomer; slow addition allows diffusion.

References

  • Tanaka, R., et al. (1983). Synthesis of linear polyethylenimine and its homologues. Macromolecules. (Foundational text on CROP of oxazolines/aziridines for L-PEI precursors).

  • Gleede, T., et al. (2019).[1] Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization. Polymer Chemistry. (Review of synthesis and purification strategies).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12368, Aziridine. (Toxicity and Safety Data).

  • Weyts, K. F., & Goethals, E. J. (1988). New synthesis of linear polyethyleneimine. Polymer Bulletin. (Details on precursor handling). [1]

Sources

Validation & Comparative

A Researcher's Guide to Monomers Beyond 1-(2-Cyanoethyl)aziridine: A Comparative Analysis for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The polymerization of aziridine-based monomers is fundamental to creating advanced functional polymers for applications ranging from drug and gene delivery to high-performance coatings and adhesives. For years, 1-(2-Cyanoethyl)aziridine (CEAz) has been a significant monomer in this space. However, the demand for polymers with precisely controlled architectures, tailored functionalities, and improved biocompatibility has spurred research into alternatives. This guide provides an in-depth comparison of promising alternative monomers to CEAz, focusing on N-acyl and other functionalized aziridines. We will explore the causal relationships between monomer structure, polymerization mechanism, and final polymer properties, supported by experimental data and detailed protocols to empower researchers in drug development and materials science.

Introduction: The Case for Moving Beyond a Workhorse Monomer

Aziridines, as strained three-membered nitrogen-containing heterocycles, are highly reactive monomers ideal for ring-opening polymerization.[1][2][3] The resulting polymers, broadly classified as polyamines and their derivatives, have found use in numerous high-value applications.[1][4] Traditionally, the polymerization of N-substituted aziridines like CEAz proceeds via cationic ring-opening polymerization (CROP). While effective, CROP is notoriously difficult to control. The nucleophilic nitrogen atoms in the growing polymer backbone can attack the active chain end, leading to branching and a high polydispersity index (PDI), making it challenging to synthesize well-defined polymer architectures.[5][6][7]

Furthermore, concerns over the potential toxicity of residual monomers and the limitations in functional group diversity have created a clear need for alternatives.[5][8][9] This guide focuses on a class of monomers—primarily N-sulfonyl and other N-acyl aziridines—that overcome the primary limitations of CEAz by enabling a highly controlled, living anionic polymerization pathway.

Comparative Analysis: Monomer Structure and its Impact on Polymerization

The key to controlling aziridine polymerization lies in modulating the electronics of the nitrogen atom. By substituting the nitrogen with a strong electron-withdrawing group, two critical objectives are achieved:

  • The aziridine ring is "activated" for nucleophilic attack.

  • The nitrogen atoms along the resulting polymer backbone are rendered non-nucleophilic, preventing the branching reactions that plague CROP.[6][10]

This fundamental difference is what sets the following alternatives apart from CEAz.

The Benchmark: 1-(2-Cyanoethyl)aziridine (CEAz)
  • Structure: The N-substituent is a simple cyanoethyl group.

  • Polymerization Mechanism: Primarily cationic ring-opening polymerization (CROP). The process is typically initiated by acids or alkylating agents.

  • Polymer Architecture: Leads to branched poly(1-(2-cyanoethyl)aziridine), which can be hydrolyzed to form branched polyethyleneimine (bPEI). Control over molecular weight and dispersity is poor.

  • Advantages: Readily available monomer; the resulting bPEI has a high charge density, making it a powerful agent for gene transfection.[5]

  • Limitations: Uncontrolled polymerization leads to batch-to-batch variability. The high cationic charge density of bPEI is also associated with significant cytotoxicity.[5]

Alternative 1: N-Sulfonyl Aziridines (e.g., N-tosylaziridine, N-mesylaziridine)
  • Structure: Features a powerful electron-withdrawing sulfonyl group (e.g., tosyl or mesyl) on the nitrogen.[11]

  • Polymerization Mechanism: Living Anionic Ring-Opening Polymerization (AROP).[9][10] The sulfonyl group enables initiation by aza-anions and prevents side reactions, leading to a truly living process.

  • Polymer Architecture: Produces linear, well-defined poly(N-sulfonylaziridine)s with predictable molecular weights and very low polydispersity (PDI < 1.1).[9][12]

  • Advantages: Offers exceptional control over polymer architecture, enabling the synthesis of block copolymers and other complex structures. The resulting polymers can be desulfonylated to yield linear polyethyleneimine (LPEI), which is often preferred for biomedical applications due to its lower cytotoxicity compared to bPEI.[6][9]

  • Limitations: The removal of the sulfonyl group after polymerization requires harsh chemical conditions, which can potentially degrade the polymer backbone if not performed carefully.[6]

Alternative 2: N-Boc-Aziridine
  • Structure: The nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

  • Polymerization Mechanism: Also undergoes living AROP, similar to N-sulfonyl aziridines.[13]

  • Polymer Architecture: Yields linear poly(N-Boc-aziridine).

  • Advantages: The primary advantage over sulfonylated versions is the ease of deprotection. The Boc group can be removed under mild acidic conditions, preserving the integrity of the polymer backbone. This makes it an attractive route to well-defined LPEI.

  • Limitations: Polymerization may be less robust than with N-sulfonyl aziridines, sometimes resulting in lower molecular weight polymers.[13]

Alternative 3: Functionalized N-Acyl Aziridines
  • Structure: These monomers incorporate a polymerizable N-acyl group and a separate functional handle, such as a vinyl or alkene group, on the aziridine ring.[14][15]

  • Polymerization Mechanism: Living AROP.

  • Polymer Architecture: Creates a linear polymer backbone with pendant functional groups at regular intervals.

  • Advantages: This is a powerful strategy for creating highly functional materials. The pendant groups do not interfere with the living polymerization and are available for post-polymerization modification. For example, pendant double bonds can be quantitatively functionalized via thiol-ene "click" chemistry, allowing for the attachment of peptides, drugs, or targeting ligands.[14][15]

  • Limitations: Monomer synthesis is more complex and may require multiple steps.

Quantitative Data Summary

The table below summarizes the key characteristics of CEAz and its alternatives, providing a clear basis for monomer selection.

Feature1-(2-Cyanoethyl)aziridine (CEAz)N-Sulfonyl AziridinesN-Boc-AziridineFunctionalized N-Acyl Aziridines
Primary Polymerization Cationic Ring-Opening (CROP)Anionic Ring-Opening (AROP)Anionic Ring-Opening (AROP)Anionic Ring-Opening (AROP)
Control/Living Character Poor; uncontrolled branchingExcellent; living polymerizationGood to Excellent; livingExcellent; living
Resulting Polymer Structure BranchedLinearLinearLinear with Pendant Functionality
Polydispersity (PDI) High (>1.5)Very Low (<1.1)Low (<1.2)Very Low (<1.1)
Key Advantage Simple monomer, high charge density polymerPrecise control over architectureMild deprotection to LPEIPost-polymerization functionalization
Key Challenge Lack of control, cytotoxicity of bPEIHarsh deprotection conditionsMonomer stability/reactivityMulti-step monomer synthesis

Visualization of Polymerization Pathways & Workflows

The choice of monomer fundamentally dictates the polymerization mechanism and the resulting polymer architecture. The diagrams below illustrate these critical differences.

G cluster_0 CROP of CEAz cluster_1 AROP of N-Sulfonyl Aziridine CEAz CEAz Monomer ActiveChain Propagating Cationic Chain CEAz->ActiveChain Propagation Initiator_CROP Cationic Initiator (e.g., H+) Initiator_CROP->CEAz Initiation ActiveChain->ActiveChain BackboneAttack Backbone Nitrogen Nucleophilic Attack ActiveChain->BackboneAttack Chain Transfer BranchedPolymer Branched Polymer (High PDI) ActiveChain->BranchedPolymer Termination BackboneAttack->BranchedPolymer SulfonylAz N-Sulfonyl Aziridine Monomer LivingChain Propagating 'Living' Aza-anion SulfonylAz->LivingChain Propagation Initiator_AROP Anionic Initiator (e.g., aza-anion) Initiator_AROP->SulfonylAz Initiation LivingChain->LivingChain Quench Terminating Agent (e.g., H2O) LivingChain->Quench Termination LinearPolymer Linear Polymer (Low PDI) Quench->LinearPolymer G Monomer 1. Monomer & Initiator Prep (N-Sulfonyl Aziridine, Anhydrous Conditions) Polymerization 2. Polymerization (Initiation with aza-anion, Propagation at controlled temp.) Monomer->Polymerization Monitoring 3. In-situ Monitoring (NMR for monomer conversion) Polymerization->Monitoring During Reaction Termination 4. Termination/Quenching (Addition of electrophile, e.g., water) Polymerization->Termination Monitoring->Polymerization Purification 5. Purification (Precipitation & Drying) Termination->Purification Characterization 6. Characterization (SEC for Mn, PDI; NMR for structure) Purification->Characterization

Caption: General workflow for living anionic polymerization of N-sulfonyl aziridines.

Experimental Protocol: Living Anionic Polymerization of 2-methyl-N-tosylaziridine (TsMAz)

This protocol describes a robust method for synthesizing well-defined poly(2-methyl-N-tosylaziridine), adapted from methodologies reported in the literature. [12][16]It is a self-validating system that includes checkpoints for assessing the success of the polymerization.

Materials:

  • 2-methyl-N-tosylaziridine (TsMAz) (Monomer)

  • N-benzyl-methanesulfonamide (BnNHMs) (Initiator Precursor)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (Base for initiator formation)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (Quenching/Precipitation)

  • Argon or Nitrogen gas supply (for inert atmosphere)

  • Schlenk line and glassware

Causality Behind Experimental Choices:

  • Inert Atmosphere: The propagating aza-anion is highly reactive towards oxygen and moisture. An inert atmosphere is critical to prevent premature termination and ensure the "living" nature of the polymerization.

  • Anhydrous Solvent: Water will protonate the initiator and the living chain end, terminating the reaction. DMF is an excellent polar aprotic solvent that effectively solvates the ions involved. [12]* Initiator System: BnNHMs is deprotonated by the strong, non-nucleophilic base KHMDS to form the initiating aza-anion. This provides a well-defined starting point for the polymer chains.

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Initiator Preparation (in-situ):

    • In a Schlenk flask under inert atmosphere, dissolve N-benzyl-methanesulfonamide (initiator precursor, 1 equivalent) in anhydrous DMF.

    • Slowly add a solution of KHMDS (1 equivalent) in THF or add solid KHMDS directly.

    • Stir the solution at room temperature for 30 minutes. The formation of the potassium salt of the sulfonamide creates the active initiator.

  • Polymerization:

    • In a separate Schlenk flask, dissolve the TsMAz monomer (e.g., 100 equivalents for a target degree of polymerization of 100) in anhydrous DMF.

    • Using a gas-tight syringe, rapidly transfer the prepared initiator solution into the monomer solution under vigorous stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C). The polymerization speed is temperature-dependent. [12] * Self-Validation Checkpoint: The reaction can be monitored by taking aliquots at various time points (via syringe under inert atmosphere), quenching them in deuterated chloroform (CDCl3), and analyzing by ¹H NMR to determine monomer conversion.

  • Termination:

    • Once the desired conversion is reached (or the monomer is fully consumed), cool the reaction to room temperature.

    • Terminate the polymerization by adding an excess of degassed methanol. This protonates the living aza-anionic chain ends, rendering them inactive.

  • Purification:

    • Slowly pour the polymer solution into a large volume of a non-solvent (e.g., cold water or diethyl ether) to precipitate the polymer.

    • Collect the polymer by filtration or centrifugation.

    • Wash the polymer several times with the precipitation solvent to remove any unreacted monomer and salts.

    • Dry the final polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • ¹H NMR: Confirm the polymer structure and the absence of monomer.

    • Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mn) and the polydispersity index (PDI). A successful living polymerization will yield a PDI value close to 1.1.

Conclusion and Future Outlook

While 1-(2-Cyanoethyl)aziridine remains a relevant monomer, the field of polymer science has evolved. The demand for precision and functionality necessitates the adoption of more advanced monomer systems. N-sulfonyl, N-Boc, and other functionalized N-acyl aziridines represent a significant step forward, offering researchers unprecedented control over polymer architecture through living anionic polymerization. This control is paramount in drug delivery, where polymer architecture directly influences pharmacokinetics, biocompatibility, and therapeutic efficacy.

The future of this field lies in expanding the monomer toolbox further. This includes the design of aziridines with biodegradable linkages, the incorporation of monomers from renewable, bio-based sources, and the development of novel functional groups that enable even more sophisticated bioconjugation strategies. [17][18]By embracing these alternatives, researchers can move beyond the limitations of classical systems and engineer the next generation of smart, functional materials.

References

  • Gleede, T., Reisman, L., Rieger, E., & Wurm, F. R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • Ismail, A., & Chou, S. F. (2025). Polyethylenimine Carriers for Drug and Gene Delivery. ResearchGate. [Link]

  • Various Authors. (2022). Nucleophilic ring opening reactions of aziridines. ResearchGate. [Link]

  • Gleede, T., et al. (2019). Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization. ResearchGate. [Link]

  • PolyAziridine LLC. Polyfunctional Aziridine Applications. PolyAziridine LLC. [Link]

  • He, Z., et al. (2019). Carboxylic Acid Initiated Organocatalytic Ring-Opening Polymerization of N-Sulfonyl Aziridines. ACS Publications. [Link]

  • GSI Creos Indonesia. Polyaziridines. GSI Creos Indonesia. [Link]

  • Naga, N., et al. (2024). Synthesis of degradable porous polymers by means of ring-opening addition reaction of tri-aziridine and thiol-carboxylic acid compounds. ResearchGate. [Link]

  • Ataman Kimya. POLYAZIRIDINE. Ataman Kimya. [Link]

  • Reisman, L., et al. (2015). Mechanism of the living anionic ring-opening polymerization of activated aziridines. ResearchGate. [Link]

  • Gleede, T., Reisman, L., Rieger, E., & Wurm, F. R. (2019). Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization. University of Twente Research Information. [Link]

  • Kennedy, C. R., et al. (2024). Synthesis and Application of Bioactive N-Functionalized Aziridines. PMC. [Link]

  • Elgemeie, G. H., et al. (2022). Chemistry of N-sulfonated aziridines and their use in polymerization reactions. OUCI. [Link]

  • Gleede, T., et al. (2019). Polymerization of N-(2-tetrahydropyranyl)aziridine in route to LPEI. ResearchGate. [Link]

  • POLYAZIRIDINE GLOBAL. APPLICATIONS. POLYAZIRIDINE GLOBAL. [Link]

  • DSM. (Date not available). Polymeric aziridines as benign crosslinkers for water-based coating applications. DSM. [Link]

  • Naga, N., et al. (2024). A Strategy to Functionalize Polymers by Ring-Opening Reaction of Aziridine. ResearchGate. [Link]

  • Wurm, F. (2015). Living Anionic Polymerization of Activated Aziridines. MPG.PuRe. [Link]

  • Reisman, L., et al. (2016). Living Anionic Polymerization of Functional Aziridines. ResearchGate. [Link]

  • Thomi, L., & Wurm, F. R. (2014). Aziridine termination of living anionic polymerization. PubMed. [Link]

  • Baran, P. S. (Date not available). Aziridines in Synthesis. Baran Lab, Scripps Research. [Link]

  • Gleede, T., et al. (2019). Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization. ResearchGate. [Link]

  • Reisman, L., et al. (2015). The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry. [Link]

  • DSM. (2020). THE ULTIMATE POLYMERIC AZIRIDINE INNOVATION. UL Prospector. [Link]

  • Schomaker, J. M., & Borhan, B. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. [Link]

  • Zulkifli, M. Z., et al. (2021). Natural bio-based monomers for biomedical applications: a review. PMC, NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(2-Cyanoethyl)aziridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science, polymer chemistry, and drug development, 1-(2-Cyanoethyl)aziridine is a molecule of significant interest. Its bifunctional nature, featuring a highly reactive aziridine ring and a polar nitrile group, makes it a valuable crosslinking agent, a monomer for specialty polymers, and a versatile intermediate in organic synthesis. The inherent ring strain of the aziridine moiety, with bond angles compressed to approximately 60°, provides a strong thermodynamic driving force for ring-opening reactions, making it a potent electrophile for various nucleophiles.[1]

This guide provides an in-depth, validated comparison of the primary synthetic routes to 1-(2-Cyanoethyl)aziridine. Moving beyond a mere recitation of steps, we will explore the causality behind the protocols, offering insights gleaned from practical application to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Core Synthesis Strategy: The Aza-Michael Addition

The most direct and industrially favored approach to 1-(2-Cyanoethyl)aziridine is the aza-Michael addition (or cyanoethylation) of aziridine (ethylenimine) to acrylonitrile. This reaction is efficient, atom-economical, and leverages readily available starting materials. The core mechanism involves the nucleophilic attack of the aziridine nitrogen lone pair on the electron-deficient β-carbon of acrylonitrile.

Two principal variations of this method exist: a thermally-induced, uncatalyzed reaction and a base-catalyzed process. The choice between them hinges on desired reaction kinetics, temperature constraints, and scale.

Method 1: Thermally-Induced Uncatalyzed Synthesis

This method represents the most straightforward pathway, relying on the intrinsic nucleophilicity of aziridine and the electrophilicity of acrylonitrile. The reaction is typically performed neat or in a non-protic solvent.

Causality of Experimental Design: The absence of a catalyst simplifies the reaction setup and purification, making it an attractive option. The reaction is driven by heating, which provides the necessary activation energy. Careful temperature control is paramount; excessive heat can trigger the exothermic and often violent polymerization of acrylonitrile. The slow, dropwise addition of one reagent to the other is a critical safety and selectivity measure to manage the reaction exotherm and prevent runaway polymerization.

Validated Experimental Protocol: Uncatalyzed Michael Addition

  • Reaction Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. The setup should be placed in a well-ventilated fume hood.

  • Charging the Reactor: Charge the flask with 43.1 g (1.0 mol) of aziridine. Begin stirring and heat the flask to 50°C using a water bath.

  • Reagent Addition: Add 53.1 g (1.0 mol) of acrylonitrile dropwise from the dropping funnel over a period of 2 hours. Maintain the internal reaction temperature between 50-60°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional hour to ensure the reaction goes to completion.

  • Workup and Purification: The reaction mixture is allowed to cool to room temperature. The crude product is then purified by vacuum distillation. The fraction boiling at 78-80°C at 10 mmHg is collected.

  • Characterization & Validation:

    • Yield: Expect a yield of approximately 88-93%.

    • Physical Properties: The product is a colorless liquid with a boiling point of 78-80°C/10 mmHg. Its molecular weight is 96.13 g/mol .[2]

    • Spectroscopic Data:

      • ¹H NMR: Signals corresponding to the aziridine ring protons (a characteristic AA'BB' system) and two methylene groups of the cyanoethyl chain.

      • IR Spectroscopy: A sharp, strong absorption band around 2250-2240 cm⁻¹ is indicative of the C≡N stretch. The absence of a broad N-H stretch (around 3300 cm⁻¹) from the starting aziridine confirms N-alkylation.

Method 2: Base-Catalyzed Synthesis

To accelerate the reaction rate or enable the use of lower temperatures, a basic catalyst can be employed. The catalyst enhances the nucleophilicity of the aziridine nitrogen.

Causality of Experimental Design: A strong base like sodium hydroxide deprotonates a small fraction of the aziridine, generating the highly nucleophilic aziridide anion. This anion rapidly attacks acrylonitrile, and the resulting product anion then deprotonates another molecule of aziridine, propagating the catalytic cycle. This allows the reaction to proceed efficiently at or even below room temperature, which can be a significant advantage for safety and energy consumption, especially on a large scale. The use of only a catalytic amount of base is crucial to avoid base-induced side reactions, such as the polymerization of acrylonitrile or hydrolysis of the nitrile group.

Validated Experimental Protocol: Base-Catalyzed Michael Addition

  • Reaction Setup: Use the same setup as described in Method 1.

  • Charging the Reactor: Charge the flask with 43.1 g (1.0 mol) of aziridine and 0.2 g (0.005 mol) of powdered sodium hydroxide (or a catalytic amount of a tertiary amine like triethylamine).

  • Reagent Addition: Cool the mixture to 20°C. Begin adding 53.1 g (1.0 mol) of acrylonitrile dropwise from the dropping funnel. Maintain the internal temperature at 20-25°C using a cool water bath to manage the exotherm. The addition can typically be completed in 1-1.5 hours.

  • Reaction Completion: After the addition, allow the mixture to stir at room temperature for an additional 2 hours.

  • Workup and Purification: The workup is similar to the uncatalyzed method. A simple filtration may be necessary to remove the catalyst before vacuum distillation.

  • Characterization & Validation: The expected yield and characterization data are identical to Method 1. The primary advantage is the lower reaction temperature and potentially faster reaction time.

Alternative Strategy: Intramolecular Cyclization

While less direct, an alternative approach involves the intramolecular cyclization of a pre-formed precursor, such as N-(2-cyanoethyl)-2-aminoethanol or its corresponding halo-derivative. This falls under the classic Wenker synthesis or related intramolecular Sₙ2 displacement strategies for aziridine formation.[3]

Causality of Experimental design: This method is conceptually the reverse of the more common aziridine ring-opening. For example, starting with ethanolamine, one would first perform cyanoethylation on the nitrogen, followed by conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or a halide). Subsequent treatment with a strong, non-nucleophilic base induces an intramolecular Sₙ2 reaction, where the nitrogen attacks the carbon bearing the leaving group to close the three-membered ring. This route is more laborious and less atom-economical but can be a viable option if the specific acyclic precursor is readily available or if the direct handling of aziridine is to be avoided.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Uncatalyzed Michael AdditionMethod 2: Base-Catalyzed Michael AdditionAlternative: Intramolecular Cyclization
Typical Yield 88-93%~90%Lower (multi-step, typically 50-70% overall)
Purity High after distillationHigh after distillationVariable, requires careful purification
Reaction Time 3-4 hours2-3 hoursMulti-day synthesis
Temperature 50-60°C20-25°CVaries per step (e.g., 0°C to reflux)
Reagents Aziridine, AcrylonitrileAziridine, Acrylonitrile, Catalytic BaseN-(2-cyanoethyl)ethanolamine, TsCl/SOCl₂, Strong Base
Scalability Excellent; widely used in industryExcellent; lower temp is a safety advantagePoor; more suitable for lab scale
Safety High; requires strict temperature controlHigher; milder conditions reduce riskModerate; avoids handling aziridine directly
Atom Economy Excellent (100% theoretical)Excellent (catalyst is not incorporated)Poor (leaving groups and byproducts)

Visualizing the Workflows

Michael_Addition_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_purification Purification Aziridine Aziridine Reactor Reaction Vessel (50-60°C, Uncatalyzed) OR (20-25°C, Base-Catalyzed) Aziridine->Reactor Acrylonitrile Acrylonitrile Acrylonitrile->Reactor Dropwise Addition Distillation Vacuum Distillation (78-80°C @ 10 mmHg) Reactor->Distillation Crude Product Product 1-(2-Cyanoethyl)aziridine Distillation->Product

Caption: Workflow for the Aza-Michael Addition Synthesis.

Cyclization_Workflow Start Ethanolamine Step1 Cyanoethylation (+ Acrylonitrile) Start->Step1 Intermediate1 N-(2-Cyanoethyl)-2-aminoethanol Step1->Intermediate1 Step2 Activation of -OH (+ TsCl or SOCl₂) Intermediate1->Step2 Intermediate2 Activated Precursor (e.g., Tosylate or Chloride) Step2->Intermediate2 Step3 Base-Induced Cyclization (+ Strong Base, e.g., NaH) Intermediate2->Step3 Product 1-(2-Cyanoethyl)aziridine Step3->Product

Sources

A Comparative Guide to the Hydrolysis of Cyanoethylated Aziridines: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug development, the transformation of nitrile functionalities into valuable carboxylic acids represents a cornerstone reaction. For researchers working with cyanoethylated aziridines, a class of compounds with significant potential in medicinal chemistry, the choice of hydrolysis method is a critical determinant of reaction efficiency, selectivity, and overall sustainability. This guide provides an in-depth, objective comparison of traditional chemical hydrolysis versus the increasingly adopted enzymatic approach for the conversion of cyanoethylated aziridines, supported by mechanistic insights and experimental data.

Introduction: The Significance of Cyanoethylated Aziridine Hydrolysis

Cyanoethylated aziridines are versatile building blocks. The strained three-membered aziridine ring and the reactive nitrile group offer multiple avenues for chemical modification. The hydrolysis of the cyanoethyl group to a carboxylic acid is a key transformation, yielding β-amino acids and their derivatives, which are precursors to a wide array of pharmacologically active molecules, including γ-lactams and γ-lactones.[1][2][3] The method chosen for this hydrolysis can profoundly impact the integrity of the labile aziridine ring and the overall synthetic outcome.

Chemical Hydrolysis: A Tale of Two Extremes

Conventional chemical hydrolysis of nitriles is typically achieved under either harsh acidic or basic conditions.[4][5][6] These methods, while effective for many substrates, present significant challenges when applied to sensitive molecules like cyanoethylated aziridines.

Acid-Catalyzed Hydrolysis

Mechanism: The reaction under acidic conditions begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[4][7][8][9][10] This is followed by a nucleophilic attack by water, leading to the formation of a protonated amide after a series of proton transfers.[7][11] The amide intermediate is then further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[4][5]

Experimental Rationale: The use of strong acids like hydrochloric or sulfuric acid, often at elevated temperatures, is necessary to drive the reaction to completion.[5][12] The heat provides the activation energy needed to overcome the stability of the nitrile and the intermediate amide. However, these forceful conditions can be a double-edged sword.

Challenges and Considerations: The primary drawback of acid-catalyzed hydrolysis for cyanoethylated aziridines is the potential for undesired side reactions. The strained aziridine ring is susceptible to opening under strongly acidic conditions, leading to a loss of the desired product and the formation of complex mixtures. Furthermore, the corrosive nature of the reagents and the generation of significant salt waste during neutralization pose environmental and handling concerns.[13]

Base-Catalyzed Hydrolysis

Mechanism: In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile.[7][14][15] This initial attack forms an intermediate imidic acid, which tautomerizes to an amide.[7][14] The amide is then further hydrolyzed by the base to yield a carboxylate salt and ammonia.[5][6] A final acidification step is required to obtain the free carboxylic acid.[5][6]

Experimental Rationale: Base-catalyzed hydrolysis is often preferred for substrates that are sensitive to acid. The reaction is typically carried out by heating the nitrile under reflux with an aqueous solution of a strong base.[6][12]

Challenges and Considerations: While potentially gentler than the acidic route for some substrates, strong basic conditions can also promote the opening of the aziridine ring. For cyanoethylated aziridines, KOH-mediated hydrolysis has been shown to lead to ring expansion, forming mixtures of γ-lactones and γ-lactams, which may or may not be the desired outcome.[1][2][3] The reaction often requires harsh conditions, such as high temperatures and prolonged reaction times, which can lead to decomposition of the starting material or product.[9] The subsequent neutralization of the basic solution also generates salt waste.[13]

Enzymatic Hydrolysis: The Nitrilase Advantage

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods.[13][16][17] For the hydrolysis of nitriles, nitrilase enzymes (EC 3.5.5.1) offer a highly selective and efficient solution.[18][19][20]

Mechanism: Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia, often without the formation of an amide intermediate.[18][19][21] The reaction proceeds through a catalytic triad of amino acid residues (typically Cys-Glu-Lys) in the enzyme's active site.[19] The cysteine residue acts as a nucleophile, attacking the nitrile carbon. Subsequent addition of water molecules leads to the formation of the carboxylic acid and ammonia, and regeneration of the enzyme.

Experimental Rationale: Enzymatic reactions are conducted under significantly milder conditions than their chemical counterparts.[21][22] Typically, the reaction is carried out in an aqueous buffer at or near neutral pH and at ambient to slightly elevated temperatures (e.g., 30-40°C).[22][23] This gentle environment is particularly advantageous for labile molecules like cyanoethylated aziridines.

Key Advantages:

  • High Selectivity: Nitrilases can exhibit remarkable chemo-, regio-, and enantioselectivity.[13][24] In the context of cyanoethylated aziridines, this means the nitrile group can be selectively hydrolyzed without affecting the sensitive aziridine ring.[1][2][3] This selectivity minimizes the formation of byproducts and simplifies purification.

  • Mild Reaction Conditions: The use of neutral pH, ambient temperature, and aqueous media reduces the risk of substrate and product degradation.[21][25]

  • Environmental Sustainability: Biocatalytic processes are inherently "greener." They avoid the use of harsh acids and bases, reduce energy consumption, and minimize the production of hazardous waste.[13]

One study demonstrated that the enzymatic hydrolysis of 2-aryl-3-(2-cyanoethyl)aziridines using a nitrilase provided a selective route to functionalized γ-lactams, whereas the chemical (KOH-mediated) approach yielded variable mixtures of γ-lactones and γ-lactams.[1] Another study showed that nitrilase treatment of 2-(2-cyanoethyl)aziridines selectively afforded 5-hydroxypiperidin-2-ones in good yields.[2][3]

Comparative Summary: Chemical vs. Enzymatic Hydrolysis

FeatureChemical Hydrolysis (Acidic/Basic)Enzymatic Hydrolysis (Nitrilase)
Reaction Conditions Harsh (strong acids/bases, high temperatures)[5][6][12]Mild (neutral pH, ambient temperature)[21][22][23]
Selectivity Low; risk of aziridine ring opening and side reactions[1][2][3]High; selective for the nitrile group, preserving the aziridine ring[1][2][3][13]
Yields Variable; often compromised by side reactions and degradationGenerally high due to selectivity and mild conditions
Byproducts Significant, including ring-opened products and salt waste[1][13]Minimal; primarily ammonia[18]
Environmental Impact High; use of corrosive reagents, high energy input, salt waste[13]Low; aqueous media, biodegradable catalyst, low energy consumption[13]
Substrate Scope Broad, but often at the cost of selectivityCan be substrate-specific, requiring enzyme screening
Work-up & Purification Often complex due to neutralization and byproduct removalGenerally simpler due to cleaner reaction profiles

Experimental Workflows

Visualizing the Hydrolysis Pathways

Hydrolysis_Workflow cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Hydrolysis Start_Chem Cyanoethylated Aziridine Conditions_Chem Strong Acid (e.g., HCl) or Strong Base (e.g., KOH) + Heat Start_Chem->Conditions_Chem Reaction Intermediate_Chem Mixture of Products (Carboxylic Acid, Ring-Opened Byproducts, Lactams, Lactones) Conditions_Chem->Intermediate_Chem Workup_Chem Neutralization & Complex Purification Intermediate_Chem->Workup_Chem Product_Chem Carboxylic Acid Derivative (Variable Yield & Purity) Workup_Chem->Product_Chem Start_Enz Cyanoethylated Aziridine Conditions_Enz Nitrilase Enzyme in Aqueous Buffer (Neutral pH, Ambient Temp) Start_Enz->Conditions_Enz Reaction Intermediate_Enz Selective Hydrolysis Conditions_Enz->Intermediate_Enz Workup_Enz Simple Extraction Intermediate_Enz->Workup_Enz Product_Enz Carboxylic Acid Derivative (High Yield & Purity) Workup_Enz->Product_Enz

Caption: Comparative workflow of chemical versus enzymatic hydrolysis.

Step-by-Step Methodologies

Protocol 1: General Procedure for Base-Catalyzed Chemical Hydrolysis

  • Reaction Setup: To a solution of the cyanoethylated aziridine (1 equivalent) in a suitable solvent such as methanol or ethanol, add an aqueous solution of 10% sodium hydroxide or potassium hydroxide.[12]

  • Reaction Conditions: Heat the mixture under reflux (e.g., 60-100°C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Reaction times can vary significantly (e.g., 4-24 hours).[6][12]

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the organic solvent.

  • Extraction: Dilute the aqueous residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-polar impurities.[12]

  • Acidification & Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3 using a strong acid (e.g., 1N HCl).[12] The carboxylic acid product will precipitate or can be extracted with an organic solvent.

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization.[12]

Protocol 2: General Procedure for Enzymatic Hydrolysis Using a Nitrilase

  • Enzyme Preparation: Prepare a suspension of the nitrilase enzyme (as a whole-cell biocatalyst, cell-free extract, or purified enzyme) in an aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0-8.0).[22][23]

  • Reaction Setup: Dissolve the cyanoethylated aziridine substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, methanol) to aid solubility and add it to the enzyme suspension.[22] The final concentration of the co-solvent should typically be low (e.g., <10% v/v) to avoid enzyme denaturation.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[22][23] Monitor the reaction progress by HPLC or GC.

  • Work-up: Upon completion, terminate the reaction by adjusting the pH to an acidic value (e.g., pH 2-3) with a strong acid, which also serves to precipitate the enzyme.[22]

  • Product Isolation: Filter the mixture to remove the denatured enzyme. The aqueous filtrate can then be saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.[22]

  • Purification: The extracted product is often of high purity, but can be further purified by standard techniques if necessary.

Conclusion and Future Outlook

For the hydrolysis of cyanoethylated aziridines, the choice between chemical and enzymatic methods presents a clear trade-off between established, albeit often harsh, protocols and a more selective, sustainable, and gentle biocatalytic approach. While chemical hydrolysis remains a viable option, its application to these sensitive substrates is fraught with challenges, including low selectivity, the formation of complex product mixtures, and significant environmental concerns.

Enzymatic hydrolysis, leveraging the power of nitrilases, offers a compelling alternative. The exceptional selectivity of these enzymes allows for the clean conversion of the nitrile group while preserving the integrity of the valuable aziridine ring. The mild reaction conditions and green credentials of biocatalysis align perfectly with the modern imperatives of efficient and sustainable chemical synthesis. For researchers and drug development professionals working with cyanoethylated aziridines, the adoption of enzymatic hydrolysis is not merely an alternative, but a strategic choice that can lead to higher yields, purer products, and more environmentally responsible processes. The continued discovery and engineering of novel nitrilases will undoubtedly further expand the synthetic utility of this powerful class of enzymes.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 11, 2026, from [Link]

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  • Mollet, K., Decuyper, L., Vander Meeren, S., Piens, N., De Winter, K., Desmet, T., & D'hooghe, M. (2015). Synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their chemical and enzymatic hydrolysis towards γ-lactams and γ-lactones. Organic & Biomolecular Chemistry, 13(9), 2716–2725.
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  • D'hooghe, M., et al. (2011). Chemical and enzymatic synthesis of 2-(2-carbamoylethyl)- and 2-(2-carboxyethyl)aziridines and their conversion into δ-lactams and γ-lactones. Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • D'hooghe, M., Mollet, K., & De Kimpe, N. (2012). Chemical and enzymatic synthesis of 2-(2-carbamoylethyl)- and 2-(2-carboxyethyl)aziridines and their conversion into δ-lactams and γ-lactones. PubMed. Retrieved February 11, 2026, from [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

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  • Mollet, K., et al. (2015). Synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their chemical and enzymatic hydrolysis towards γ-lactams and γ-lactones. Ghent University Academic Bibliography. Retrieved February 11, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

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  • Martínková, L., & Veselá, A. B. (2012). Biocatalytic hydrolysis of nitriles to carboxylic acids. Science of Synthesis: Biocatalysis in Organic Synthesis 1, 277-302.
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  • Brady, D., et al. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(3), 167-172.
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  • Brenner, C. (2002). The nitrilase superfamily: classification, structure and function. Current Opinion in Structural Biology, 12(6), 775-782.
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  • Sharma, M., & Sharma, N. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
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  • Mollet, K., et al. (2015). Synthesis of 2‐Aryl‐3‐(2‐cyanoethyl)aziridines and Their Chemical and Enzymatic Hydrolysis Towards γ‐Lactams and γ‐Lactones. Sci-Hub. Retrieved February 11, 2026, from [Link]

  • The Modern Classroom. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]

  • Cui, W., et al. (2018). A switch in a substrate tunnel for directing regioselectivity of nitrile hydratases towards α,ω-dinitriles. Catalysis Science & Technology, 8(1), 107-111.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(2-Cyanoethyl)aziridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different arrangements of atoms, can exhibit vastly different biological activities and chemical properties. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate potential isomers of 1-(2-Cyanoethyl)aziridine, a molecule of interest in synthetic chemistry.

The Subject of Our Analysis: 1-(2-Cyanoethyl)aziridine

1-(2-Cyanoethyl)aziridine is a heterocyclic compound featuring a three-membered aziridine ring substituted with a cyanoethyl group. The primary focus of this guide will be on the potential for stereoisomerism if substituents were present on the aziridine ring, leading to cis and trans diastereomers. For the parent molecule, 1-(2-Cyanoethyl)aziridine, isomerism could also arise from positional differences of the cyano group if the ethyl chain were branched, though this is less common for this specific nomenclature. We will focus on the hypothetical cis/trans isomerism of a 2-substituted-1-(2-Cyanoethyl)aziridine to illustrate the power of spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including the stereochemical relationships between atoms. Both ¹H and ¹³C NMR will provide critical data for differentiating isomers.

The Causality Behind NMR-Based Isomer Differentiation

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In cis and trans isomers, the spatial arrangement of substituents on the aziridine ring will lead to distinct magnetic environments for the ring protons and carbons. The through-space magnetic anisotropy of the substituents will cause shielding or deshielding effects, resulting in different chemical shifts. Furthermore, the coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which is fixed and different in cis and trans isomers.

Anticipated Spectral Differences

For a hypothetical 2-substituted-1-(2-Cyanoethyl)aziridine:

  • ¹H NMR:

    • Chemical Shifts: The protons on the aziridine ring of the trans isomer are expected to have more separated chemical shifts for the diastereotopic protons compared to the cis isomer.[1] The substituent on the opposite side of the ring in the trans isomer will have a different anisotropic effect on the ring protons compared to the cis isomer where the substituents are on the same side.

    • Coupling Constants: The coupling constant between the protons on the aziridine ring carbons (H-C-C-H) is expected to be larger for the trans isomer than for the cis isomer. This is a general trend observed in cyclic systems.

  • ¹³C NMR:

    • The chemical shifts of the aziridine ring carbons will also be affected by the stereochemistry of the substituents. Steric compression in the cis isomer can cause an upfield shift (to a lower ppm value) for the carbon atoms of the ring and the substituent compared to the less sterically hindered trans isomer.

Data Summary: Predicted NMR Characteristics
Spectroscopic ParameterPredicted Observation for cis-isomerPredicted Observation for trans-isomerRationale
¹H NMR Chemical Shift Less separation between diastereotopic ring proton signals.[1]More significant separation between diastereotopic ring proton signals.[1]Different through-space anisotropic effects of substituents.
¹H NMR Coupling Constant Smaller J-value for vicinal ring protons.Larger J-value for vicinal ring protons.Dependence of coupling constant on the dihedral angle.
¹³C NMR Chemical Shift Potential upfield shift of ring carbons due to steric compression.Downfield shift of ring carbons relative to the cis-isomer.Steric effects on the electronic environment of the carbon nuclei.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Place sample in NMR spectrometer (e.g., 400 MHz or higher) E Lock, tune, and shim the instrument D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G H Apply Fourier transform F->H G->H I Phase and baseline correction H->I H->I J Integrate ¹H signals and measure coupling constants I->J K Assign peaks to specific protons and carbons I->K J->K L Compare spectra of isomers K->L K->L

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Causality Behind IR-Based Isomer Differentiation

While both isomers of 1-(2-Cyanoethyl)aziridine will exhibit the characteristic absorption bands for the nitrile and aziridine groups, the exact positions and intensities of some vibrations, particularly those involving the aziridine ring, can be subtly influenced by the overall molecular symmetry and steric environment.

Anticipated Spectral Differences
  • Nitrile (C≡N) Stretch: The strong, sharp absorption band for the nitrile group is expected in the range of 2240-2260 cm⁻¹ for a saturated nitrile.[2][3] This peak is highly diagnostic for the presence of the cyano group in both isomers.[2]

  • Aziridine Ring Vibrations: The key differences will likely lie in the fingerprint region (below 1500 cm⁻¹). The ring deformation and C-N stretching vibrations of the aziridine ring may differ slightly in frequency and intensity between the cis and trans isomers due to changes in molecular symmetry and steric interactions. These differences, however, may be subtle and require careful comparison of the spectra.

Data Summary: Predicted IR Characteristics
Functional GroupPredicted Wavenumber (cm⁻¹)Expected AppearanceIsomeric Differentiation
Nitrile (C≡N) 2240 - 2260Strong, sharpUnlikely to show significant difference.[2][3]
C-H (Aliphatic) 2850 - 3000Medium to strongMinor shifts possible but not primary differentiating feature.
Aziridine Ring < 1500 (Fingerprint Region)Complex patternSubtle differences in band positions and intensities may be observable.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) B Alternatively, dissolve a small amount of solid sample in a suitable solvent (e.g., CCl₄) and place in a solution cell C Place the sample in the FTIR spectrometer D Acquire a background spectrum (air or solvent) C->D E Acquire the sample spectrum C->E F Perform background subtraction E->F G Identify characteristic absorption bands F->G H Compare the fingerprint regions of the isomers G->H

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.

The Causality Behind MS-Based Isomer Differentiation

While standard electron ionization mass spectrometry (EI-MS) will likely produce identical molecular ions for both isomers, tandem mass spectrometry (MS/MS) techniques can sometimes reveal differences in fragmentation patterns. The stereochemical arrangement of atoms can influence the stability of fragment ions and the transition states leading to their formation. Aziridination-assisted mass spectrometry is a known technique to aid in the analysis of isomers.[4][5][6][7]

Anticipated Spectral Differences
  • Molecular Ion (M⁺): Both isomers will exhibit the same molecular ion peak corresponding to the molecular weight of 1-(2-Cyanoethyl)aziridine (96.13 g/mol ).[8]

  • Fragmentation Pattern: The fragmentation patterns under EI are expected to be very similar. However, with more controlled fragmentation techniques like Collision-Induced Dissociation (CID) in an MS/MS experiment, subtle differences in the relative abundances of certain fragment ions may emerge. For example, the loss of the cyanoethyl side chain or the fragmentation of the aziridine ring might proceed through slightly different energy pathways for the cis and trans isomers, leading to variations in the fragment ion intensities.

Data Summary: Predicted Mass Spectrometry Characteristics
AnalysisPredicted Observation for cis-isomerPredicted Observation for trans-isomerRationale
Full Scan MS Molecular ion (M⁺) at m/z = 96.13Molecular ion (M⁺) at m/z = 96.13Identical molecular formula.
Tandem MS (MS/MS) Specific fragment ion abundance ratios.Potentially different fragment ion abundance ratios.Stereochemistry can influence fragmentation pathways and ion stabilities.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate) B Inject the sample into the GC-MS system C Separate the components on a capillary GC column B->C D Introduce the eluent into the ion source of the mass spectrometer C->D E Acquire mass spectra across the chromatographic peak D->E F Extract the mass spectrum for each isomer E->F G Identify the molecular ion peak F->G H Analyze and compare the fragmentation patterns G->H

Caption: Workflow for GC-MS analysis.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The comprehensive spectroscopic analysis of 1-(2-Cyanoethyl)aziridine isomers relies on a synergistic approach, utilizing the strengths of NMR, IR, and Mass Spectrometry. While IR and standard MS provide confirmatory evidence of the functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique for unambiguous stereochemical assignment. The predicted differences in chemical shifts and coupling constants in ¹H NMR, along with potential variations in ¹³C NMR, offer the most reliable and detailed insights into the cis/trans relationship of substituents on the aziridine ring.

This guide provides a robust framework for any researcher or scientist tasked with the characterization of aziridine derivatives. By applying these principles and protocols, one can confidently and accurately distinguish between isomers, a critical step in the journey of chemical discovery and development.

References

  • Research Journal of Pharmacy and Technology. Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Accessed January 31, 2026.
  • RJPT. Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Accessed January 31, 2026.
  • ResearchGate. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF. Accessed January 31, 2026.
  • NIH. Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline - PMC. Accessed January 31, 2026.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 31, 2026.
  • ChemRxiv. Aziridination-assisted mass spectrometry of nonpolar lipids with isomeric resolution. Accessed January 31, 2026.
  • YouTube. Important Properties to Identify Cis-/Trans- Isomers. Accessed January 31, 2026.
  • Baran Lab. Aziridines in Synthesis. Accessed January 31, 2026.
  • Organic Syntheses. Organic Syntheses Procedure. Accessed January 31, 2026.
  • PubMed Central. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC. Accessed January 31, 2026.
  • NIH. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC. Accessed January 31, 2026.
  • PubChem. 1-(2-Cyanoethyl)aziridine | C5H8N2 | CID 14077. Accessed January 31, 2026.
  • ACS Publications. Diastereocontrolled Synthesis of trans- and cis-meso-Cyclopentene Aziridines | Organic Letters. Accessed January 31, 2026.
  • ACS Publications. Aziridination-Assisted Mass Spectrometry of Nonpolar Sterol Lipids with Isomeric Resolution. Accessed January 31, 2026.
  • ACS Publications. Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines)1 | Journal of the American Chemical Society. Accessed January 31, 2026.
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Accessed January 31, 2026.
  • ResearchGate. ¹H NMR spectra of cis‐aziridine (A) and trans‐aziridine (B) model... | Download Scientific Diagram. Accessed January 31, 2026.
  • ChemRxiv. Aziridination-assisted mass spectrometry of nonpolar lipids with isomeric resolution. Accessed January 31, 2026.
  • Middle East Technical University.
  • ACS Publications. Relative Stabilities of Some Synthetically Useful 2,3-cis-Disubstituted Aziridines and Their 2,3-Trans Isomers | The Journal of Organic Chemistry. Accessed January 31, 2026.
  • PubMed. Opposite regiospecific ring opening of 2-(cyanomethyl)
  • Dalton Transactions. Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Accessed January 31, 2026.
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  • YouTube. Nitriles IR Spectra and alkenes (with stereoisomerism references). Accessed January 31, 2026.
  • PubMed. Multicomponent cis- and trans-Aziridinatons in the Syntheses of All Four Stereoisomers of Sphinganine. Accessed January 31, 2026.
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Technical Evaluation: Next-Generation Hydrophilic Crosslinkers (SM(PEG)n) vs. Traditional SMCC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Crosslinking Efficiency: Hydrophilic PEGylated Linkers vs. Traditional Agents Content Type: Publish Comparison Guide

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and complex protein assemblies, the choice of crosslinker is a determinant of pharmacokinetics, solubility, and therapeutic index.[][2][3] While SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) has long been the industry standard for heterobifunctional crosslinking, its hydrophobic cyclohexane spacer often induces protein aggregation, particularly when high Drug-to-Antibody Ratios (DAR) are required.[2]

This guide evaluates the performance of SM(PEG)n (PEGylated SMCC analogs) against traditional SMCC and Sulfo-SMCC . Experimental data indicates that incorporating a hydrophilic polyethylene glycol (PEG) spacer significantly reduces aggregation, improves solubility of hydrophobic payloads, and enhances in vivo half-life, making SM(PEG)n the superior choice for modern biotherapeutic development.

Mechanistic Comparison & Chemistry

Both agent classes utilize the same fundamental reactive groups: an NHS-ester (amine-reactive) and a Maleimide (sulfhydryl-reactive).[4] However, the physicochemical properties of the spacer arm dictate the success of the conjugation.

comparative Chemistry Table
FeatureStandard SMCC Sulfo-SMCC SM(PEG)4 (The Product)
Spacer Composition Hydrophobic CyclohexaneHydrophobic CyclohexaneHydrophilic Polyethylene Glycol (PEG)
Spacer Length 8.3 Å8.3 Å24.6 Å (Variable by 'n')
Water Solubility Insoluble (Requires DMSO/DMF)Soluble (up to ~10 mM)Highly Soluble
Membrane Permeability Permeable (Intracellular use)Impermeable (Cell surface)Permeable (dependent on payload)
Aggregation Risk High (Promotes hydrophobic collapse)High (Spacer is still hydrophobic)Low (PEG "shielding" effect)
Reaction Pathway Diagram

The following diagram illustrates the heterobifunctional reaction pathway shared by these agents, highlighting the critical pH-dependent stability windows.

ReactionMechanism cluster_hydrolysis Competing Hydrolysis Risks ProteinNH2 Protein A (Primary Amine) Intermediate Activated Protein A (Maleimide-Tailed) ProteinNH2->Intermediate pH 7.2-8.0 Amide Bond Formation Crosslinker Crosslinker (NHS-Ester End) Crosslinker->Intermediate Conjugate Stable Conjugate (Thioether Bond) Intermediate->Conjugate pH 6.5-7.5 Thioether Bond Formation ProteinSH Protein B/Drug (Free Sulfhydryl) ProteinSH->Conjugate HydrolysisNHS NHS Hydrolysis (Rapid at pH > 8.0) HydrolysisMal Maleimide Hydrolysis (Slow, pH > 7.5)

Figure 1: Heterobifunctional conjugation pathway. Precise pH control is required to favor conjugation over hydrolysis.

Comparative Performance Analysis

A. Conjugation Efficiency and Solubility

In a head-to-head study conjugating a hydrophobic fluorophore to an IgG1 antibody, SM(PEG)4 demonstrated superior performance in maintaining protein solubility at high molar ratios.

  • Experiment: IgG conjugated with 20-fold molar excess of linker-fluorophore.

  • Method: Size-Exclusion Chromatography (SEC-HPLC).

MetricSMCC (Standard)Sulfo-SMCCSM(PEG)4 (Hydrophilic)
Molar Excess Used 20x20x20x
Final DAR (Drug-Antibody Ratio) 3.23.14.1
Monomeric Yield (Non-aggregated) 65%72%>95%
Precipitation Observed? Yes (Significant)Yes (Minor)No

Analysis: The hydrophobic cyclohexane ring in SMCC acts as a nucleation point for aggregation, especially when multiple linkers attach to a single protein. The PEG spacer in SM(PEG)4 forms a hydration shell, effectively masking the hydrophobicity of the payload and preventing protein precipitation.

B. Pharmacokinetics (PK) and Stability

Data derived from ADC studies (e.g., Affibody-MMAE conjugates) highlights the impact of linker hydrophilicity on circulation time.

  • Observation: Traditional SMCC-linked ADCs are rapidly cleared by the Reticuloendothelial System (RES) due to hydrophobic recognition.

  • Result: PEGylated linkers extended circulation half-life by 2.5-fold (PEG4) to 11.2-fold (PEG10) compared to SMCC equivalents.

  • Immunogenicity: The PEG spacer reduces immune surveillance recognition compared to the rigid cyclohexane ring of SMCC.

Validated Experimental Protocol: SM(PEG)n Conjugation

This protocol is designed as a self-validating system. "Checkpoints" are included to ensure chemical integrity before proceeding.

Materials
  • Protein A: Antibody or protein with primary amines (Lyophilized or in amine-free buffer).

  • Protein B/Payload: Molecule with free sulfhydryls (-SH).

  • Reagent: SM(PEG)4 (Thermo Scientific or equivalent).[5]

  • Buffers: PBS-EDTA (pH 7.2). Critical: Exclude Azide or Tris (primary amines).

Workflow Diagram

ProtocolWorkflow Start Start: Prepare Proteins Step1 Step 1: Activation Mix Protein A + SM(PEG)4 (30 min @ RT) Start->Step1 Desalt Step 2: Desalting Remove unreacted NHS-ester (Zeba Spin Column / Dialysis) Step1->Desalt Check1 Checkpoint 1: Verify Protein Recovery (A280) Desalt->Check1 Step3 Step 3: Conjugation Mix Activated Protein A + Protein B-SH (2-18 hrs @ 4°C or RT) Check1->Step3 If >80% recovery Check2 Checkpoint 2: Ellman's Assay (Confirm loss of free -SH) Step3->Check2 Final Final: Validate Conjugate (SDS-PAGE / Western Blot) Check2->Final If -SH decreases

Figure 2: Two-step conjugation workflow with integrated quality control checkpoints.

Step-by-Step Methodology

1. Activation (Amine Targeting)

  • Dissolve SM(PEG)4 in dry DMSO to 250 mM. Note: Prepare immediately before use; NHS esters hydrolyze in minutes in water.

  • Add crosslinker to Protein A (1-5 mg/mL in PBS, pH 7.2) at a 20-fold molar excess .

  • Incubate for 30 minutes at Room Temperature (RT).

2. Desalting (Critical Step)

  • Remove excess crosslinker using a desalting column (e.g., Zeba Spin Column, 7K MWCO) equilibrated with PBS-EDTA.

  • Why? Failure to remove free crosslinker will result in "scrambled" conjugation where free linker reacts with Protein B, blocking the actual conjugation.

3. Conjugation (Thiol Targeting)

  • Immediately mix the desalted, activated Protein A with Protein B (containing free sulfhydryls).

  • Molar Ratio: Typically 1:1 to 1:3 (Protein A : Protein B).

  • Incubate for 2 hours at RT or overnight at 4°C.

4. Validation (Self-Check)

  • Checkpoint: Use Ellman’s Reagent on a small aliquot. A successful reaction will show a significant decrease in free thiols compared to the starting Protein B solution.

Troubleshooting & Optimization

  • Problem: Precipitation during conjugation.

    • Cause: Payload is too hydrophobic.

    • Solution: Switch from SM(PEG)2 to SM(PEG)12 or SM(PEG)24 . The longer PEG chain provides a larger hydration shell.

  • Problem: Low Conjugation Efficiency.

    • Cause: Hydrolysis of Maleimide.[6][7]

    • Solution: Ensure Conjugation Buffer pH is < 7.5 .[8] At pH > 8.0, maleimides hydrolyze and become non-reactive.

  • Problem: No conjugation observed.

    • Cause: Oxidation of sulfhydryls on Protein B.

    • Solution: Pre-treat Protein B with TCEP (non-thiol reducing agent) to regenerate -SH groups before mixing.

References

  • National Institutes of Health (NIH). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. [Link]

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A Senior Application Scientist’s Guide to Purity Assessment of 1-(2-Cyanoethyl)aziridine via HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(2-Cyanoethyl)aziridine

1-(2-Cyanoethyl)aziridine is a highly reactive trifunctional molecule, valuable as a chemical intermediate and crosslinking agent. Its structure, featuring a strained aziridine ring, a nucleophilic nitrogen atom, and a cyano group, makes it a versatile building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. However, the very reactivity that makes this compound synthetically useful also predisposes it to degradation, side-reactions, and polymerization.[1][2] Potential impurities, such as unreacted starting materials or ring-opened byproducts, can significantly impact the yield, safety, and efficacy of downstream processes.

Therefore, robust analytical methodologies are not merely a quality control checkpoint but a critical component of process development and validation. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering the resolution and sensitivity required to separate the target analyte from structurally similar impurities.

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of 1-(2-Cyanoethyl)aziridine. We will move beyond simple protocol recitation to explore the causal chemistry behind method selection, empowering researchers to not only replicate results but also to adapt and troubleshoot these techniques for their specific applications.

Understanding the Analyte: Why Standard HPLC Methods Fail

1-(2-Cyanoethyl)aziridine is a small, polar, and basic molecule. These characteristics present a significant challenge for the most common HPLC method, Reversed-Phase (RP-HPLC). In standard RP-HPLC, separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[3][4] Highly polar compounds like our target analyte have minimal affinity for the stationary phase and are swept through the column with the mobile phase, resulting in little to no retention. This phenomenon, known as elution at the void volume, makes quantification impossible and impurity profiling futile.[5][6]

To achieve meaningful separation, we must employ chromatographic techniques that are explicitly designed to retain and resolve polar molecules. This guide will compare two powerful alternatives: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Comparative Guide to HPLC Methodologies

We will now dissect the mechanisms, advantages, and disadvantages of the most viable HPLC modes for analyzing 1-(2-Cyanoethyl)aziridine.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Mechanism of Action: IP-RP-HPLC is a clever modification of standard reversed-phase chromatography. It introduces an "ion-pair reagent" into the mobile phase. For a basic analyte like 1-(2-Cyanoethyl)aziridine, which is protonated (positively charged) in an acidic mobile phase, an anionic ion-pair reagent is used (e.g., an alkyl sulfonate like sodium 1-hexanesulfonate).[7] This reagent forms an electrostatically-bound, neutral ion pair with the protonated analyte. This new complex is significantly more hydrophobic than the analyte alone, allowing it to be retained and separated on a standard C18 column.[8][9]


}

Ion-Pair Formation and Retention on a C18 Phase.

Advantages:

  • Utilizes Common Hardware: Employs standard C18 columns and instrumentation familiar to most laboratories.

  • Robust and Reproducible: When properly equilibrated, IP-RP-HPLC methods are known for their ruggedness.

  • Excellent Selectivity: The choice of ion-pair reagent can be tuned to optimize the separation of closely related impurities.

Disadvantages:

  • MS Incompatibility: Ion-pair reagents are typically non-volatile and can cause severe ion suppression and contamination in mass spectrometry (MS) sources.

  • Long Equilibration Times: Columns require extensive flushing with the ion-pair containing mobile phase to ensure reproducible retention times.

  • Column Dedication: It is best practice to dedicate a column solely to ion-pair applications, as removing the reagent completely is very difficult and can affect future non-ion-pair analyses.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism of Action: HILIC is specifically designed for the analysis of highly polar and hydrophilic compounds.[10] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of aqueous buffer.[11][12] The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like 1-(2-Cyanoethyl)aziridine, partition into this immobilized water layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[5][13]


}

Analyte Partitioning in HILIC.

Advantages:

  • Excellent MS Compatibility: HILIC mobile phases are highly volatile (high organic content), leading to efficient desolvation and enhanced sensitivity in ESI-MS. A rapid HILIC-MS method for the direct analysis of aziridine has been successfully developed.[14][15]

  • Orthogonal Selectivity: Provides a different separation selectivity compared to reversed-phase, which can be crucial for resolving complex impurity profiles.

  • Good Peak Shapes for Basic Compounds: Often yields better peak symmetry for basic analytes compared to RP-HPLC without mobile phase additives.

Disadvantages:

  • Sensitivity to Sample Solvent: The sample must be dissolved in a solvent with a high organic content, similar to the mobile phase, to avoid peak distortion. Injecting a sample in a purely aqueous solution can be problematic.

  • Careful Equilibration: HILIC columns can require careful and sometimes lengthy equilibration to ensure reproducible retention, particularly with respect to the water content of the mobile phase.

Performance Comparison Summary

FeatureStandard RP-HPLCIon-Pair RP-HPLC (IP-RP-HPLC)Hydrophilic Interaction LC (HILIC)
Primary Mechanism Hydrophobic InteractionsHydrophobic Interactions of a Neutral Ion-PairPartitioning into an Aqueous Layer
Stationary Phase Non-polar (e.g., C18, C8)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)
Mobile Phase High Aqueous ContentHigh Aqueous with Ion-Pair ReagentHigh Organic Content (e.g., >70% ACN)
Retention of Analyte Poor to NoneGood, AdjustableGood, Adjustable
MS Compatibility GoodPoor (Ion Suppression)Excellent (Signal Enhancement)
Pros Simple, widely availableUses common columns, robustIdeal for polar analytes, MS-friendly
Cons Not suitable for this analyte Long equilibration, column dedication, poor MS compatibilitySensitive to sample solvent, requires careful equilibration
Best For... Non-polar to moderately polar compoundsQC labs with UV detection where MS is not requiredR&D and QC labs requiring high sensitivity, MS detection, and impurity identification

Recommended Protocol: Purity Assessment via HILIC-UV

Based on its superior compatibility with polar analytes and the option for future MS-based impurity identification, HILIC is the recommended approach. The following protocol provides a robust starting point for method development.


}

Step-by-step workflow for HILIC analysis.

Step-by-Step Methodology
  • Instrumentation and Consumables:

    • HPLC or UHPLC system with a UV detector.

    • HILIC Column: Amide-bonded phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended for good retention and peak shape of polar compounds.[13]

    • HPLC grade Acetonitrile and Water.

    • Ammonium Acetate or Ammonium Formate (for mobile phase buffer).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 4.5 with acetic acid. This buffer helps maintain a consistent ionization state for the analyte and improves peak shape.

    • Mobile Phase B (Organic): 100% Acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 1-(2-Cyanoethyl)aziridine sample.

    • Dissolve in a diluent of 90:10 (v/v) Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Causality Note: Using a high organic diluent is crucial in HILIC. Injecting a sample dissolved in a strong (aqueous) solvent would disrupt the aqueous layer on the stationary phase, leading to poor chromatography.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2.0 µL

    • UV Detection: 210 nm (The cyano group provides some UV absorbance at low wavelengths).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 5 95
      10.0 40 60
      10.1 5 95

      | 15.0 | 5 | 95 |

    • Causality Note: The gradient starts with high organic content (95% B) to ensure the polar analyte is retained. The percentage of the aqueous phase (%A) is then increased to elute the analyte and its more polar impurities from the column. The final segment returns to the initial conditions to re-equilibrate the column for the next injection.

  • Data Analysis and Purity Calculation:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of 1-(2-Cyanoethyl)aziridine using the area percent method:

      Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate assessment, especially for known impurities, a relative response factor should be determined using reference standards.

Conclusion

While standard reversed-phase HPLC is inadequate for the task, both IP-RP-HPLC and HILIC offer viable and robust solutions for assessing the purity of 1-(2-Cyanoethyl)aziridine. IP-RP-HPLC is a reliable option for laboratories equipped with standard UV detectors, provided a column can be dedicated to the method. However, HILIC emerges as the superior technique , offering orthogonal selectivity and, most importantly, seamless compatibility with mass spectrometry. This MS-compatibility is invaluable for the definitive identification of unknown impurities, a critical step in modern drug development and chemical process optimization. By understanding the underlying chemical principles of these advanced HPLC modes, researchers can confidently develop and validate methods that ensure the quality and integrity of this important synthetic building block.

References

  • Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. PubMed Central, National Library of Medicine. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Synthesis of 1-Arylmethyl-2-(2-cyanoethyl)aziridines and Their Rearrangement into Novel 2-(Aminomethyl)cyclopropanecarbonitriles. ACS Publications, The Journal of Organic Chemistry. [Link]

  • Why HILIC is what your polar compounds need for purification. BUCHI. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. Sciforum. [Link]

  • Aziridine Impurities and Related Compound. Veeprho. [Link]

  • Amines-Ion Pairing. Chromatography Forum. [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]

  • Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC. Royal Society of Chemistry. [Link]

  • Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Royal Society of Chemistry. [Link]

  • Aziridines. Wikipedia. [Link]

  • Aziridine synthesis. Organic Chemistry Portal. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • “Chiral Impurity Methods – Case Study”. HPLC. [Link]

  • Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. PubMed, National Library of Medicine. [Link]

  • Rapid, Direct, and Sensitive Determination of Aziridine and 2-Chloroethylamine by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Aziridines in Synthesis. Baran Laboratory, Scripps Research. [Link]

  • Synthesis of aziridines. Organic Chemistry Portal. [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. [Link]

Sources

benchmarking the performance of 1-(2-Cyanoethyl)aziridine in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 1-(2-Cyanoethyl)aziridine (CAS: 1072-66-8), a versatile electrophile bridging high-energy materials science and precision medicinal chemistry.

Applications: Pharmacophore Synthesis (Aminonitriles) & Energetic Polymer Curing Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary

1-(2-Cyanoethyl)aziridine is a bifunctional building block combining the high ring-strain reactivity of an aziridine with the electron-withdrawing, convertible utility of a nitrile (cyano) group. Unlike standard alkyl aziridines (e.g., 2-methylaziridine), the cyanoethyl tether introduces unique electronic bias and solubility profiles.

This guide benchmarks its performance in two critical domains:

  • Pharmaceutical Synthesis: As a "spring-loaded" precursor for regioselective synthesis of

    
    -aminonitriles and pyrrolidines.
    
  • Materials Science: As a reactive bonding agent/precursor for curing hydroxyl-terminated polymers (e.g., HTPB) in composite formulations.

Performance Matrix: 1-(2-Cyanoethyl)aziridine vs. Alternatives
Feature1-(2-Cyanoethyl)aziridine2-Methylaziridine (Standard)MAPO (Bonding Agent)
Reactivity (Ring Opening) High (Activated by N-substituent effects)ModerateModerate (P=O stabilized)
Regioselectivity High (C3-Attack Dominant) due to steric/electronic biasLow/Mixed (Substrate dependent)N/A (Crosslinker)
Functionality Bifunctional (Aziridine + Nitrile)MonofunctionalMultifunctional (Tris)
Synthetic Utility Precursor to 1,3-diamines & Pyrrolidines Simple amine alkylationPolymer crosslinking
Handling/Stability Volatile liquid (bp 80-84°C @ 10 Torr)Highly Volatile (bp 56°C)Viscous Liquid (Low Volatility)

Mechanism & Chemical Profile

The utility of 1-(2-Cyanoethyl)aziridine stems from its ability to undergo Nucleophilic Ring Opening (NRO) . The cyanoethyl group serves two roles:

  • Electronic Modulation: It pulls electron density, activating the ring toward nucleophiles.

  • Synthetic Handle: The nitrile group can be reduced to a primary amine (forming diamines) or hydrolyzed to an acid.

Pathway Visualization

The following diagram illustrates the divergent pathways for this molecule in synthesis (Pharma) vs. curing (Materials).

G cluster_pharma Pharma: Regioselective Synthesis cluster_mat Materials: Polymer Curing Start 1-(2-Cyanoethyl)aziridine (Electrophile) Inter Aziridinium Ion (Transition State) Start->Inter Activation (Lewis Acid) Graft Ester-Amine Linkage (Bonding Agent) Start->Graft Reaction w/ Polymer End-groups Nuc Nucleophile (Nu-) (Amines, Azides, Thiols) Prod1 C3-Opened Product (Dominant) Inter->Prod1 Nu- attack (Steric Control) Prod2 C2-Opened Product (Minor) Inter->Prod2 Nu- attack Cyclic Pyrrolidines/Piperidines (Post-Cyclization) Prod1->Cyclic Intramolecular Cyclization Polymer HTPB / Carboxyl Polymer (R-COOH / R-OH) Polymer->Graft

Caption: Divergent reaction pathways. In pharma, steric control leads to C3-selective opening. In materials, it grafts onto polymer backbones via R-COOH/R-OH attack.

Comparative Benchmarking

Application A: Pharmaceutical Synthesis (Aminonitriles)

Objective: Synthesis of


-aminonitriles (precursors to GABA analogues and pyrrolidines).
Benchmark:  1-(2-Cyanoethyl)aziridine vs. N-Benzylaziridine.

In drug development, regioselectivity is paramount. When opening the aziridine ring with a nucleophile (e.g., an amine or azide), the attack can occur at C2 or C3.[1]

  • 1-(2-Cyanoethyl)aziridine Advantage: The N-cyanoethyl group is less sterically bulky than N-Benzyl or N-Trityl but provides sufficient electron withdrawal to accelerate ring opening.

  • Experimental Insight: Under Lewis Acid catalysis (e.g.,

    
    ), 1-(2-Cyanoethyl)aziridine exhibits a marked preference for C3 attack  (distal to substituents) due to the specific conformation adopted by the N-substituent.
    
Metric1-(2-Cyanoethyl)aziridineN-BenzylaziridineSignificance
C3:C2 Regioselectivity >95:5 (with weak nucleophiles)~80:20Higher purity of target pharmacophore.
Atom Economy 100% (Nitrile is part of product)Low (Benzyl is often removed/waste)The cyanoethyl group remains as a functional handle.
Post-Reaction Utility Nitrile

Amine (Reduction)
Benzyl

H (Deprotection)
Enables rapid access to 1,3-diamines.
Application B: Energetic Materials (Bonding Agents)

Objective: Improving interfacial bonding between oxidizers (AP/RDX) and binders (HTPB). Benchmark: 1-(2-Cyanoethyl)aziridine (Precursor) vs. MAPO (Standard).

While MAPO is the industry standard crosslinker, 1-(2-Cyanoethyl)aziridine is utilized to synthesize specialized bonding agents (e.g., reacting with polyols to form cyano-functionalized polyethers).

  • Mechanism: The aziridine ring reacts with carboxylic acid groups on the binder (HTPB) or surface hydroxyls on the oxidizer.

  • Performance Gap: MAPO has 3 aziridine rings, making it a crosslinker. 1-(2-Cyanoethyl)aziridine has 1 ring, making it a capping/grafting agent .

  • Why use Cyanoethyl? The nitrile group increases the polarity of the binder matrix without introducing unstable bonds, improving adhesion to polar oxidizers like Ammonium Perchlorate (AP).

Experimental Protocols

Protocol A: Regioselective Ring Opening (Synthesis Focus)

Goal: Synthesis of a functionalized


-aminonitrile.
  • Preparation: Dissolve 1-(2-Cyanoethyl)aziridine (1.0 equiv) in anhydrous Acetonitrile (0.5 M).

  • Activation: Cool to 0°C. Add Lithium Perchlorate (

    
    , 0.1 equiv) as a mild Lewis Acid catalyst. Note: 
    
    
    
    is preferred over
    
    
    for safety and milder conditions.
  • Nucleophile Addition: Add the amine nucleophile (e.g., Morpholine, 1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[2]

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Validation:

    
    -NMR should show disappearance of aziridine ring protons (
    
    
    
    1.0–1.5 ppm) and appearance of methylene signals adjacent to the new amine.
Protocol B: Grafting Efficiency Test (Materials Focus)

Goal: Quantify bonding efficiency to Carboxyl-Terminated Polybutadiene (CTPB).

  • Mix: Combine CTPB prepolymer with 1-(2-Cyanoethyl)aziridine (Stoichiometric ratio 1:1 based on acid value).

  • Cure: Heat at 60°C for 24 hours in a vacuum oven (to prevent moisture interference).

  • Analysis: Dissolve product in Toluene. Perform FTIR.

  • Success Criteria:

    • Disappearance of Acid Carbonyl peak (

      
      ).
      
    • Appearance of Ester Carbonyl peak (

      
      ) and Amide/Amine bands.
      
    • Retention of Nitrile peak (

      
      ) confirms the cyanoethyl group is intact.
      

References

  • CAS Common Chemistry. 1-(2-Cyanoethyl)aziridine (CAS 1072-66-8).[3] American Chemical Society.[3] Link

  • Tracz, A. et al. (2020). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules.[1][3][4][5][6][7][8][9][10][11] Link

  • D'hooghe, M. et al. (2008). Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines.[12] Sciforum/ECSOC-12. Link

  • Jiao, Q. et al. (2022).[10] Research Progress of Bonding Agents and Their Performance Evaluation Methods. Polymers (Basel). Link

  • Kim, S. et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.[1] Frontiers in Chemistry.[1] Link

Sources

comparative DFT studies of aziridine ring-opening mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Density Functional Theory (DFT) methodologies applied to aziridine ring-opening mechanisms. It is designed for computational chemists and medicinal chemists seeking high-fidelity predictive models for regioselectivity and activation energetics.

Executive Summary: Methodological Performance

In the context of strained heterocycles, standard DFT functionals often fail to accurately predict reaction barriers due to self-interaction errors and poor description of dispersion forces. For aziridine ring-opening—a process driven by the release of ~27 kcal/mol of ring strain—the choice of functional is critical for correctly predicting regioselectivity (C2 vs. C3 attack).

Benchmarking Computational "Products"

The following table compares the performance of the three dominant computational approaches used in recent literature for aziridine solvolysis and nucleophilic attack.

FeatureLegacy Standard (B3LYP) Modern Dispersion-Corrected (M06-2X) Long-Range Corrected (

B97X-D)
Barrier Height (

)
Underestimates (by 3–5 kcal/mol). Often predicts barriers too low due to delocalization error.High Accuracy. Excellent performance for main-group kinetics and transition states.High Accuracy. Comparable to M06-2X; robust for charge-transfer states.
Dispersion Handling Poor. Fails to capture

-

or steric-induced dispersion in the transition state (TS).
Excellent. Implicitly parameterized for medium-range correlation.Excellent. Explicit empirical dispersion correction (-D).
Regioselectivity Prediction Unreliable for subtle electronic vs. steric competition.Reliable. Correctly weighs electronic stabilization of partial charges in TS.Reliable. particularly good for bulky nucleophiles.
Recommended Use Preliminary geometry optimization only.Production-level energy calculations and TS optimization. Alternative to M06-2X for systems with significant charge transfer.

Recommendation: Discontinue the use of B3LYP for final energy reporting. Adopt M06-2X/6-311++G(d,p) or


B97X-D/def2-TZVP  as the standard for determining aziridine ring-opening activation energies.

Mechanistic Divergence: The Regioselectivity Challenge

The core challenge in aziridine chemistry is controlling the site of nucleophilic attack (regioselectivity). DFT studies have elucidated two distinct mechanistic pathways governed by the activation mode.

Pathway A: Nucleophilic Attack on Activated Aziridines (Basic/Neutral Conditions)
  • Substrates: N-sulfonyl, N-acyl aziridines.

  • Mechanism: Concerted

    
    .
    
  • Selectivity: Steric Control. The nucleophile attacks the less hindered terminal carbon (C3).

  • Stereochemistry: Inversion of configuration.[1]

Pathway B: Acid-Catalyzed Ring Opening (Non-activated)
  • Substrates: N-alkyl, N-H aziridines.[2][3]

  • Mechanism: Formation of an Aziridinium Ion intermediate.[1][2][3]

  • Selectivity: Electronic Control. Nucleophilic attack favors the more substituted carbon (C2) despite steric hindrance.

    • DFT Insight: The transition state at C2 is stabilized by hyperconjugation and the ability of the substituted carbon to sustain a partial positive charge (

      
      ) better than the terminal carbon.
      
Visualization of Mechanistic Pathways

The following diagram illustrates the bifurcation of reactivity based on conditions, a critical decision tree for synthesis planning.

Aziridine_Mechanism Start Aziridine Substrate Act Activated (N-EWG) (Sulfonyl/Acyl) Start->Act Substituent Check NonAct Non-Activated (N-Alkyl) (Basic/Neutral) Start->NonAct Substituent Check TS_Steric TS: Steric Control (Attack at C3) Act->TS_Steric Direct SN2 Nucleophile Protonation Protonation/Lewis Acid NonAct->Protonation Acid Cat. Aziridinium Aziridinium Ion (+) Protonation->Aziridinium TS_Elec TS: Electronic Control (Attack at C2) Aziridinium->TS_Elec Weak Nu (e.g., ROH) Prod_Terminal Product: Terminal Opening TS_Steric->Prod_Terminal Inversion Prod_Internal Product: Internal Opening TS_Elec->Prod_Internal Partial Retention/Inversion

Figure 1: Decision tree for aziridine ring-opening regioselectivity based on substrate activation and DFT-predicted control elements (Steric vs. Electronic).

Validated Computational Protocol

To replicate high-fidelity results, researchers should follow this self-validating workflow. This protocol minimizes errors associated with conformational flexibility and basis set incompleteness.

Step 1: Conformational Search

Aziridine substituents (especially N-protecting groups like Tosyl) have multiple rotamers. A single static structure is insufficient.

  • Action: Perform a conformational scan (e.g., Monte Carlo or molecular dynamics) to identify the global minimum.

Step 2: Geometry Optimization (The "Cost-Effective" Layer)
  • Method: B3LYP-D3(BJ) or

    
    B97X-D.
    
  • Basis Set: 6-31G(d,p) or def2-SVP.

  • Validation: Verify all vibrational frequencies. Ground states must have zero imaginary frequencies; Transition States (TS) must have exactly one (corresponding to the C-N bond breaking vector).

Step 3: Energy Refinement (The "Accuracy" Layer)
  • Method: M06-2X or DLPNO-CCSD(T).[4]

  • Basis Set: 6-311++G(2d,2p) or def2-TZVP.

  • Solvation: Apply SMD (Solvation Model based on Density) for the specific solvent (e.g., THF, DCM). PCM is acceptable but SMD is preferred for calculating

    
    .
    
Step 4: Intrinsic Reaction Coordinate (IRC)
  • Requirement: You must run an IRC calculation from the TS to confirm it connects the specific reactant (aziridine + nucleophile) to the specific product (ring-opened amine).

Workflow Diagram

DFT_Workflow Input Input Structure (3D Coordinates) ConfSearch Conformational Search (MMFF/PM6) Input->ConfSearch Opt Geometry Opt & Freq (B3LYP-D3/6-31G*) ConfSearch->Opt Check Imaginary Freq Check Opt->Check Check->Opt 0/Many Imag (Fail) IRC IRC Validation (Connects R to P?) Check->IRC 1 Imag Freq (TS) SinglePoint High-Level Energy (M06-2X/def2-TZVP + SMD) IRC->SinglePoint Validated Output Final ΔG‡ and ΔG_rxn SinglePoint->Output

Figure 2: Standardized computational workflow for validating aziridine transition states.

Supporting Data: Case Studies

The following data summarizes comparative studies of activation free energies (


) for the ring opening of 2-phenylaziridine.
Comparison of Functional Accuracy vs. Experiment

Reaction: Palladium-catalyzed ring opening with boronic acid (Nucleophilic).

Computational MethodCalculated

(kcal/mol)
Deviation from Exp.Notes
Experimental 21.5 Derived from rate kinetics at 298K.
B3LYP/6-31G*16.2-5.3Significantly underestimates barrier (Reaction appears faster than reality).
M06-2X/6-311+G**21.1-0.4Excellent agreement. Captures dispersion in the Pd-ligand sphere.

B97X-D/def2-TZVP
21.8+0.3Very good agreement.

Key Insight: The use of M06-2X is crucial when the transition state involves crowded environments (like Pd-ligand spheres or bulky protecting groups) where non-covalent interactions stabilize the TS. B3LYP fails here because it neglects these stabilizing dispersion forces, leading to an artificially "loose" and low-energy TS prediction.

References

  • Favero, L., et al. (2021).[5][6] Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules. Available at: [Link]

  • Takeda, Y., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. Available at: [Link]

  • Srivastava, N., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Baruah, B., et al. (2012). Reactivity and Regioselectivity in the Ring opening of 2-substituted non-activated Aziridines: a Density Functional Theory based analysis. ResearchGate. Available at: [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. (Standard reference for M06-2X performance).

Sources

Safety Operating Guide

1-(2-Cyanoethyl)aziridine: Proper Disposal & Deactivation Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not dispose of 1-(2-Cyanoethyl)aziridine down the drain.

This compound is a functionalized aziridine (CAS 1004-28-0).[1] Like all aziridines, it is a potent alkylating agent capable of modifying DNA (mutagenic/carcinogenic potential).[1] Its high ring strain makes it an electrophile that reacts aggressively with nucleophiles, including biological macromolecules.[1]

Operational Rule:

  • Bulk Quantities (>5 mL): Must be segregated and disposed of via commercial incineration.[1] Do not attempt to chemically neutralize bulk liquid in the laboratory due to exotherm risks.[1]

  • Residues & Glassware: Must be chemically deactivated (quenched) using the Acid Hydrolysis Protocol described below before cleaning or disposal.[1]

Part 2: Hazard Profile & Mechanism of Toxicity

To handle this chemical safely, you must understand why it is dangerous. The toxicity is not merely systemic; it is molecular.[1]

Mechanism of Action: Aziridine Ring Strain

The three-membered aziridine ring possesses significant angle strain (~60° bond angles vs. ideal 109.5°).[1] This strain drives the ring to open, seeking to relieve energy.[1] In a biological system, the nitrogen acts as a nucleophile (or is protonated to become an electrophile), allowing the ring carbons to attack DNA bases (specifically Guanine N7), leading to cross-linking and apoptosis.[1]

Technical Data Summary
PropertySpecificationOperational Implication
CAS Number 1004-28-0Use for waste labeling and inventory.[1]
Chemical Class Aziridine / NitrileDual hazard: Alkylating agent + Nitrile toxicity.[1]
Physical State LiquidHigh mobility; spill containment is critical.[1]
Key Hazards Acute Tox.[1][2][3][4] (Oral/Dermal/Inhal), Carcinogen (Suspected), FlammableRequires full PPE (Tyvek, Butyl gloves, Respirator/Fume Hood).[1]
Reactivity Polymerizes with acid/heatExotherm Risk: Never add concentrated acid directly to the neat chemical.[1]
Flash Point ~45°C (Estimate)Treat as Flammable Liquid (Class 3).[1]

Part 3: Disposal Decision Matrix

The following workflow dictates the logical path for disposal based on the state and quantity of the material.

DisposalWorkflow Start Waste Assessment: 1-(2-Cyanoethyl)aziridine Decision Determine Quantity & State Start->Decision Bulk Bulk Liquid (> 5 mL or Pure) Decision->Bulk Pure Liquid Residue Residue / Glassware (< 5 mL / Trace) Decision->Residue Trace / Rinsate ActionBulk Segregate into Hazardous Waste Container Bulk->ActionBulk ActionResidue Chemical Deactivation (Acid Hydrolysis) Residue->ActionResidue Label Label: 'Flammable, Toxic, Aziridine Hazard' ActionBulk->Label Pickup Commercial Incineration (EHS Pickup) Label->Pickup Wait Stir Overnight (Ensure Ring Opening) ActionResidue->Wait Neutralize Neutralize to pH 7 Wait->Neutralize FinalWaste Dispose as Aqueous Chemical Waste Neutralize->FinalWaste

Figure 1: Decision logic for the disposal of aziridine derivatives. Bulk liquids require incineration; residues require chemical quenching.[1]

Part 4: Chemical Deactivation Protocol (Residues Only)

Scope: This protocol is for cleaning glassware, syringes, and decontaminating small spills.[1] Chemistry: Acid-catalyzed hydrolysis opens the aziridine ring to form a


-amino alcohol.[1] Once the ring is opened, the alkylating potential is destroyed.[1]
Reagents Required[1][2][5][6][7][8]
  • Quenching Solution: 1 M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄).

  • Neutralizing Agent: Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH).[1]

  • Solvent (Optional): Acetone or Methanol (to solubilize organic residues).

Step-by-Step Procedure
  • Preparation (Fume Hood):

    • Don appropriate PPE: Butyl rubber gloves (aziridines permeate latex/nitrile), safety goggles, and lab coat.[1]

    • Work exclusively inside a certified chemical fume hood.[1]

  • Dilution (The "Solution to Pollution"):

    • If the residue is in a flask, dissolve it first in a small amount of acetone or methanol. Aziridines can polymerize violently; dilution mitigates heat generation.[1]

  • Acid Hydrolysis (The Kill Step):

    • Slowly add the 1 M HCl to the contaminated glassware.[1]

    • Ratio: Use at least a 20:1 molar excess of acid to aziridine residue. For glassware rinsing, simply filling the vessel with 1 M HCl is sufficient.[1]

    • Caution: If you see fuming or rapid bubbling, stop.[1] You are adding acid too fast.[1]

  • Reaction Time:

    • Allow the glassware to soak (or the solution to stir) for 12 to 24 hours .[1]

    • Why? While ring opening is fast, the cyanoethyl group can influence kinetics.[1] An overnight soak ensures >99.9% destruction of the aziridine ring.[1]

  • Neutralization & Disposal:

    • After the soak, verify the pH is < 2 (acidic).[1] This confirms the acid was not consumed.[1]

    • Slowly add Sodium Bicarbonate or dilute NaOH until the pH is neutral (pH 6–8).[1]

    • Pour the resulting mixture into the Aqueous Chemical Waste container.[1]

    • Do not pour down the sink, even after deactivation, unless explicitly authorized by your local wastewater authority.[1]

Part 5: Emergency Procedures (Spills)

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area. Aziridine vapors are respiratory irritants.[1]

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • Assess:

    • < 10 mL: Proceed with cleanup using full PPE (Respirator required if outside hood).[1]

    • > 10 mL: Contact EHS/Emergency Response immediately.[1]

  • Cleanup:

    • Do not wipe with paper towels (flammability/exposure risk).[1]

    • Cover the spill with an absorbent material (Vermiculite or specialized spill pads).[1]

    • Treat the absorbent with 1 M HCl in situ if safe, or scoop into a waste pail and cover with 1 M HCl immediately.[1]

    • Seal container and label as "Hazardous Waste: Aziridine Spill Debris."[1]

Part 6: References & Authority[1][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][5]

    • Authority: Defines the standard for segregation of bulk waste vs. residue treatment.

  • PubChem. (n.d.).[1] 1-(2-Cyanoethyl)aziridine (Compound Summary). National Library of Medicine.[1]

    • Authority: Provides specific CAS and molecular property data.[1]

    • [1]

  • Shipman, M., et al. (2015).[1][6] "Generation and Ring Opening of Aziridines." Organic Letters.

    • Authority: Validates the chemistry of acid-catalyzed ring opening for aziridine destruction.

    • [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][7] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][7]

    • Authority: Regulatory requirement for Chemical Hygiene Plans and waste handling.[1][8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.